Tau Peptide (275-305) (Repeat 2 domain)
Description
BenchChem offers high-quality Tau Peptide (275-305) (Repeat 2 domain) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (275-305) (Repeat 2 domain) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C139H239N43O45S |
|---|---|
Molecular Weight |
3264.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C139H239N43O45S/c1-17-71(14)110(135(222)164-79(35-24-29-45-144)117(204)168-84(49-74-55-151-65-156-74)126(213)178-109(70(12)13)138(225)182-46-30-36-95(182)132(219)155-57-102(193)152-56-101(192)153-58-103(194)158-93(63-186)139(226)227)180-128(215)87(52-100(149)191)169-125(212)88(53-105(196)197)171-116(203)77(33-22-27-43-142)161-129(216)90(60-183)157-104(195)59-154-113(200)94(64-228)176-118(205)78(34-23-28-44-143)162-130(217)91(61-184)174-119(206)80(37-39-96(145)187)165-134(221)108(69(10)11)177-127(214)86(51-99(148)190)170-131(218)92(62-185)175-122(209)83(48-67(6)7)167-124(211)89(54-106(198)199)172-121(208)82(47-66(4)5)166-115(202)76(32-21-26-42-141)159-114(201)75(31-20-25-41-140)160-123(210)85(50-98(147)189)173-136(223)111(72(15)18-2)181-137(224)112(73(16)19-3)179-120(207)81(38-40-97(146)188)163-133(220)107(150)68(8)9/h55,65-73,75-95,107-112,183-186,228H,17-54,56-64,140-144,150H2,1-16H3,(H2,145,187)(H2,146,188)(H2,147,189)(H2,148,190)(H2,149,191)(H,151,156)(H,152,193)(H,153,192)(H,154,200)(H,155,219)(H,157,195)(H,158,194)(H,159,201)(H,160,210)(H,161,216)(H,162,217)(H,163,220)(H,164,222)(H,165,221)(H,166,202)(H,167,211)(H,168,204)(H,169,212)(H,170,218)(H,171,203)(H,172,208)(H,173,223)(H,174,206)(H,175,209)(H,176,205)(H,177,214)(H,178,213)(H,179,207)(H,180,215)(H,181,224)(H,196,197)(H,198,199)(H,226,227)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,107-,108-,109-,110-,111-,112-/m0/s1 |
InChI Key |
IHXTVVAJSPWVGI-YZBYVLPPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Tau Peptide (275-305) in the Pathogenesis of Neurodegeneration: A Technical Guide
Abstract
The Tau protein, central to the pathology of Alzheimer's disease and other neurodegenerative disorders collectively known as tauopathies, contains specific regions that drive its aggregation into neurotoxic fibrils. This technical guide provides an in-depth analysis of the Tau peptide spanning amino acids 275-305, which corresponds to the second microtubule-binding repeat (R2). This region is critical for the aggregation of 4-repeat (4R) Tau isoforms and contains the highly amyloidogenic hexapeptide motif VQIINK, also known as PHF6*. We will explore the dual function of this peptide in both physiological microtubule stabilization and its pathological role as a nucleation site for aggregation. This document details the molecular mechanisms, key interactions with pathological modifiers, and the conformational changes that precipitate its journey from a soluble, functional domain to a core component of neurofibrillary tangles. Furthermore, we present summaries of quantitative data, detailed experimental protocols for studying its behavior, and logical diagrams to elucidate its complex signaling and aggregation pathways, providing a comprehensive resource for researchers and drug development professionals in the field of neurodegeneration.
Introduction to Tau and the R2 Domain
The Tau Protein in Health and Disease
The microtubule-associated protein Tau is an intrinsically disordered protein primarily expressed in neurons, where its main physiological role is to bind to and stabilize microtubules, which are essential components of the cellular cytoskeleton that facilitate axonal transport and maintain neuronal structure.[1][2][3] In the adult human brain, six Tau isoforms are expressed, which are differentiated by the presence of zero, one, or two N-terminal inserts and either three (3R) or four (4R) microtubule-binding repeats in the C-terminal domain.[4][5]
Under pathological conditions, Tau detaches from microtubules, becomes hyperphosphorylated, and self-assembles into insoluble, β-sheet-rich fibrillar structures.[4][6] These aggregates form intracellular neurofibrillary tangles (NFTs), a primary hallmark of Alzheimer's disease (AD) and other tauopathies.[4][7] The accumulation of these toxic Tau species is strongly correlated with cognitive decline and neuronal death.[3][5][8]
Significance of the R2 Peptide (275-305)
The Tau peptide (275-305) constitutes the second of four microtubule-binding repeats (R1, R2, R3, R4).[4][9][10] This region is encoded by exon 10 and is therefore present only in 4R Tau isoforms.[7] The R2 domain is of particular interest because it contains one of the two key hexapeptide motifs that are critical for initiating Tau aggregation: 275VQIINK280, known as PHF6.[11][12] While the PHF6 motif (306VQIVYK311) in the R3 domain is considered the primary nucleating sequence, the PHF6 motif in R2 plays a crucial role, particularly in the aggregation of 4R Tau isoforms and is implicated in the structural core of pathological filaments.[11][12][13][14]
Molecular Function and Pathological Transformation
Physiological Role in Microtubule Dynamics
In its physiological state, the entire microtubule-binding region, including the R2 domain, directly interacts with tubulin.[15][16] Tau is thought to bind along the outer surface of the microtubule, stapling tubulin subunits together to promote assembly, enhance stability, and suppress dynamic instability.[15][17][18][19] This function is critical for maintaining the integrity of the axonal cytoskeleton. This interaction is dynamic and regulated by post-translational modifications (PTMs), primarily phosphorylation.[17][20] Phosphorylation within or near the MTBD can weaken the affinity of Tau for microtubules, leading to its detachment and an increase in the pool of soluble, unbound Tau in the cytoplasm.[3][18][20]
Pathological Aggregation via the PHF6* Motif
The detachment of Tau from microtubules is a prerequisite for its pathological aggregation. The R2 domain's PHF6* motif (275VQIINK280) is a primary driver of this process.[11][12] This short sequence has a high propensity to form a β-sheet structure, which acts as a nucleus for the templated misfolding and addition of other Tau monomers.[4][13] While the PHF6 motif in R3 has a stronger intrinsic aggregation propensity, the interaction between PHF6* in R2 and PHF6 in R3 is thought to be a key step in initiating the aggregation of full-length 4R Tau.[11][12]
Influence of Pathological Cofactors
The aggregation of the Tau (275-305) peptide, like full-length Tau, is significantly accelerated by various cofactors:
-
Polyanionic Molecules: Negatively charged molecules such as heparin and RNA are potent inducers of Tau aggregation in vitro. They are believed to neutralize the positive charges on Tau, facilitating the conformational changes necessary for β-sheet formation and aggregation.[6][13]
-
Metal Ions: Divalent cations, particularly heavy metals like Cu2+ and Hg2+, can directly interact with the Tau (275-305) peptide.[9][21][22] These ions often coordinate with cysteine residues (specifically Cys291 in R2), inducing a conformational shift from a random coil to a β-turn structure, which promotes aggregation.[9][21]
-
Lipids and Membranes: The R2 domain can interact with phospholipids (B1166683) in cellular membranes. This interaction can promote the formation of stable, toxic oligomeric complexes of Tau, suggesting that membranes may serve as a scaffold for pathological Tau oligomerization.[23]
Aggregation Pathway and Associated Neurotoxicity
The transition of Tau (275-305) from a functional peptide to a toxic entity follows a multi-step process.
-
Conformational Change: Triggered by detachment from microtubules and interaction with cofactors, the peptide undergoes a significant structural transition from a disordered random coil to a β-sheet-rich conformation.[21]
-
Oligomerization: The β-sheet structures act as templates, leading to the formation of small, soluble aggregates known as oligomers. These oligomeric species are now widely considered to be the most neurotoxic form of Tau, more so than the large, insoluble fibrils.[3][6]
-
Fibrillization: Oligomers continue to grow through the addition of monomers, eventually forming the large, insoluble paired helical filaments (PHFs) and straight filaments (SFs) that constitute NFTs.[4]
-
Neurotoxicity: Toxic Tau oligomers are implicated in a range of cellular dysfunctions, including synaptic impairment, mitochondrial damage, and disruption of cellular transport, ultimately leading to neuronal death.[3][10] The formation of stable, toxic oligomeric complexes between Tau (275-305) and phospholipids highlights a direct mechanism of toxicity for this specific region.[23]
Quantitative Data Summary
Quantitative analysis of the biophysical and biochemical properties of Tau peptide (275-305) is crucial for understanding its pathological function. The following tables summarize key data from the literature.
Table 1: Thermodynamic Parameters of Tau (275-305) Interaction with Mercury(II)
| Parameter | Value | Conditions | Method | Reference |
| Enthalpy Change (ΔH₁) | -34.8 Kcal mol⁻¹ | Isothermal Titration | ITC | [21] |
| Stoichiometry (n) | ~0.5 (1 metal: 2 peptide) | Isothermal Titration | ITC | [21] |
This exceptionally large negative enthalpy change suggests a strong, specific coordination, likely involving the thiol group of Cys291.[21]
Table 2: Qualitative Effects of Cofactors on Tau (275-305) Aggregation
| Cofactor | Effect on Aggregation | Key Residue Interaction | Method | Reference(s) |
| Heparin | Strong Promotion | Electrostatic (with Lys residues) | ThS/ThT Assay, EM | [6][21] |
| Copper (Cu2+) | Promotion | Cys291 | ESI-MS, NMR | [9] |
| Mercury (Hg2+) | Strong Promotion | Cys291 | ThS Assay, CD, ITC | [21] |
| Phospholipids | Forms Stable Oligomers | Hydrophobic & Electrostatic | NMR, Cell Viability Assay | [23] |
Key Experimental Methodologies
The study of Tau peptide (275-305) relies on a suite of biophysical and cell-based assays to probe its aggregation, structure, and toxicity.
In Vitro Aggregation Assays
-
Objective: To monitor the kinetics of peptide aggregation in real-time.
-
Methodology:
-
Reagents: Synthetic Tau peptide (275-305), aggregation buffer (e.g., phosphate-buffered saline, pH 7.4), aggregation inducer (e.g., heparin, metal salts), and Thioflavin T (ThT) or Thioflavin S (ThS) dye.[12][21]
-
Procedure: The peptide is dissolved in the aggregation buffer. The inducer is added to initiate aggregation. The mixture is incubated, typically at 37°C with gentle agitation.
-
Measurement: At various time points, aliquots are taken, and ThT is added. ThT exhibits a characteristic increase in fluorescence emission (around 482 nm) upon binding to β-sheet structures.[12] The fluorescence intensity is measured using a spectrofluorometer.
-
Data Analysis: The resulting data are plotted as fluorescence intensity versus time, yielding a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state).
-
Structural Analysis
-
Objective: To characterize the morphology of aggregates and the secondary structure of the peptide.
-
Methodology:
-
Transmission Electron Microscopy (TEM): An end-point sample from the aggregation assay is applied to a carbon-coated grid, negatively stained (e.g., with uranyl acetate), and visualized with a transmission electron microscope to observe the morphology (e.g., fibrillar, amorphous) of the aggregates.[12][21]
-
Circular Dichroism (CD) Spectroscopy: CD is used to monitor conformational changes. The peptide is analyzed before and after the addition of an inducer. A shift in the CD spectrum from a minimum around 198 nm (characteristic of a random coil) to minima around 218 nm indicates a transition to a β-sheet structure.[21]
-
Cellular Seeding and Toxicity Assays
-
Objective: To determine if pre-formed aggregates of Tau (275-305) can seed the aggregation of full-length Tau in a cellular environment and to assess their toxicity.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293T) cells or primary neuronal cultures are commonly used.[14][23] Cells are often engineered to overexpress a full-length Tau isoform.
-
Seed Preparation: Fibrillar aggregates of Tau (275-305) are generated in vitro as described above and can be fragmented by sonication to create smaller "seeds."
-
Transduction: The seeds are introduced into the cell culture medium, often with a transfection reagent to facilitate uptake.[24]
-
Analysis: After a period of incubation (e.g., 48-72 hours), cell lysates are prepared and separated into soluble and insoluble fractions. The amount of aggregated, insoluble full-length Tau is quantified using Western blotting.
-
Toxicity Assessment: For toxicity studies, cell viability is measured using assays like MTT or LDH release after exposure to the peptide aggregates.[23]
-
Therapeutic Implications
The critical role of the R2 domain and its PHF6* motif in initiating aggregation makes it an attractive target for therapeutic intervention in tauopathies.
-
Aggregation Inhibitors: Small molecules or peptides designed to bind to the PHF6* motif could cap the ends of growing fibrils or stabilize the monomeric state, preventing the initial nucleation event.[25][26]
-
Modulating Post-Translational Modifications: Targeting kinases that phosphorylate residues within or near the R2 domain could help maintain Tau's association with microtubules and reduce the pool of aggregation-prone Tau.[27] Similarly, strategies to prevent other modifications like acetylation at Lys280 could mitigate neurotoxicity.[28]
-
Immunotherapy: Antibodies that specifically recognize epitopes within the 275-305 region could be developed to promote the clearance of toxic oligomers and prevent the spread of pathology between cells.[25][26] An experimental vaccine, AADvac1, was designed to target a region of Tau that includes a portion of the R2 domain (residues 294-305).[29]
Conclusion
The Tau peptide (275-305), corresponding to the R2 domain, represents a critical nexus in the transition from physiological function to pathological neurodegeneration. Its dual role in microtubule binding and aggregation initiation, driven by the amyloidogenic PHF6* motif, places it at the heart of tauopathy pathogenesis, especially for diseases involving 4R Tau isoforms. A comprehensive understanding of its structural dynamics, interactions with pathological cofactors, and mechanisms of toxicity is paramount. The experimental approaches and quantitative data outlined in this guide provide a framework for researchers to further dissect these mechanisms and for drug development professionals to design and evaluate novel therapeutic strategies aimed at halting the progression of these devastating diseases.
References
- 1. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Frontiers | Possible Mechanisms of Tau Spread and Toxicity in Alzheimer’s Disease [frontiersin.org]
- 4. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 5. Tau in neurodegenerative diseases: molecular mechanisms, biomarkers, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]
- 8. Tau pathology in early Alzheimer's disease is linked to selective disruptions in neurophysiological network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 14. Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The structure of a Tau fragment bound to tubulin prompts new hypotheses on Tau mechanism and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Tau-tally Microtubular: A Structural Model of Tau-Microtubule Interaction - Biosciences Area – Biosciences Area [biosciences.lbl.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Mercury(II) promotes the in vitro aggregation of tau fragment corresponding to the second repeat of microtubule-binding domain: Coordination and conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. d-nb.info [d-nb.info]
- 24. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 28. Roles of tau protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Therapeutic Strategies for Tauopathies and Drug Repurposing as a Potential Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Tau R2 Domain in Alzheimer's Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease (AD), primarily through its aggregation into neurofibrillary tangles (NFTs). The microtubule-binding region (MTBR) of Tau, composed of four repeat domains (R1-R4), is critical for both its physiological function and its pathological aggregation. This technical guide focuses on the pivotal role of the second repeat domain (R2) in the pathogenesis of AD. The R2 domain, present in four-repeat (4R) Tau isoforms, contains the highly amyloidogenic hexapeptide motif VQIINK, a key driver of Tau aggregation. This document provides a comprehensive overview of the structural and functional significance of the R2 domain, its contribution to Tau aggregation and toxicity, and its interactions with cellular components. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel therapeutic strategies targeting the R2 domain.
Introduction: The Tau R2 Domain - A Key Player in Alzheimer's Disease
The Tau protein, in its physiological state, binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton.[1] This interaction is primarily mediated by the MTBR. In Alzheimer's disease and other tauopathies, Tau detaches from microtubules and aggregates into insoluble filaments.[2] The presence of the R2 domain distinguishes 4R Tau isoforms from three-repeat (3R) isoforms. This distinction is significant as several tauopathies are characterized by the preferential aggregation of 4R Tau, highlighting the importance of the R2 domain in disease pathogenesis.[3]
The R2 domain harbors the hexapeptide motif 275VQIINK280, which has a high propensity to form β-sheet structures, the core feature of amyloid fibrils.[4][5] This motif is a potent driver of Tau aggregation and seeding, the process by which misfolded Tau templates the misfolding of native Tau proteins. Furthermore, post-translational modifications, particularly phosphorylation, within and around the R2 domain can significantly modulate its structure, its affinity for microtubules, and its propensity to aggregate.[6][7]
Quantitative Data on Tau R2 Domain Function and Dysfunction
To provide a clear and comparative overview, the following tables summarize key quantitative data related to the Tau R2 domain's involvement in microtubule binding and aggregation.
Table 1: Microtubule Binding Affinities
| Tau Construct | Method | Dissociation Constant (Kd) | Reference(s) |
| Full-length Tau (4R) | FRET | 1.0 ± 0.5 µM | [7] |
| Tau Repeats (R1-R4) without flanking domains | Binding Assays | ~25 to 50 μM | [8] |
| Tau Repeats (R1-R4) with flanking domains | Binding Assays | ~1 to 3 μM | [8] |
| Tau R2 peptide (phosphorylated at Ser289 and Ser293) | Molecular Dynamics | Reduced binding affinity (qualitative) | [6][7] |
| Tau R2 bound to βIII-tubulin | Molecular Modeling | Higher binding energy than to βI or βIIb | [9] |
Table 2: Aggregation Kinetics of Tau Constructs
| Tau Construct/Condition | Assay | Lag Time (tlag) | Elongation Rate | Reference(s) |
| Tau R2 fibrils (with heparin) | ThT Assay | Faster than R3 | Higher propensity to seed than R3 | |
| Tau R3 fibrils (with heparin) | ThT Assay | Slower than R2 | Lower propensity to seed than R2 | [10] |
| 0N3R Tau vs. 0N4R Tau | ThT Assay | 1.2 ± 0.4 h (3R) vs. 14.7 ± 3.0 h (4R) | - | |
| 1N3R Tau vs. 1N4R Tau | ThT Assay | 4.3 ± 1.1 h (3R) vs. 17.0 ± 1.6 h (4R) | - | [11] |
| 2N3R Tau vs. 2N4R Tau | ThT Assay | 4.2 ± 0.6 h (3R) vs. 8.0 ± 0.3 h (4R) | - | [11] |
| Tau Repeat Domain (phosphorylated at KXGS motifs) | - | Greatly slowed aggregation | Extended oligomerization phase | [6][12] |
Signaling Pathways Involving the Tau R2 Domain
The function and pathological transformation of the Tau R2 domain are tightly regulated by a complex network of signaling pathways, primarily involving protein kinases and phosphatases. Aberrant activity of these enzymes leads to hyperphosphorylation of Tau, including within the R2 domain, which promotes its detachment from microtubules and subsequent aggregation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the Tau R2 domain in Alzheimer's pathogenesis.
In Vitro Tau Fibrillization Assay (Thioflavin T)
This assay monitors the formation of amyloid-like fibrils in vitro by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Tau protein (e.g., full-length 4R Tau or a fragment containing the R2 domain) in an appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of heparin (e.g., 1 mg/mL in water).
-
Prepare a fresh stock solution of Thioflavin T (e.g., 1 mM in water) and filter through a 0.22 µm filter.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the Tau protein to a final concentration of 2-10 µM.
-
Add heparin to a final concentration that promotes fibrillization (e.g., a 1:4 molar ratio of heparin to Tau).
-
Add Thioflavin T to a final concentration of 10-20 µM.
-
Bring the final volume to 100-200 µL with assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a plate reader with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm at regular time intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of buffer-only wells.
-
Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (tlag) and the maximum slope (elongation rate).
-
Microtubule Co-sedimentation Assay
This assay assesses the binding of Tau protein to microtubules in vitro. Microtubules, being large polymers, can be pelleted by ultracentrifugation. Tau protein that is bound to the microtubules will co-pellet with them.
Workflow Diagram:
Methodology:
-
Microtubule Polymerization:
-
Resuspend purified tubulin in a polymerization buffer (e.g., BRB80 buffer: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) containing 1 mM GTP and 10% glycerol.
-
Incubate at 37°C for 30 minutes to allow polymerization.
-
Stabilize the microtubules by adding taxol to a final concentration of 20 µM and incubate for another 30 minutes.
-
-
Binding Reaction:
-
Incubate varying concentrations of the Tau protein with a fixed concentration of pre-formed microtubules at 37°C for 30 minutes.
-
-
Co-sedimentation:
-
Carefully layer the reaction mixture onto a sucrose cushion (e.g., 40% sucrose in polymerization buffer) in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains unbound Tau.
-
Wash the pellet, which contains microtubules and bound Tau, with buffer and then resuspend it in an equal volume as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using a Tau-specific antibody.
-
Quantify the band intensities to determine the fraction of bound and unbound Tau. The dissociation constant (Kd) can be calculated by plotting the concentration of bound Tau against the concentration of free Tau.
-
Cellular Toxicity Assays (MTT and LDH)
These assays are used to assess the cytotoxic effects of Tau aggregates or overexpressed Tau constructs in cultured cells.
4.3.1 MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11][13][14]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of pre-formed Tau fibrils or transfect with Tau constructs for a desired period (e.g., 24-72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
4.3.2 LDH Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[3][15][16][17]
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
At the end of the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.
-
-
Absorbance Measurement:
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
FRET-based Tau Seeding Assay
This cell-based assay quantifies the "seeding" activity of pathological Tau species. It utilizes a biosensor cell line that expresses the Tau repeat domain fused to fluorescent proteins (e.g., CFP and YFP). When exogenous Tau seeds are introduced and induce the aggregation of the biosensor Tau, the fluorescent proteins are brought into close proximity, resulting in a FRET signal that can be measured by flow cytometry.[18][19][20][21]
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Culture the HEK293T Tau-RD-P301S-CFP/YFP biosensor cell line under standard conditions.
-
-
Seed Preparation:
-
Prepare Tau seeds by sonicating pre-formed recombinant Tau fibrils or by preparing homogenates from brain tissue of individuals with tauopathies.
-
-
Transduction:
-
Plate the biosensor cells in a 96-well plate.
-
Complex the Tau seeds with a lipofection reagent (e.g., Lipofectamine) and add the mixture to the cells.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for seed uptake and induction of intracellular Tau aggregation.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization and fix them (e.g., with paraformaldehyde).
-
Analyze the cells using a flow cytometer equipped to measure CFP and FRET signals.
-
-
Data Analysis:
-
Gate on the live cell population and quantify the FRET signal. The "Integrated FRET Density" is often calculated as the percentage of FRET-positive cells multiplied by the median fluorescence intensity of the FRET-positive population. This provides a quantitative measure of seeding activity.[21]
-
Conclusion and Future Directions
The R2 domain of Tau is a critical element in the pathogenesis of Alzheimer's disease and other 4R tauopathies. Its amyloidogenic VQIINK motif, its role in microtubule binding, and its susceptibility to disease-associated post-translational modifications make it a prime target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of R2-mediated Tau pathology and to screen for and validate novel therapeutic agents.
Future research should focus on elucidating the specific signaling cascades that regulate R2 domain phosphorylation in disease, identifying the full spectrum of R2-interacting proteins, and developing high-resolution structural models of R2-containing Tau oligomers and fibrils from human brain tissue. Such efforts will be instrumental in designing targeted therapies aimed at preventing the aggregation and mitigating the toxicity of Tau in Alzheimer's disease.
References
- 1. Tau domains, phosphorylation, and interactions with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stages and conformations of the Tau repeat domain during aggregation and its effect on neuronal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The distinct structural preferences of Tau protein repeat domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stages and Conformations of the Tau Repeat Domain during Aggregation and Its Effect on Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]
- 21. pnas.org [pnas.org]
Decoding the Core: A Technical Guide to the Tau (275-305) Repeat Domain and its Pivotal Role in Microtubule Binding
For Immediate Release
This technical guide provides a comprehensive analysis of the Tau protein's second repeat domain (R2), encompassing amino acids 275-305, and its critical function in microtubule binding. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and regulatory pathways.
Executive Summary
The Tau protein is essential for the stabilization of neuronal microtubules, a function primarily mediated by its microtubule-binding region (MTBR). Within this region, the repeat domain 2 (R2), spanning residues 275-305, plays a significant, albeit complex, role. Dysregulation of the Tau-microtubule interaction is a central pathological event in a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease. This guide delves into the specific contribution of the R2 domain to microtubule affinity, the experimental methodologies used to quantify this interaction, and the signaling pathways that modulate its function. A deeper understanding of this core interaction is paramount for the development of targeted therapeutics aimed at restoring normal Tau function and mitigating neurodegeneration.
Quantitative Analysis of Tau-Microtubule Binding Affinity
The interaction between Tau and microtubules is a dynamic process characterized by a specific binding affinity, often expressed as the dissociation constant (Kd). While the affinity of the isolated R2 domain has been challenging to precisely quantify experimentally, studies on full-length Tau and constructs containing the R2 domain provide valuable insights. The binding affinity is typically in the low micromolar to nanomolar range, indicating a moderately strong interaction.[1] Phosphorylation of Tau, a key post-translational modification, is known to significantly reduce its affinity for microtubules.[2][3]
| Tau Construct | Experimental Method | Dissociation Constant (Kd) | Reference |
| Full-length Tau (unspecified isoform) | Fluorescence Resonance Energy Transfer (FRET) | 1.0 ± 0.5 µM | [4][5] |
| Full-length Tau (non-phosphorylated) | Microtubule Binding Assay | 0.74 µM | [3] |
| Full-length Tau (phosphorylated at Tyr310) | Microtubule Binding Assay | 1.32 µM | [3] |
| Full-length Tau | Stopped-flow kinetics | 16 nM | [6] |
| Full-length Tau | Equilibrium binding experiments | 14 nM | [6] |
| Various Tau isotypes and mutants | Multiple methods | ~0.02 to 1 µM | [1] |
Note: The presented Kd values are for full-length or larger Tau constructs and serve as an approximation for the contribution of the R2 domain to the overall binding affinity.
Structural Insights into the Tau (275-305) - Microtubule Interaction
Cryo-electron microscopy (cryo-EM) studies have revealed that the repeat domains of Tau, including R2, bind along the longitudinal crest of microtubule protofilaments.[7] The R2 domain specifically interacts at the interface between adjacent α- and β-tubulin subunits, effectively acting as a "staple" to stabilize the microtubule lattice.[8] Molecular modeling studies have further elucidated the specific residues within the R2 domain that are critical for this interaction, highlighting the importance of electrostatic and hydrophobic contacts.[9][10]
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction between the Tau (275-305) domain and microtubules. Below are detailed methodologies for key experiments.
Microtubule Co-sedimentation Assay
This assay is a classic method to determine the binding of a protein to microtubules by separating microtubule-bound protein from the unbound fraction via centrifugation.[11][12]
Principle: Microtubules are large polymers that can be pelleted by ultracentrifugation. If a protein binds to microtubules, it will co-sediment with them and be found in the pellet.
Protocol:
-
Tubulin Polymerization:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).
-
Incubate at 37°C for 30 minutes to induce polymerization.
-
Stabilize the newly formed microtubules with a taxane, such as paclitaxel (B517696) (10 µM).
-
-
Binding Reaction:
-
Incubate varying concentrations of the Tau (275-305) peptide with a fixed concentration of taxol-stabilized microtubules at room temperature for 30 minutes.
-
-
Sedimentation:
-
Layer the reaction mixtures onto a sucrose (B13894) cushion (e.g., 60% sucrose in polymerization buffer) to minimize the pelleting of non-microtubule-bound protein.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound Tau peptide) and the pellet (containing microtubules and bound Tau peptide).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze both fractions by SDS-PAGE and quantify the amount of Tau peptide in each fraction using densitometry.
-
-
Data Interpretation:
-
Plot the concentration of bound Tau peptide as a function of the total Tau peptide concentration.
-
The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., a one-site binding model).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (Tau peptide) to a macromolecule (tubulin), providing a complete thermodynamic profile of the interaction.[13][14]
Principle: The binding of two molecules is almost always accompanied by a change in enthalpy (heat). ITC measures this heat change directly.
Protocol:
-
Sample Preparation:
-
Prepare solutions of purified Tau (275-305) peptide and tubulin dimers in the same dialysis buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the tubulin solution into the sample cell of the calorimeter and the Tau peptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the Tau peptide into the tubulin solution while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of Tau peptide to tubulin.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH).
-
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent interaction between two fluorophores that can be used to monitor the binding of a fluorescently labeled Tau peptide to fluorescently labeled microtubules.[4][5]
Principle: When a donor fluorophore is in close proximity (typically <10 nm) to an acceptor fluorophore, and the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, non-radiative energy transfer can occur. This transfer can be measured as a change in the fluorescence properties of either the donor or the acceptor.
Protocol:
-
Fluorophore Labeling:
-
Label the Tau (275-305) peptide with an acceptor fluorophore (e.g., Rhodamine).
-
Label tubulin or use a fluorescent taxoid (e.g., Flutax-2) as the donor fluorophore for microtubule polymerization.
-
-
Binding and Measurement:
-
Mix the fluorescently labeled microtubules (donor) with varying concentrations of the labeled Tau peptide (acceptor).
-
Measure the fluorescence emission of the donor and acceptor fluorophores at their respective wavelengths.
-
-
Data Analysis:
-
Calculate the FRET efficiency for each concentration of the Tau peptide.
-
Plot the FRET efficiency as a function of the Tau peptide concentration and fit the data to a binding curve to determine the Kd.
-
Signaling Pathways Regulating Tau (275-305) - Microtubule Interaction
The binding of the Tau R2 domain to microtubules is dynamically regulated by a complex interplay of protein kinases and phosphatases.[15][16][17][18] Phosphorylation at specific serine, threonine, and tyrosine residues within or flanking the R2 domain can significantly decrease its affinity for microtubules, leading to Tau detachment and subsequent pathological aggregation.
Key Regulatory Enzymes:
-
Kinases:
-
Glycogen Synthase Kinase 3β (GSK-3β): A major Tau kinase implicated in AD, it phosphorylates multiple sites on Tau.[15][19]
-
Cyclin-dependent kinase 5 (CDK5): Another key proline-directed kinase involved in Tau hyperphosphorylation.[15][19]
-
Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII): These kinases can also phosphorylate Tau and modulate its function.[15][19]
-
Microtubule Affinity Regulating Kinases (MARKs): These kinases directly phosphorylate KXGS motifs in the repeat domains, including Ser262 in R1 which influences the conformation and binding of adjacent repeats like R2.[20]
-
-
Phosphatases:
Visualization of the Signaling Pathway
Caption: Regulation of Tau (R2) and microtubule interaction by kinases and phosphatases.
Experimental Workflow Visualization
Caption: Experimental workflow for a microtubule co-sedimentation assay.
Conclusion and Future Directions
The Tau (275-305) repeat domain is a critical contributor to the overall affinity of Tau for microtubules, and its interaction is finely tuned by a network of kinases and phosphatases. Aberrant phosphorylation within this region can disrupt this crucial interaction, initiating a cascade of events that leads to Tau aggregation and neurodegeneration. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the precise molecular mechanisms governing the function of the R2 domain. Future research should focus on obtaining high-resolution structural data of the isolated R2 peptide in complex with tubulin and developing specific assays to quantify its binding affinity independent of the other repeat domains. Such studies will be instrumental in the rational design of therapeutic agents that can selectively modulate the Tau-microtubule interaction, offering a promising avenue for the treatment of tauopathies.
References
- 1. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative Analysis of Tau-Microtubule Interaction Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for two distinct binding sites for tau on microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinases and phosphatases and tau sites involved in Alzheimer neurofibrillary degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]
- 17. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]
- 19. Kinases and phosphatases and tau sites involved in Alzheimer neurofibrillary degeneration | Semantic Scholar [semanticscholar.org]
- 20. Microtubule-affinity regulating kinase family members distinctively affect tau phosphorylation and promote its toxicity in a Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Properties of Tau Peptide (275-305): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tau protein, implicated in a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease, is characterized by its microtubule-binding repeat domains. The Tau peptide spanning residues 275-305 constitutes the second of these four repeat domains (R2) in the longest human Tau isoform.[1][2] This region is of significant scientific interest due to its intrinsic propensity to aggregate and its crucial role in the overall function and dysfunction of the Tau protein. The R2 domain contains the amyloidogenic hexapeptide motif 275-VQIINK-280, also known as PHF6*, which is critical for the formation of paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease.[3][4] Understanding the biochemical properties of the Tau (275-305) peptide is paramount for developing therapeutic strategies aimed at preventing or reversing Tau pathology. This technical guide provides a comprehensive overview of the aggregation kinetics, phosphorylation, and binding interactions of this pivotal Tau fragment.
Aggregation Properties
The Tau (275-305) peptide, as part of the larger microtubule-binding region, is central to the aggregation process of the full-length Tau protein. Its inherent ability to form β-sheet structures drives the self-assembly into oligomers and fibrils.
Aggregation Kinetics
Table 1: Aggregation Parameters for a Tau Fragment (304-380)
| Initial Monomer Concentration (µM) | Half-time of Aggregation (t½) (hours) |
| 1.25 | ~20 |
| 125 | ~2 |
Note: Data extracted from kinetic profiles of Tau (304-380) aggregation. The half-time is the time to reach 50% of the maximum fluorescence signal in a Thioflavin T assay.[6]
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol outlines a general method for monitoring the aggregation of Tau peptides using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures.
Materials:
-
Tau (275-305) peptide, lyophilized
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Heparin (optional, as an inducer of aggregation)
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm filter.
-
Reconstitute the lyophilized Tau (275-305) peptide in an appropriate buffer (e.g., PBS) to the desired stock concentration. It is crucial to ensure the initial peptide solution is monomeric, which can be verified by size-exclusion chromatography.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction components. A typical reaction mixture (100 µL final volume) may include:
-
Tau (275-305) peptide at the desired final concentration (e.g., 10-50 µM).
-
ThT at a final concentration of 10-25 µM.
-
Heparin (optional) at a final concentration of 2.5-10 µM.
-
PBS to the final volume.
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time. The resulting curve is typically fitted to a sigmoidal equation to extract kinetic parameters such as the lag time and the apparent rate constant of aggregation.
-
Phosphorylation
Post-translational modifications, particularly phosphorylation, play a critical role in regulating Tau's function and pathology. Phosphorylation within the microtubule-binding domain, including the R2 repeat, can significantly impact its conformation, binding affinity, and aggregation propensity.
Key Phosphorylation Sites and Their Effects
Several serine, threonine, and tyrosine residues within and flanking the Tau (275-305) region are known phosphorylation sites. The effect of phosphorylation is site-specific, with some modifications promoting and others inhibiting aggregation.
-
Serine 289 and Serine 293: Molecular dynamics simulations suggest that phosphorylation at these sites, located within the R2 domain, can decrease the binding affinity of the R2 peptide to microtubules.[8] This destabilization may promote the dissociation of Tau from microtubules, making it more available for aggregation.
-
Serine 305: Phosphorylation at this residue, located at the C-terminal end of the R2 repeat, has been shown to inhibit Tau aggregation and seeding activity.[9]
-
Tyrosine 310: Although located just outside the R2 domain in the R3 repeat, phosphorylation of Tyr310 has been demonstrated to abolish Tau aggregation and inhibit its microtubule-binding properties. This effect is mediated by a local decrease in the β-sheet propensity of the PHF6 domain.[3]
Table 2: Calculated Binding Energies of Tau R2 Peptide and its Phosphorylated Forms to Microtubules
| Tau R2 Peptide Variant | Average Binding Energy (kcal/mol) |
| Wild-Type (WT) | -84.7 ± 4.5 |
| Phosphorylated at Ser289 (pSer289) | -50.5 ± 4.9 |
| Phosphorylated at Ser293 (pSer293) | -55.2 ± 4.7 |
| Phosphorylated at Ser289 and Ser293 | -45.9 ± 5.5 |
Note: Data from molecular dynamics simulations and MM-GBSA calculations.[8]
Experimental Protocol: In Vitro Phosphorylation of Tau Peptide
This protocol describes a general method for the in vitro phosphorylation of the Tau (275-305) peptide using a relevant kinase such as Glycogen Synthase Kinase 3β (GSK3β) or Protein Kinase A (PKA).
Materials:
-
Tau (275-305) peptide
-
Recombinant active kinase (e.g., GSK3β, PKA)
-
Kinase buffer (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Dithiothreitol (DTT)
-
SDS-PAGE equipment and reagents
-
Phospho-specific antibodies (for Western blot analysis) or Mass Spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Tau (275-305) peptide (e.g., 10 µM final concentration).
-
Active kinase (e.g., 0.018 U/pmol of Tau for GSK3β).[10]
-
Kinase buffer.
-
ATP (e.g., 1-2 mM).
-
DTT (e.g., 1 mM).
-
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes. Alternatively, for downstream applications, the kinase can be heat-inactivated (if applicable) or removed by affinity chromatography.
-
-
Analysis of Phosphorylation:
-
SDS-PAGE and Western Blot: Analyze the reaction products by SDS-PAGE. Phosphorylation can sometimes cause a mobility shift.[10] Use phospho-specific antibodies to confirm phosphorylation at specific sites.
-
Mass Spectrometry: For precise identification of phosphorylation sites and quantification of phosphorylation stoichiometry, analyze the sample by mass spectrometry.
-
Binding Interactions
The primary physiological role of the Tau R2 domain is its interaction with microtubules, contributing to their stability and assembly. This interaction is dynamic and regulated by post-translational modifications.
Microtubule Binding
The Tau (275-305) peptide binds to the outer surface of microtubules. Molecular dynamics simulations have provided insights into the specific interactions, revealing that the binding is predominantly governed by electrostatic interactions.[12] The binding affinity of the R2 repeat to different β-tubulin isotypes varies, with a preferential binding to the βIII isotype.[13][14]
Table 3: Relative Binding Energies of Tau R2 with Different Neuronal β-Tubulin Isotypes
| β-Tubulin Isotype | Relative Binding Energy (kcal/mol) |
| βI | -1134.13 ± 1.13 |
| βIIb | -1365.22 ± 2.26 |
| βIII | -1404.7 ± 1.84 |
Note: Data from molecular modeling and binding energy calculations.[13]
Experimental Protocol: Microtubule Co-sedimentation Assay
This assay is used to assess the binding of Tau peptides to microtubules in vitro.
Materials:
-
Tau (275-305) peptide
-
Tubulin
-
GTP (Guanosine triphosphate)
-
Paclitaxel (B517696) (Taxol) to stabilize microtubules
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Cushion buffer (e.g., BRB80 with 60% glycerol)
-
Ultracentrifuge
Procedure:
-
Microtubule Polymerization:
-
Incubate tubulin (e.g., 2 mg/mL) in polymerization buffer with GTP (1 mM) at 37°C for 30 minutes to induce polymerization.
-
Add paclitaxel (20 µM) and incubate for another 30 minutes to stabilize the microtubules.
-
-
Binding Reaction:
-
Incubate the polymerized microtubules with the Tau (275-305) peptide at various concentrations in polymerization buffer at room temperature for 30 minutes.
-
-
Co-sedimentation:
-
Layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant and the pellet.
-
Analyze the amount of Tau peptide in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. The amount of Tau in the pellet corresponds to the microtubule-bound fraction.
-
Quantify the band intensities to determine the binding affinity (Kd).
-
Signaling Pathways
The Tau (275-305) peptide, as an integral part of the microtubule-binding domain of the full-length Tau protein, is involved in various signaling pathways that regulate neuronal function and survival. While it is challenging to attribute specific signaling events solely to this isolated peptide, its phosphorylation state and binding to microtubules are key nodes in broader signaling networks.
GSK3β and PKA Signaling in Tau Phosphorylation
Glycogen Synthase Kinase 3β (GSK3β) and Protein Kinase A (PKA) are two key kinases that phosphorylate Tau. The activity of these kinases is regulated by upstream signaling pathways, such as the insulin (B600854) and Wnt signaling pathways for GSK3β, and cAMP-dependent pathways for PKA. The phosphorylation of Tau within the microtubule-binding region by these kinases can lead to its detachment from microtubules, thereby increasing the pool of cytosolic Tau available for aggregation.[15][16]
Fyn Kinase and Synaptic Signaling
The Src family kinase Fyn has been shown to interact with Tau. This interaction can localize Fyn to the dendritic spines, where it phosphorylates the NMDA receptor, modulating synaptic plasticity.[17] While the direct binding site of Fyn on Tau is not exclusively within the 275-305 region, the overall conformation and availability of Tau, influenced by the properties of its repeat domains, are critical for this interaction.
Conclusion
The Tau peptide (275-305), corresponding to the R2 repeat domain, is a critical region governing the biochemical behavior of the entire Tau protein. Its intrinsic ability to aggregate, coupled with the regulatory effects of phosphorylation and its essential role in microtubule binding, places it at the center of Tau-related research. A thorough understanding of the quantitative aspects of its aggregation kinetics, the specific consequences of post-translational modifications, and its interactions with binding partners is essential for the rational design of therapeutics for tauopathies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted nature of this pivotal Tau fragment. Future studies focusing on obtaining high-resolution structural information and precise kinetic and affinity data for the isolated Tau (275-305) peptide will be invaluable in unraveling the complexities of Tau pathology.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of the overlooked tyrosine 310 regulates the structure, aggregation, and microtubule- and lipid-binding properties of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic Studies of GSK3β Phosphorylation of the Neuronal Tau Protein and Its Interaction with the N-terminal Domain of Apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes | Semantic Scholar [semanticscholar.org]
- 15. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of tau protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and Pathology of Tau Protein in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aggregation Mechanism of Tau Peptide (275-305)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aggregation mechanism of the Tau peptide fragment spanning residues 275-305. This region, part of the microtubule-binding repeat domain (MBD), is crucial in the pathology of tauopathies, including Alzheimer's disease. This document synthesizes key research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the aggregation pathways and experimental workflows.
Core Aggregation Mechanism
The aggregation of the Tau peptide (275-305), which is located in the second repeat (R2) of the MBD, is a critical event in the formation of neurofibrillary tangles. This process is primarily driven by the hexapeptide motif ²⁷⁵VQIINK²⁸⁰ , also known as PHF6*. This sequence, along with the nearby PHF6 motif (³⁰⁶VQIVYK³¹¹) in the third repeat (R3), is essential for the conformational changes that lead to the formation of β-sheet-rich structures, which are the hallmark of amyloid fibrils.
The aggregation cascade is thought to follow a nucleation-dependent polymerization model. Initially, monomeric Tau peptides are in a soluble, random coil conformation. Through a process of primary nucleation, these monomers undergo a conformational change to form unstable, β-sheet-rich oligomers. This is the rate-limiting step, often characterized by a significant lag phase in kinetic assays. Once formed, these oligomeric nuclei can act as templates, rapidly recruiting and converting other monomers into the growing fibril in an elongation phase. Secondary nucleation events, where new nuclei form on the surface of existing fibrils, can further accelerate the aggregation process.
A key structural element within this region is the PGGG motif . Located just upstream of the VQIINK sequence, the PGGG motif has a high propensity to form a β-turn structure. This turn is believed to be crucial in bringing different parts of the peptide into proximity, thereby facilitating the intermolecular interactions necessary for β-sheet formation and subsequent aggregation. Mutations within or near this motif, such as the P301L or P301S mutations found in familial frontotemporal dementia, can destabilize this turn structure, leading to a more extended conformation that is more prone to aggregation.
Quantitative Data on Aggregation Kinetics
The kinetics of Tau peptide aggregation can be monitored using various biophysical techniques, with Thioflavin T (ThT) fluorescence assays being the most common. The following table summarizes key kinetic parameters obtained from such studies. It is important to note that these values can vary significantly depending on the specific peptide construct, concentration, buffer conditions, and the presence of aggregation inducers like heparin.
| Peptide Construct | Concentration (µM) | Inducer | Lag Phase (h) | Apparent Rate Constant (k_app, s⁻¹) | Fibril Morphology | Reference |
| AcPHF6* (VQIINK) | Variable | HMW Heparin | Not specified | 9.2 ± 0.7 x 10⁻³ | Fibers (3-7 nm diameter) | [1] |
| AcPHF6 (VQIVYK) | Variable | HMW Heparin | Not specified | 23.3 ± 1.4 x 10⁻³ | Fibers (3-7 nm diameter) | [1] |
| Tau (304-380) | 1.25 | None (Quiescent) | ~20 | Not specified | Fibrils | |
| Tau (304-380) | 125 | None (Quiescent) | ~5 | Not specified | Fibrils | |
| Δtau187 (255-441) | 20 | 5 µM LMWH | ~0.2 | Not specified | Fibrils | [2] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Materials:
-
Tau peptide (275-305) stock solution (e.g., 1 mg/mL in DMSO or appropriate buffer)
-
Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM DTT)[3]
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter)[4]
-
Heparin stock solution (optional, as an inducer, e.g., 10 µM)[4]
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 100 µL, combine the aggregation buffer, ThT to a final concentration of 10-25 µM, and heparin (if used) to the desired final concentration.[4][5]
-
Add the Tau peptide to each well to achieve the desired final concentration (e.g., 10-50 µM).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C.[4]
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 2-15 minutes) for the duration of the experiment (e.g., 24-72 hours).[5][6] Orbital or linear shaking between reads can be incorporated to accelerate aggregation.[5]
-
Record the fluorescence intensity over time. The resulting data will typically show a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau, from which kinetic parameters can be derived.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregated Tau peptide fibrils.
Materials:
-
Aggregated Tau peptide sample
-
Copper grids with a carbon-coated formvar film (e.g., 200-400 mesh)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in dH₂O)[7][8]
-
Filter paper
-
Forceps for handling grids
-
Transmission Electron Microscope
Procedure:
-
Glow-discharge the grids to make the carbon surface hydrophilic.[7]
-
Using forceps, place a 3-5 µL drop of the aggregated Tau peptide solution onto the carbon-coated side of the grid.[8]
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
(Optional) Wash the grid by floating it on a drop of deionized water for a few seconds, then blot dry. This can be repeated to remove excess salt.[7]
-
Apply a 3-5 µL drop of the negative stain solution to the grid for 30-60 seconds.[7][8]
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grids using a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 100,000x).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor changes in the secondary structure of the Tau peptide during aggregation, specifically the transition from a random coil to a β-sheet conformation.
Materials:
-
Tau peptide (275-305) solution at various time points of aggregation
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD spectropolarimeter
Procedure:
-
Prepare Tau peptide samples at different stages of aggregation (e.g., monomeric, oligomeric, fibrillar).
-
Place the sample in the quartz cuvette. The protein concentration should be optimized to give a suitable signal without saturation (typically in the range of 10-50 µM).
-
Record the CD spectrum in the far-UV region (e.g., 190-260 nm).[9]
-
Set the instrument parameters, such as bandwidth (e.g., 1 nm), scanning speed, and number of accumulations to obtain a good signal-to-noise ratio.
-
A spectrum of the buffer alone should be recorded and subtracted from the protein spectra.
-
Analyze the resulting spectra. A random coil conformation is characterized by a minimum around 200 nm, while the formation of β-sheets will result in the appearance of a minimum around 218 nm.[10]
Visualizations
Aggregation Pathway of Tau Peptide (275-305)
Caption: The nucleation-dependent aggregation pathway of Tau peptide (275-305).
Experimental Workflow for Studying Tau Aggregation
Caption: A typical experimental workflow for the analysis of Tau peptide aggregation.
References
- 1. Secondary nucleating sequences affect kinetics and thermodynamics of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. cryoem.wisc.edu [cryoem.wisc.edu]
- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 9. A novel peptide‐based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The VQIINK Motif: A Core Driver of Tau Aggregation and a Prime Therapeutic Target in Tauopathies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The microtubule-associated protein Tau is central to the pathology of a range of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease. A critical element in the aggregation of the Tau protein is the hexapeptide motif 275VQIINK280, located at the beginning of the second repeat (R2) of the microtubule-binding region (MTBR).[1][2] This motif, present in four-repeat (4R) Tau isoforms, is a potent driver of Tau fibrillization and pathology propagation, making it a focal point for both basic research and therapeutic development.[3][4] This technical guide provides a comprehensive overview of the function of the VQIINK motif, presenting key quantitative data, detailed experimental protocols, and visual representations of associated molecular and experimental workflows.
Core Function: A Potent Initiator of Tau Aggregation
The VQIINK motif, along with the 306VQIVYK311 motif in the third repeat (R3), are the primary nucleating sequences that drive the aggregation of Tau protein into the paired helical filaments (PHFs) and straight filaments (SFs) that form neurofibrillary tangles (NFTs) in diseased brains.[2][5] However, extensive research has demonstrated that VQIINK is a more powerful driver of Tau aggregation than VQIVYK.[1]
Biochemical studies have shown that engineered Tau constructs containing two copies of the VQIINK motif (2xIN) aggregate significantly faster than the wild-type Tau K18 construct (containing one VQIINK and one VQIVYK) and a construct with two VQIVYK motifs (2xVY).[1] This accelerated aggregation is attributed to the intrinsic propensity of the VQIINK sequence to form highly stable, interdigitated β-sheet structures known as steric zippers.[1] These steric zippers act as a template, seeding the misfolding and aggregation of soluble Tau monomers.[1]
Structural Insights: The Steric Zipper Hypothesis
The potent amyloidogenic nature of the VQIINK motif is rooted in its ability to form a highly stable steric zipper structure.[1] Cryo-electron microscopy (cryo-EM) studies, specifically using the MicroED technique, have revealed the atomic-resolution structure of VQIINK fibrils.[1] These structures show that the VQIINK segments from different Tau molecules stack together to form a pair of tightly interdigitating β-sheets.[1] This arrangement creates a dry, complementary interface that buries a significant amount of surface area, leading to a highly stable fibril core.[1]
The VQIINK motif can form at least three distinct steric zipper interfaces, designated A, B, and C, which may contribute to the phenomenon of Tau "strains" – distinct fibril conformations that are associated with different tauopathies.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function and inhibition of the VQIINK motif.
| Parameter | VQIINK (Interface A) | VQIVYK | Reference |
| Buried Surface Area (Ų) (Ab) | 168 | 75 | [1] |
| Shape Complementarity (Sc) | 0.77 | 0.72 | [1] |
Caption: Comparison of Steric Zipper Interface Properties. The VQIINK motif forms a more extensive and tightly packed steric zipper interface compared to the VQIVYK motif, as indicated by the larger buried surface area and higher shape complementarity score.
| Tau Construct | Time to Half-Maximum Aggregation (t1/2) (minutes) | Reference |
| K18 (WT) | 150 | [1] |
| 2xIN (VQIINK only) | 75 | [1] |
| 2xVY (VQIVYK only) | 225 | [1] |
Caption: In Vitro Aggregation Kinetics of Tau K18 Constructs. A Tau construct containing two VQIINK motifs (2xIN) aggregates twice as fast as the wild-type K18 construct, while a construct with two VQIVYK motifs (2xVY) aggregates more slowly, highlighting the potent pro-aggregatory nature of VQIINK.
| Inhibitor | Target Motif | IC50 (µM) for inhibiting Tau40 seeding | Reference |
| MINK | VQIINK | 22.6 | [1] |
| WINK | VQIINK | 28.9 | [1] |
Caption: Inhibition of Tau Seeding by VQIINK-Targeting Peptides. Peptide inhibitors designed to cap the ends of VQIINK-containing fibrils effectively block the seeding of Tau aggregation in a cellular model.
The VQIINK Motif and Microtubule Binding
While the primary role of the VQIINK motif is in Tau aggregation, its location within the microtubule-binding region suggests a potential role in Tau's physiological function of stabilizing microtubules. The R2 repeat domain contributes to the overall binding of Tau to microtubules.[6][7] Molecular modeling studies have investigated the binding affinity of the Tau R2 repeat to different neuronal-specific β-tubulin isotypes, with the order of binding energy being βIII > βIIb > βI.[6] However, the specific quantitative contribution of the VQIINK motif to this binding affinity is an area of ongoing research. It is hypothesized that in its soluble, non-aggregated state, the VQIINK motif participates in the transient interactions with the microtubule surface that are necessary for microtubule stabilization.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the VQIINK motif are provided below.
Expression and Purification of Tau K18 Constructs
This protocol describes the expression and purification of the Tau K18 fragment (containing all four microtubule-binding repeats) and its variants (2xIN and 2xVY) from E. coli.[9][10]
-
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the desired Tau K18 construct with a cleavable N-terminal His6-tag.
-
Expression:
-
Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
The following day, inoculate a larger culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.15-0.5 mM IPTG and continue to culture overnight at 18°C or for 3 hours at 37°C.[9][11]
-
Harvest the cells by centrifugation.
-
-
Lysis and Clarification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 8.5, 50 mM KCl, protease inhibitors, 5 mM β-mercaptoethanol).[11]
-
Lyse the cells by sonication or using a cell disruptor.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Apply the cleared lysate to a Ni-NTA affinity chromatography column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged Tau protein using an imidazole (B134444) gradient.
-
Cleave the His-tag using a specific protease (e.g., TEV protease).
-
Further purify the tag-less Tau protein using ion-exchange chromatography and/or size-exclusion chromatography to achieve high purity.[10]
-
In Vitro Tau Aggregation Assay (Thioflavin T Fluorescence)
This assay monitors the formation of amyloid-like fibrils in real-time by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[1][3]
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified Tau protein (e.g., 50 µM K18 construct) in an appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).
-
Add an aggregation inducer, such as heparin (e.g., 12.5 µM).
-
Add Thioflavin T to a final concentration of 10-20 µM.
-
-
Measurement:
-
Dispense the reaction mixture into a 96-well black, clear-bottom plate.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The resulting sigmoidal curve can be analyzed to determine key kinetic parameters, such as the lag time (the time before rapid aggregation begins) and the elongation rate (the slope of the rapid aggregation phase).[12]
-
HEK293 Tau Biosensor Seeding Assay
This cell-based assay is used to assess the "seeding" capacity of pre-formed Tau fibrils, i.e., their ability to induce the aggregation of soluble Tau within a cell.[1]
-
Cell Culture: Maintain HEK293 cells that stably express a near full-length Tau isoform (e.g., 4R1N) fused to a fluorescent protein (e.g., YFP).
-
Seed Preparation:
-
Prepare Tau fibrils by incubating purified Tau protein with an inducer (e.g., heparin) with shaking.
-
Optionally, sonicate the fibrils to create smaller, more numerous seeds.
-
-
Seeding:
-
Plate the HEK293 biosensor cells in a multi-well plate.
-
Incubate the pre-formed Tau seeds with or without inhibitors for a specified period.
-
Add the seed/inhibitor mixture to the cells.
-
-
Analysis:
-
After a suitable incubation period (e.g., 24-48 hours), visualize the cells using fluorescence microscopy.
-
Quantify the percentage of cells containing fluorescent Tau aggregates.
-
This can be done by manual counting or using automated image analysis software.
-
Structural Analysis by Microcrystal Electron Diffraction (MicroED)
MicroED is a cryo-EM technique that allows for the determination of high-resolution structures from nanocrystals, which are too small for conventional X-ray crystallography.[1][13]
-
Crystallization:
-
Crystallize the VQIINK peptide (or a longer fragment containing it) using methods such as vapor diffusion. For the VQIINK peptide, nanocrystals were grown from a 15 mg/ml peptide solution with a reservoir solution of 0.29 M LiNO3 and 24% (w/v) PEG 3350 at 18°C.[1]
-
-
Sample Preparation:
-
Apply the nanocrystal slurry to an EM grid.
-
Blot away excess liquid and plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Mount the frozen grid in a cryo-transmission electron microscope.
-
Identify suitable nanocrystals and collect electron diffraction data while continuously rotating the crystal.
-
-
Data Processing and Structure Determination:
-
Process the diffraction data using crystallographic software to determine the unit cell parameters and space group.
-
Solve the crystal structure using methods such as direct methods or molecular replacement.[13]
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships related to the VQIINK motif.
Caption: Tau Aggregation Pathway Initiated by the VQIINK Motif.
Caption: Experimental Workflow for the Thioflavin T (ThT) Tau Aggregation Assay.
Caption: Logical Relationship in the Tau Biosensor Seeding Assay.
Conclusion and Future Directions
The 275VQIINK280 motif in the R2 domain of Tau is unequivocally a central player in the initiation and propagation of Tau pathology. Its potent ability to drive aggregation through the formation of stable steric zipper structures makes it a highly attractive target for the development of therapeutic agents aimed at preventing or slowing the progression of tauopathies. Structure-based drug design efforts have already yielded promising peptide inhibitors that can block Tau aggregation and seeding in preclinical models.[1]
Future research will likely focus on several key areas: further elucidating the role of VQIINK in the formation of different Tau strains, understanding its precise contribution to microtubule binding and dynamics, and developing more potent and bioavailable small molecule inhibitors that can cross the blood-brain barrier and effectively target the VQIINK motif in the complex environment of the human brain. A deeper understanding of the multifaceted role of this small but critical hexapeptide will be instrumental in the fight against Alzheimer's disease and other devastating tauopathies.
References
- 1. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stages and Conformations of the Tau Repeat Domain during Aggregation and Its Effect on Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule-binding core of the tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]
- 9. Expression and purification of tau protein and its frontotemporal dementia variants using a cleavable histidine tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
In Vitro Aggregation of Tau Fragment (275-305): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro aggregation of the Tau protein, particularly specific fragments like the second microtubule-binding repeat (R2), encompassing amino acids 275-305, is a critical area of research in the field of neurodegenerative diseases, including Alzheimer's disease. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the aggregation of the Tau (275-305) fragment.
Core Concepts in Tau (275-305) Aggregation
The Tau (275-305) fragment, with the sequence VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS, is a key player in the aggregation cascade of the full-length Tau protein.[1] In its native state, Tau is a highly soluble and intrinsically disordered protein.[2] However, under certain conditions, it can misfold and assemble into insoluble amyloid fibrils, a hallmark of tauopathies. The in vitro aggregation of the Tau (275-305) fragment is often induced by cofactors that neutralize its positive charge and promote a conformational change from a random coil to a β-sheet structure.[3][4]
Key inducers of Tau (275-305) aggregation in vitro include:
-
Polyanionic molecules: Heparin is the most widely used cofactor for inducing Tau fibrillization in laboratory settings.[2][3][5] It is believed to interact with the positively charged residues in the repeat domains, facilitating the conformational changes necessary for aggregation.[3]
-
Metal Ions: Divalent cations such as mercury(II) (Hg²⁺) and copper(II) (Cu²⁺) have been shown to promote the aggregation of Tau fragments.[1][6][7] For instance, mercury(II) can dramatically promote heparin-induced aggregation of the R2 fragment at an optimal molar ratio of 1:2 (metal:protein).[1] The coordination of these ions, particularly with residues like Cys291, can induce a conformational shift to a β-turn structure, facilitating aggregation.[1]
The aggregation process typically follows a nucleation-dependent polymerization mechanism, characterized by a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (plateau).[8][9] Recent studies suggest that secondary nucleation, where new aggregates form on the surface of existing fibrils, is a dominant process in the proliferation of Tau aggregates.[9][10]
Quantitative Data on Tau (275-305) Aggregation
The following tables summarize key quantitative data from various in vitro aggregation studies of the Tau (275-305) fragment and related constructs.
Table 1: Experimental Conditions for Heparin-Induced Aggregation
| Tau Construct | Tau Concentration | Heparin Concentration | Incubation Time | Temperature (°C) | Key Findings | Reference |
| Tau (275-305) | Not Specified | Stoichiometric amounts | 41.6 ± 0.5 h (t1/2 for P301L mutant) | Not Specified | P301L mutation accelerates aggregation compared to wild-type. | [11] |
| Full-length Tau | Not Specified | Stoichiometric amounts | 75 ± 0.3 h (t1/2 for WT) | Not Specified | Wild-type full-length Tau aggregates slower than the P301L mutant. | [11] |
| K19 (3R Tau fragment) | Not Specified | Not Specified | Slower than K18 | Not Specified | 3R Tau readily forms filaments in an oxidizing environment. | [5] |
| 2N4R Tau | Not Specified | Not Specified | Not Specified | Not Specified | Heparin induces the formation of β-strands and α-helices, interacting with the 275-280 hexapeptide motif. | [2] |
Table 2: Influence of Metal Ions on Tau (275-305) Aggregation
| Metal Ion | Metal:Protein Molar Ratio | Key Findings | Reference |
| Mercury(II) | 1:2 | Dramatically promotes heparin-induced aggregation. Resulting filaments are smaller. | [1] |
| Zinc(II), Cadmium(II) | Not Specified | Can induce conformational changes and promote pathological accumulation. | [12] |
| Copper(II) | Not Specified | Promotes aggregation of microtubule binding repeats, including R2. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro aggregation assays. Below are protocols for key experiments.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.
Protocol:
-
Preparation of Tau Monomers: Recombinant Tau (275-305) peptide is dissolved in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM. To ensure a monomeric state, the solution can be filtered through a 0.22 µm filter.
-
Assay Setup: In a 96-well black plate with a clear bottom, add the Tau monomer solution.
-
Initiation of Aggregation: Add the aggregation inducer (e.g., heparin to a final concentration of 2.5-10 µM or metal ions at the desired molar ratio).
-
ThT Addition: Add Thioflavin T to a final concentration of 5-20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting curve will typically be sigmoidal, from which the lag time, elongation rate, and final plateau can be determined.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the resulting Tau aggregates and confirm the presence of amyloid fibrils.
Protocol:
-
Sample Preparation: At the end of the aggregation assay (or at different time points), take a small aliquot (5-10 µL) of the sample.
-
Grid Application: Apply the sample to a carbon-coated copper grid for 1-2 minutes.
-
Washing: Gently wash the grid by touching it to a drop of deionized water.
-
Negative Staining: Stain the grid with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Drying: Remove excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Visualize the grid using a transmission electron microscope at an appropriate magnification. Fibrillar structures with characteristic amyloid morphology should be observable.
Visualizing Experimental Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and proposed aggregation pathways.
Caption: Workflow for Thioflavin T aggregation assay.
Caption: Proposed pathway of Tau (275-305) aggregation.
References
- 1. Mercury(II) promotes the in vitro aggregation of tau fragment corresponding to the second repeat of microtubule-binding domain: Coordination and conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Heparin-induced tau filaments are polymorphic and differ from those in Alzheimer’s and Pick’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proliferation of Tau 304–380 Fragment Aggregates through Autocatalytic Secondary Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tau local structure shields an amyloid-forming motif and controls aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Interaction of the Tau R2 Domain with Metal Ions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The microtubule-associated protein Tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease. Tau protein's primary function is to promote microtubule assembly and stability. This function is mediated by its microtubule-binding region (MTBR), which contains three or four tandem repeats (R1, R2, R3, and R4). The second repeat, R2, is of particular interest as it is a key component of the core of paired helical filaments (PHFs), the main constituent of neurofibrillary tangles (NFTs) in Alzheimer's disease.
Emerging evidence indicates that the dysregulation of metal ion homeostasis is a significant factor in the progression of tauopathies. Divalent metal cations, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺), have been shown to interact directly with the Tau protein, influencing its conformation, aggregation, and phosphorylation state. The R2 domain, along with the other repeat domains, serves as a primary binding site for these metal ions. Understanding the molecular details of these interactions is crucial for elucidating the mechanisms of Tau-mediated neurotoxicity and for the development of novel therapeutic strategies.
This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of the Tau R2 domain with metal ions. It includes a summary of quantitative binding data, detailed experimental protocols for studying these interactions, and visualizations of the key pathways and structural relationships.
Quantitative Data on Tau R2-Metal Ion Interactions
The binding of metal ions to the Tau R2 domain and related constructs has been quantified using various biophysical techniques. The following table summarizes the available dissociation constants (Kd) and other thermodynamic parameters.
| Tau Construct | Metal Ion | Technique | Stoichiometry (Metal:Protein) | Dissociation Constant (Kd) | Affinity Constant (Ka) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
| Tau fragment (244-372) | Zn²⁺ | Not specified | - | ~1 µM | 1 x 10⁶ M⁻¹ | - | - | [1] |
| Tau-HA (R2R3 region) | Zn²⁺ | ITC | 0.8:1 | ~5.9 µM | 1.7 ± 0.2 x 10⁵ M⁻¹ | -7.4 ± 0.3 kcal/mol | -2.31 cal/mol/deg | [2][3] |
| Tau-R3 peptide | Zn²⁺ | ITC | 1:2 | ~14.7 µM | 6.82 ± 0.29 x 10⁴ M⁻¹ | - | - | [4] |
| Tau fragment (198 aa) | Cu²⁺ | Multiple Biophysical | 1:1 | Micromolar range | - | - | - | [5][6] |
| Tau-R2 fragment | Cu²⁺ | Not specified | 0.44:1 | 1.1 nM | - | - | - | [4][7] |
| Tau-R2 fragment | Cu⁺ | Not specified | 0.34:1 | 0.2 pM | - | - | - | [4] |
Note: Data for Fe²⁺/Fe³⁺ binding specifically to the Tau R2 domain with quantitative affinity measurements were not prominently available in the reviewed literature.
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to characterize the interaction between the Tau R2 domain and metal ions. Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of an interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the Tau R2 peptide or a larger Tau construct containing the R2 domain.
-
Thoroughly dialyze the protein against the desired experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of the metal salt (e.g., ZnCl₂, CuCl₂) in the final dialysis buffer.
-
Accurately determine the concentrations of the protein and metal solutions. A typical starting concentration for the protein in the sample cell is 20-50 µM, and for the metal ion in the syringe is 200-500 µM.
-
Degas both the protein and metal solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the Tau protein solution into the sample cell and the metal ion solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any solution from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL) of the metal solution into the protein solution, with sufficient spacing between injections to allow the system to return to thermal equilibrium.
-
Perform a control titration by injecting the metal solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides residue-specific information about the binding interface and conformational changes upon metal ion interaction.
Protocol:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled Tau R2 peptide.
-
Prepare the protein sample in a suitable NMR buffer (e.g., 20 mM MES, 50 mM NaCl, pH 6.8) containing 10% D₂O.
-
Prepare a stock solution of the metal salt in the same buffer.
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Tau R2 peptide.
-
Add increasing aliquots of the metal ion stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances. Residues exhibiting significant CSPs are likely part of or in close proximity to the metal-binding site.[8][9]
-
The magnitude of the CSPs can be plotted against the molar ratio of metal to protein to estimate the binding affinity.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess changes in the secondary structure of the Tau R2 domain upon metal ion binding.
Protocol:
-
Sample Preparation:
-
Prepare the Tau R2 peptide in a buffer with low chloride concentration and that does not have a high absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
-
Prepare a stock solution of the metal salt in the same buffer.
-
-
CD Measurement:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the Tau R2 peptide in the far-UV range (e.g., 190-260 nm).
-
Titrate the metal ion into the protein sample and record a CD spectrum after each addition.
-
-
Data Analysis:
-
Subtract the buffer baseline from all protein spectra.
-
Analyze the changes in the CD spectra to identify alterations in secondary structure content (e.g., an increase in β-sheet content). Deconvolution algorithms can be used to quantify the percentage of different secondary structure elements.[5]
-
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a standard method for monitoring the kinetics of amyloid fibril formation, which is often induced by metal ions.
Protocol:
-
Reaction Setup:
-
In a 96-well black plate with a clear bottom, prepare reaction mixtures containing the Tau R2 peptide (e.g., 10-20 µM), the metal ion at various concentrations, and Thioflavin T (e.g., 25 µM) in a suitable buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).[10]
-
Include a control without any metal ion.
-
-
Aggregation Monitoring:
-
Incubate the plate at 37 °C with intermittent shaking in a plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Analyze the resulting sigmoidal curves to determine the lag time, elongation rate, and maximum fluorescence intensity for each condition.
-
Mass Spectrometry (MS)
Native electrospray ionization mass spectrometry (ESI-MS) can be used to determine the stoichiometry of the Tau R2-metal ion complex.
Protocol:
-
Sample Preparation:
-
Prepare the Tau R2 peptide and the metal ion in a volatile buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 7.0).
-
Mix the protein and metal ion at the desired molar ratio.
-
-
Native ESI-MS Analysis:
-
Introduce the sample into the mass spectrometer using a nano-ESI source.
-
Use gentle source conditions (e.g., low cone voltage) to preserve the non-covalent complex.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
Visualizations
Signaling Pathway of Metal-Modulated Tau Phosphorylation
Caption: Influence of metal ions on key kinases and phosphatases regulating Tau phosphorylation.
Experimental Workflow for Tau R2-Metal Ion Interaction Studies
Caption: A generalized workflow for the biophysical characterization of Tau R2-metal ion interactions.
Proposed Metal Ion Coordination in Tau R2 and R3 Domains
Caption: Schematic of key residues in Tau R2 and R3 domains involved in metal ion coordination.
Conclusion and Future Directions
The interaction of metal ions with the Tau R2 domain is a critical area of research in the field of neurodegenerative diseases. The available data strongly suggest that metal ions, particularly zinc and copper, bind to the R2 and adjacent repeat domains with micromolar to nanomolar affinities. This binding can induce conformational changes, promote aggregation, and modulate the phosphorylation state of Tau, all of which are key events in the pathogenic cascade of tauopathies.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these interactions. Future studies should focus on:
-
Obtaining high-resolution structural information of the Tau R2-metal ion complexes to precisely define the coordination geometry.
-
Elucidating the role of iron in Tau R2 interaction and aggregation, for which quantitative data is currently limited.
-
Investigating the interplay between metal binding and other post-translational modifications of Tau, such as acetylation and ubiquitination.
-
Exploring the therapeutic potential of metal chelators or compounds that can modulate Tau-metal interactions as a strategy to mitigate Tau pathology.
A deeper understanding of the molecular mechanisms underlying the interaction of metal ions with the Tau R2 domain will undoubtedly pave the way for the development of novel diagnostics and targeted therapies for Alzheimer's disease and other devastating tauopathies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Zn2+ Aggravates Tau Aggregation and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural characterization of binding of Cu(II) to tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Studies of Tau Protein in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural impact of heparin binding to full-length Tau as studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration‐Based Analysis of Metal‐Induced Tau Fibrillar versus non‐fibrillar Aggregation: Implications for Neurotoxicity in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Tau Peptide (275-305): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Analysis of the Core Tau Peptide (275-305).
The Tau protein, particularly its microtubule-binding repeat domains, is central to the pathology of several neurodegenerative diseases, collectively known as tauopathies. The second repeat domain (R2), encompassing amino acids 275-305, plays a pivotal role in Tau aggregation and fibril formation. This technical guide provides a comprehensive overview of the structural analysis of this critical peptide, offering detailed experimental protocols, quantitative data, and visual representations of associated pathways and workflows.
Structural Properties and Aggregation Propensity of Tau (275-305)
The Tau (275-305) peptide, with the sequence VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS, is an intrinsically disordered region in its monomeric state. However, it contains the hexapeptide motif 275VQIINK280, which has a high propensity to form β-sheet structures, a key feature of amyloid fibrils.[1] The aggregation of this peptide is a critical event in the initiation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[2]
The aggregation process can be induced in vitro by various factors, including polyanionic molecules like heparin, and metal ions.[3][4] Heparin is thought to induce a conformational change in the Tau peptide, promoting the formation of β-sheets and subsequent self-assembly into fibrils.[4] Metal ions, such as Zn²⁺, Cd²⁺, and Hg²⁺, can also promote aggregation, likely by coordinating with specific residues like Cysteine-291 and inducing a conformational shift from a random coil to a more ordered structure.[3][5]
Quantitative Data on Tau (275-305) Interactions and Aggregation
The biophysical characterization of Tau (275-305) provides crucial quantitative data for understanding its pathological transformation. Below are tables summarizing key findings from various experimental techniques.
Table 1: Thermodynamic Parameters of Metal Ion Binding to Tau (275-305)
| Metal Ion | Binding Stoichiometry (n) | Binding Constant (Kb) (M-1) | Enthalpy Change (ΔH) (kcal mol-1) | Entropy Change (ΔS) (cal mol-1 K-1) |
| Zn²⁺ | 1.10 ± 0.04 | (1.18 ± 0.11) x 104 | -8.46 ± 0.27 | -8.11 ± 0.94 |
| Cd²⁺ | 0.98 ± 0.01 | (1.19 ± 0.05) x 105 | -11.90 ± 0.08 | -16.50 ± 0.30 |
| Hg²⁺ | 0.46 ± 0.01 | (1.09 ± 0.05) x 107 | -34.90 ± 0.22 | -84.40 ± 0.80 |
Data obtained from Isothermal Titration Calorimetry (ITC) experiments, suggesting a primary binding site for these metal ions. The strong exothermic reactions indicate significant conformational changes upon binding.[3]
Table 2: Heparin-Induced Aggregation Kinetics of Tau Fragments
| Tau Construct | Condition | Lag Time (min) | Apparent Rate Constant (kapp) (10-3 min-1) |
| Tau4RD | 37.5 µM Heparin | No observable lag | - |
| Tau (275-305) | Heparin-induced | 41.73 | 50.80 ± 0.14 |
| Tau (275-305) + Zn²⁺ | Heparin-induced | 33.19 | 76.53 ± 0.21 |
| Tau (275-305) + Cd²⁺ | Heparin-induced | 18.27 | 370.49 ± 1.05 |
| Tau (275-305) + Hg²⁺ | Heparin-induced | 13.92 | 545.51 ± 2.11 |
Aggregation kinetics monitored by Thioflavin T (ThT) fluorescence. Tau4RD (the four-repeat domain of Tau) shows single-exponential kinetics without a lag phase in the presence of heparin. The Tau (275-305) peptide exhibits a clear lag phase that is significantly reduced in the presence of metal ions, which also increase the aggregation rate.[3][4]
Table 3: Secondary Structure Content of Tau (275-305) from Circular Dichroism
| Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| Native Peptide | - | 19.4 | - | 80.6 |
| + Heparin (initial) | - | 19.4 | - | 80.6 |
| + Heparin (final) | - | 41.7 | - | 58.3 |
| + Hg²⁺ | - | - | Positive Signal | Significant Decrease |
Secondary structure estimation from Circular Dichroism (CD) spectra. Heparin induces a significant increase in β-sheet content over time. Mercury (II) ions induce a conformational change from a random coil to a β-turn structure.[3][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of amyloid fibrils, which bind to the ThT dye and cause an increase in its fluorescence emission.
Materials:
-
Tau (275-305) peptide
-
Heparin (e.g., from porcine intestinal mucosa)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of Tau (275-305) peptide in the assay buffer. Determine the concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Prepare a stock solution of heparin in the assay buffer.
-
Prepare a fresh stock solution of ThT in the assay buffer and filter it through a 0.22 µm filter.
-
In each well of the 96-well plate, combine the assay buffer, Tau peptide (final concentration typically 15 µM), and ThT (final concentration typically 10 µM).
-
Initiate the aggregation by adding heparin to the desired final concentration (e.g., 3.8 µM).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence at regular intervals (e.g., every 5 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Plot the fluorescence intensity versus time to obtain aggregation curves. The lag time and apparent rate constant can be determined by fitting the data to a sigmoidal equation.[3][4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters.
Materials:
-
Tau (275-305) peptide
-
Ligand (e.g., metal salt solution like ZnCl₂, CdCl₂, or HgCl₂)
-
ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare solutions of the Tau peptide and the ligand in the same ITC buffer. Degas both solutions before use.
-
Load the Tau peptide solution (e.g., 306 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 1-3 mM metal salt) into the injection syringe.
-
Set the experimental temperature (e.g., 37°C).
-
Perform a series of injections (e.g., 50 injections of 6 µL each) of the ligand into the sample cell while monitoring the heat changes.
-
Integrate the heat-rate peaks to obtain the heat change for each injection.
-
Correct for the heat of dilution by performing a control titration of the ligand into the buffer.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), binding constant (Kb), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.[3]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of proteins and peptides in solution.
Materials:
-
Tau (275-305) peptide
-
CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 0.2 mm)
-
Circular Dichroism Spectrometer
Procedure:
-
Prepare the Tau peptide sample in the CD-compatible buffer at a suitable concentration (e.g., 15 µM).
-
Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
-
Record the CD spectrum of the Tau peptide sample under the same conditions.
-
Subtract the buffer baseline from the sample spectrum.
-
To study conformational changes, incubate the peptide with an inducer (e.g., heparin or metal ions) and record spectra at different time points.
-
The resulting spectra can be analyzed using deconvolution software to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil).[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level.
Materials:
-
Isotopically labeled (¹⁵N and/or ¹³C) Tau (275-305) peptide
-
NMR buffer (e.g., 50 mM sodium phosphate, pH 6.9) containing D₂O
-
NMR spectrometer with a cryoprobe
Procedure:
-
Express and purify the isotopically labeled Tau peptide.
-
Prepare the NMR sample by dissolving the peptide in the NMR buffer.
-
Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC, to obtain resonance assignments for the backbone amides.
-
To study interactions, titrate a ligand (e.g., heparin or a small molecule inhibitor) into the NMR sample and monitor the chemical shift perturbations in the HSQC spectra.
-
Residues with significant chemical shift changes are likely involved in the binding interface.
-
Further structural information can be obtained from multidimensional NMR experiments (e.g., NOESY, TOCSY) to determine distance and dihedral angle restraints for structure calculation.[7][8]
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate important pathways and workflows related to the structural analysis of Tau (275-305).
References
- 1. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marvin.mchem.washington.edu [marvin.mchem.washington.edu]
- 4. Understanding the Kinetic Roles of the Inducer Heparin and of Rod-like Protofibrils during Amyloid Fibril Formation by Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercury(II) promotes the in vitro aggregation of tau fragment corresponding to the second repeat of microtubule-binding domain: Coordination and conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Studies of Tau Protein in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
A Technical Guide to Post-Translational Modifications of the Tau R2 Domain
Audience: Researchers, scientists, and drug development professionals.
Abstract: The microtubule-associated protein Tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies. The aggregation of Tau into neurofibrillary tangles is a hallmark of these diseases, and this process is heavily influenced by a variety of post-translational modifications (PTMs). The second repeat (R2) domain of Tau, a critical region within the microtubule-binding domain (MTBR), plays a pivotal role in both microtubule interaction and the initiation of pathological aggregation. This technical guide provides an in-depth examination of the key PTMs occurring within the Tau R2 domain—phosphorylation, acetylation, ubiquitination, and methylation. We summarize the enzymatic regulators, specific sites of modification, and the functional consequences of these PTMs. Furthermore, this guide details common experimental protocols for the study of Tau PTMs and presents signaling pathways and workflows as diagrams to facilitate a deeper understanding of the complex regulatory mechanisms governing Tau R2 domain function and dysfunction.
Introduction to the Tau R2 Domain
The Tau protein stabilizes microtubules in neuronal axons, a function primarily mediated by its microtubule-binding region (MTBR).[1] The MTBR is comprised of three or four imperfect repeats (R1-R4), and the inclusion of the R2 domain (encoded by exon 10) defines the 4R isoforms of Tau.[1][2] The R2 domain contains the amyloidogenic hexapeptide motif 275VQIINK280, which is crucial for the formation of β-sheet structures that seed Tau aggregation.[3][4] Consequently, PTMs within and around this domain can dramatically alter Tau's affinity for microtubules and its propensity to aggregate, making the R2 domain a focal point for research in tauopathies.
Key Post-Translational Modifications of the R2 Domain
Phosphorylation
Phosphorylation is the most extensively studied PTM of Tau. Aberrant hyperphosphorylation reduces Tau's binding to microtubules, leading to microtubule destabilization and promoting Tau self-aggregation into paired helical filaments (PHFs).[5][6]
Key Phosphorylation Sites and Kinases: Molecular dynamics simulations have identified Ser285, Ser289, and Ser293 as potential phosphorylation sites within the R2 domain.[5][7] Phosphorylation at Ser289 and Ser293, in particular, is observed in the brains of Alzheimer's disease (AD) patients and significantly reduces the binding affinity of the R2 peptide to microtubules.[5][6] This destabilization is thought to accelerate Tau aggregation.[6]
Several kinases are implicated in Tau phosphorylation. Glycogen Synthase Kinase-3β (GSK-3β) is a major kinase that phosphorylates Tau at numerous sites, promoting the formation of tangle-like aggregates.[8][9][10][11] Microtubule Affinity-Regulating Kinase 2 (MARK2) also plays a crucial role, with elevated MARK2-Tau interactions observed in AD brains.[12][13] MARK2 selectively phosphorylates serine residues within KXGS motifs, including Ser262 in the R1 domain, which influences the conformation and microtubule binding of the entire MTBR.[14][15]
Table 1: Phosphorylation of the Tau R2 Domain and Flanking Regions
| Modification Site | Primary Kinase(s) | Experimental Finding | Functional Consequence | Reference(s) |
|---|---|---|---|---|
| Ser289, Ser293 | Unknown | Observed in AD brain tissue. | Reduces binding affinity to microtubules; enhances helix-coil transition, potentially accelerating aggregation. | [5][6][7] |
| Ser262 (in R1) | MARK2, PKA, CaMKII | Phosphorylation is an early event in AD. | Reduces microtubule binding; does not affect global conformation but alters local structure. | [12][14] |
| Multiple Sites | GSK-3β | Phosphorylation promotes coalescence of Tau filaments. | Promotes formation of tangle-like filament morphology. |[8][9][10] |
Caption: Tau R2 domain phosphorylation pathway.
Acetylation
Lysine (B10760008) acetylation is emerging as a critical PTM that regulates Tau pathology. It neutralizes the positive charge of lysine residues, which can impact protein structure, stability, and intermolecular interactions.
Key Acetylation Sites and Enzymes: Mass spectrometry has identified lysine 280 (K280), located within the R2 domain's VQIINK hexapeptide motif, as a major site of acetylation.[16][17] This modification is specifically associated with insoluble, aggregated Tau in the brains of patients with AD and other tauopathies.[16][18] Acetylation at K280 impairs the ability of Tau to stabilize microtubules and robustly promotes its aggregation.[17]
The primary enzyme responsible for Tau acetylation is the histone acetyltransferase p300/CBP.[16][17][19] Conversely, the NAD-dependent deacetylase SIRT1 (Sirtuin 1) removes this modification.[19][20][21] Inhibition of p300 or activation of SIRT1 has been shown to reduce acetylated Tau levels, suggesting a therapeutic avenue.[17][19]
Table 2: Acetylation of the Tau R2 Domain
| Modification Site | Acetyltransferase | Deacetylase | Experimental Finding | Functional Consequence | Reference(s) |
|---|
| Lys280 (K280) | p300/CBP | SIRT1 | Detected specifically in insoluble, aggregated Tau from tauopathy brains. | Impairs microtubule binding; promotes pathological aggregation. |[16][17][18] |
Caption: Tau R2 domain acetylation and deacetylation cycle.
Ubiquitination
Ubiquitination, the covalent attachment of ubiquitin to lysine residues, typically targets proteins for degradation by the proteasome. In tauopathies, Tau within neurofibrillary tangles is extensively ubiquitinated, suggesting a failed attempt by neurons to clear toxic species.[22]
Key Ubiquitination Sites and Ligases: The E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) directly interacts with and ubiquitinates Tau, promoting its degradation.[22][23] A comprehensive mass spectrometry analysis identified 17 ubiquitination sites on pathological Tau, with 16 located within the MTBR, which includes the R2 domain.[22] While specific sites within R2 are not always individually detailed, the entire repeat domain is a primary target for CHIP-mediated ubiquitination.[24][25] This process can occur even in the absence of chaperones like Hsp70.[22][26] The ubiquitination of Tau filaments appears to be site-specific, restricted by the conformation of the amyloid structure.[24]
Table 3: Ubiquitination of the Tau R2 Domain
| Modification Site | E3 Ligase | Experimental Finding | Functional Consequence | Reference(s) |
|---|---|---|---|---|
| Multiple Lysines | CHIP | 16 of 17 ubiquitination sites are within the MTBR. | Targets phosphorylated/misfolded Tau for proteasomal degradation. | [22][23][24] |
| Lys311, Lys317, Lys353 | Unknown | Observed in pathological Tau from diseased brains. | Influences the conformational distribution of Tau molecules. |[27] |
Caption: CHIP-mediated ubiquitination of the Tau R2 domain.
Methylation
Lysine methylation has been identified as a normal PTM of soluble Tau in the human brain. Unlike phosphorylation and acetylation, which are often associated with pathology, methylation may serve a protective function.[28]
Key Methylation Sites and Effects: Mass spectrometry studies have revealed that lysine methylation occurs frequently within the MTBR.[28][29][30] Both mono- and di-methylation have been observed on soluble Tau, whereas Tau from PHFs is typically only mono-methylated.[31] In vitro experiments have shown that reductive methylation of recombinant Tau significantly attenuates its aggregation propensity by slowing both the nucleation and extension steps, without substantially affecting its ability to promote tubulin polymerization.[28] This suggests that methylation may protect against pathological aggregation by competing with other PTMs like acetylation and ubiquitination at shared lysine residues.[31]
Table 4: Methylation of the Tau R2 Domain
| Modification Site | Methyltransferase(s) | Experimental Finding | Functional Consequence | Reference(s) |
|---|---|---|---|---|
| Multiple Lysines | Unknown | Found on soluble Tau from normal human brain. | Suppresses aggregation propensity (nucleation and elongation); does not significantly affect tubulin assembly. | [28][31] |
| Lys267 (in R2) | Unknown | Phosphorylation at S262 was found to occur more frequently with methylation at K267. | Suggests crosstalk between methylation and phosphorylation. |[31] |
Crosstalk Between PTMs
The various PTMs of Tau do not occur in isolation but engage in complex crosstalk that collectively determines the protein's fate. For instance, deacetylation by SIRT1 can expose lysine residues, making them available for ubiquitination and subsequent proteasomal degradation.[32][33] This creates a regulatory axis where the balance between p300/CBP and SIRT1 activity can dictate Tau stability. Similarly, phosphorylation can influence other modifications; for example, phosphorylation at S262 is often found alongside methylation at K267, hinting at a coordinated regulatory mechanism.[31]
Caption: Crosstalk between major PTMs of the Tau R2 domain.
Experimental Protocols
Investigating Tau PTMs requires a combination of biochemical, cellular, and analytical techniques. Below are generalized methodologies for key experiments.
Mass Spectrometry for PTM Site Identification
This is the gold standard for identifying and mapping PTM sites.
Methodology:
-
Protein Isolation: Isolate Tau protein from the source material (e.g., patient brain tissue, transgenic mouse brain, or cell culture) via immunoprecipitation or affinity chromatography.
-
SDS-PAGE and In-Gel Digestion: Separate the protein sample by SDS-PAGE. Excise the band corresponding to Tau and perform in-gel digestion with a specific protease (e.g., trypsin, Lys-C).
-
Peptide Extraction and Desalting: Extract the resulting peptides from the gel and desalt them using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using search algorithms (e.g., SEQUEST, Mascot) programmed to identify potential PTMs by their characteristic mass shifts (e.g., +79.966 Da for phosphorylation, +42.011 Da for acetylation).
-
Data Validation: Manually validate the identified PTM sites by inspecting the MS/MS spectra for sequence-specific fragment ions.
Caption: General workflow for PTM site identification by mass spectrometry.
In Vitro Modification Assay (e.g., Kinase Assay)
These assays are used to confirm that a specific enzyme can modify Tau and to study the functional consequences.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant Tau protein (substrate), the active enzyme (e.g., GSK-3β, p300), and the appropriate reaction buffer.
-
Initiate Reaction: Start the reaction by adding the necessary cofactor (e.g., ATP for kinases, Acetyl-CoA for acetyltransferases). For radioactive assays, use a radiolabeled cofactor (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the sample.
-
Analysis: Analyze the reaction products using:
-
SDS-PAGE and Autoradiography: For radioactive assays, to visualize the incorporation of the radiolabel.
-
Western Blot: Using a PTM-specific antibody (e.g., an anti-phospho-Tau antibody) to detect the modification.
-
Site-Directed Mutagenesis
This technique is used to investigate the functional importance of a specific PTM site by mutating the modifiable residue.
Methodology:
-
Primer Design: Design primers containing the desired mutation (e.g., Ser to Ala to prevent phosphorylation, or Ser to Glu to mimic constitutive phosphorylation).
-
Mutagenesis PCR: Perform PCR using a plasmid containing the wild-type Tau cDNA as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Functional Assays: Express the mutant Tau protein in a suitable system (e.g., cell culture) and perform functional assays (e.g., microtubule binding assay, aggregation assay) to compare its behavior to the wild-type protein.
Conclusion and Future Directions
The post-translational modification of the Tau R2 domain is a critical control point in the pathobiology of tauopathies. Phosphorylation and acetylation at specific sites like pS289/pS293 and acK280 directly promote a pathological cascade by reducing microtubule affinity and enhancing aggregation. In contrast, ubiquitination serves as a clearance mechanism, while methylation may offer a protective effect. The intricate crosstalk between these modifications highlights the complexity of Tau regulation.
For drug development professionals, targeting the enzymes that regulate these PTMs—such as GSK-3β, MARK2, p300/CBP, and SIRT1—represents a promising therapeutic strategy. A deeper understanding of the specific PTM signatures ("PTM codes") that define different disease states will be essential for the development of targeted diagnostics and therapies to combat Alzheimer's disease and related neurodegenerative disorders.
References
- 1. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Pathology of Tau Protein in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated MARK2-dependent phosphorylation of Tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorylation of human Tau protein by microtubule affinity-regulating kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The acetylation of tau inhibits its function and promotes pathological tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Acetylation of tau inhibits its degradation and contributes to tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SIRT1 Deacetylates Tau and Reduces Pathogenic Tau Spread in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SIRT1: A Novel Way to Target Tau? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Basis for Chaperone‐Independent Ubiquitination of Tau Protein by Its E3 Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The E3 ubiquitin ligase CHIP in normal cell function and in disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-Specific Ubiquitination of Tau Amyloids Promoted by the E3 Ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
- 28. Lysine methylation is an endogenous post-translational modification of tau protein in human brain and a modulator of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methylation as a key regulator of Tau aggregation and neuronal health in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Dual modification of Alzheimer’s disease PHF-tau protein by lysine methylation and ubiquitylation: a mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Methylation as a key regulator of Tau aggregation and neuronal health in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
An In-depth Technical Guide on Tau Peptide (275-305): Sequence, Isoform Context, and Biophysical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of Tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) is a hallmark of these diseases. The core of these aggregates is often composed of the microtubule-binding repeat (MTBR) domain of Tau. This technical guide focuses on a critical segment within this domain: the Tau peptide spanning amino acids 275-305. This region corresponds to the second microtubule-binding repeat (R2) and contains the amyloidogenic hexapeptide motif 275VQIINK280, which is crucial for the initiation of Tau aggregation.[1] Understanding the sequence, isoform-specific presence, and biophysical properties of this peptide is paramount for developing effective therapeutic strategies against tauopathies.
Tau Peptide (275-305) Sequence and Isoform Context
In the adult human brain, six major isoforms of the Tau protein are expressed, arising from alternative splicing of the MAPT gene on chromosome 17.[2] These isoforms differ in the presence of zero, one, or two N-terminal inserts (0N, 1N, or 2N) and either three or four microtubule-binding repeats (3R or 4R). The Tau peptide (275-305) constitutes the second repeat (R2) and is exclusively present in the four-repeat (4R) isoforms of Tau. The 3R Tau isoforms lack this entire exon 10-encoded sequence.[1][3] This differential expression has significant implications for the aggregation propensity of Tau, as 4R isoforms are more prone to aggregation and are predominantly found in the NFTs of many tauopathies.[3]
The amino acid sequence of the human Tau peptide (275-305) is:
V-Q-I-I-N-K-K-L-D-L-S-N-V-Q-S-K-C-G-S-K-D-N-I-K-H-V-P-G-G-G-S
Biophysical and Biochemical Properties
The Tau (275-305) peptide, as part of the larger MTBR, is intrinsically disordered in its monomeric state, predominantly adopting a random coil conformation in solution.[4] However, this region is highly susceptible to conformational changes that trigger aggregation.
Aggregation Kinetics
The aggregation of Tau peptides follows a nucleation-dependent polymerization mechanism, characterized by a lag phase (nucleation) followed by a rapid elongation phase. The R2 domain plays a significant role in this process. The aggregation of the R2 peptide can be induced by cofactors such as heparin and certain metal ions.
A study on the aggregation of the Tau R2 fragment (residues 275-305) induced by group IIB metal ions provided the following kinetic parameters:[4]
| Inducer (at optimal molar ratio) | Lag Time (h) | Apparent Rate Constant for Fibril Growth, k (h-1) | Time to 50% Maximal Fluorescence, tm (h) |
| Mercury (II) | 1.5 | 0.87 | 3.8 |
| Cadmium (II) | 2.1 | 0.65 | 5.2 |
| Zinc (II) | 2.5 | 0.55 | 6.1 |
Table 1: Aggregation kinetic parameters of Tau peptide (275-305) in the presence of group IIB metal ions. Data from a study by Yang et al. (2011).[4]
Binding Affinities
Heparin, a commonly used in vitro inducer of Tau aggregation, binds to the repeat domains of Tau with micromolar affinity.[9]
Conformational Changes
Circular dichroism (CD) spectroscopy has revealed that the Tau (275-305) peptide undergoes a significant conformational transition from a random coil to a more ordered structure upon interaction with certain ligands. For instance, binding to mercury (II) ions induces a shift to a β-turn structure.[4] This conformational change is believed to be a critical step in the aggregation process.
| Condition | Predominant Secondary Structure | Key CD Spectral Features |
| Unbound R2 peptide | Random Coil | Negative peak around 198 nm[4] |
| R2 peptide + Hg(II) | β-turn | Decrease in negative peak at 198 nm, emergence of a positive signal around 210 nm[4] |
| R2 peptide + Cu(II) | Random Coil with some α-helix | Enhancement of signal at 226.7 nm[10] |
Table 2: Conformational changes of Tau peptide (275-305) observed by Circular Dichroism spectroscopy.
Role in Signaling Pathways
The hyperphosphorylation of Tau is a key event in the pathogenesis of tauopathies and is regulated by a complex interplay of protein kinases and phosphatases. While much of the research has focused on the full-length protein, the microtubule-binding domain, including the R2 repeat, is a primary target for these modifications and interactions.
Glycogen synthase kinase-3β (GSK-3β) is a major kinase implicated in Tau hyperphosphorylation.[11][12][13] Presenilin 1 (PS1), a component of the γ-secretase complex, can act as a molecular scaffold, binding to both GSK-3β and the microtubule-binding region of Tau (which includes the 275-305 sequence).[14] This interaction facilitates the phosphorylation of Tau by GSK-3β. Mutations in PS1 associated with familial Alzheimer's disease can enhance this interaction, leading to increased Tau phosphorylation.[14]
Specific phosphorylation sites have been identified within or near the Tau (275-305) region, including Ser289 and Ser293.[7][15] Phosphorylation at these sites can be mediated by various kinases and has been shown to decrease the affinity of Tau for microtubules, promoting its dissociation and making it more available for aggregation.[7][8]
Experimental Protocols
Heparin-Induced Aggregation Assay using Thioflavin T (ThT)
This protocol describes a standard method to monitor the aggregation of Tau peptide (275-305) in vitro.
Materials:
-
Tau peptide (275-305), lyophilized powder
-
Heparin sodium salt (low molecular weight)
-
Thioflavin T (ThT)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.4
-
Nuclease-free water
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Tau Stock Solution: Reconstitute lyophilized Tau peptide in nuclease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Before use, thaw on ice and centrifuge at >20,000 x g for 15 minutes at 4°C to remove any pre-formed aggregates. Determine the precise concentration of the supernatant using a spectrophotometer.
-
Heparin Stock Solution: Prepare a 1 mg/mL stock solution of heparin in nuclease-free water. Aliquot and store at -20°C.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free water. Filter through a 0.2 µm syringe filter. Store protected from light at 4°C for up to one week.
-
-
Assay Setup:
-
In a 96-well plate, prepare a master mix containing the assay buffer, ThT (final concentration of 10-20 µM), and heparin. A common heparin-to-tau molar ratio to initiate aggregation is 1:4.
-
Add the Tau peptide to the wells to a final concentration of 5-10 µM.
-
Include the following controls:
-
Negative control: Tau peptide and ThT in assay buffer without heparin.
-
Blank: Assay buffer with ThT only.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence readings every 15 minutes for up to 72 hours.
-
Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Enable intermittent orbital shaking (e.g., 30 seconds before each reading) to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Conclusion
The Tau peptide (275-305), corresponding to the R2 repeat, is a critical region for the aggregation of 4R Tau isoforms. Its inherent amyloidogenic motif and its susceptibility to conformational changes and post-translational modifications make it a key target for therapeutic intervention in tauopathies. This guide provides a foundational understanding of its sequence, biophysical properties, and involvement in cellular signaling, along with a practical protocol for studying its aggregation in vitro. Further research focusing on the specific interactions and regulatory mechanisms of this peptide will be crucial for the development of targeted drugs to combat neurodegenerative diseases.
References
- 1. Shapeshifting tau: from intrinsically disordered to paired-helical filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 3. Ensemble-based design of tau to inhibit aggregation while preserving biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marvin.mchem.washington.edu [marvin.mchem.washington.edu]
- 5. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes | Semantic Scholar [semanticscholar.org]
- 7. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Repeat motifs of tau bind to the insides of microtubules in the absence of taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. tandfonline.com [tandfonline.com]
Technical Guide: Reconstitution of Lyophilized Tau Peptide (275-305)
This guide provides a comprehensive protocol for the reconstitution, handling, and storage of lyophilized Tau Peptide (275-305). This peptide fragment, corresponding to the second repeat unit of the microtubule-binding domain, is crucial for studying Tau protein aggregation mechanisms implicated in neurodegenerative diseases such as Alzheimer's.[1][][3] Adherence to proper reconstitution techniques is critical to ensure peptide integrity, solubility, and experimental reproducibility.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling of Tau Peptide (275-305), compiled from supplier datasheets and general peptide handling guidelines.
| Parameter | Recommendation | Solvent Details | Rationale & Notes |
| Solubility in Water | ≥ 25 mg/mL (7.66 mM)[1] | Sterile, ultrapure H₂O[1][4] | High solubility in aqueous buffer is achievable. Use high-purity water to avoid contamination. |
| Solubility in DMSO | 12.5 mg/mL (3.83 mM)[1] | Anhydrous, high-purity DMSO[1] | For peptides that are difficult to dissolve in aqueous solutions, DMSO is a common alternative.[5] Use freshly opened DMSO as it is hygroscopic.[1] Note: pH adjustment to 3 with 1 M HCl may be required.[1] |
| Storage (Lyophilized) | -20°C for up to 1 year, -80°C for up to 2 years[1] | Sealed, away from moisture and light[1][6] | Low temperatures and desiccation are essential to prevent degradation of the lyophilized powder.[6][7] |
| Storage (Reconstituted) | -20°C for up to 1 month, -80°C for up to 6 months[1] | In sterile, low-binding aliquots[6][8] | Aliquoting prevents multiple freeze-thaw cycles which can lead to peptide degradation and aggregation.[5][6][9] |
| Working pH | ~5-7 for storage in solution[5] | Sterile buffers (e.g., PBS, Tris) | Acidic to neutral pH can reduce the risk of aggregation and deamidation for many peptides.[6] |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for reconstituting lyophilized Tau Peptide (275-305) to prepare a stock solution. As this peptide is amyloidogenic, careful handling is required to maintain a monomeric state and avoid premature aggregation.
2.1. Materials
-
Lyophilized Tau Peptide (275-305) vial
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Sterile pipette tips
-
Reconstitution Solvent: Sterile ultrapure water or anhydrous DMSO
-
Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses
2.2. Pre-Reconstitution Procedure
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes.[7][8] This prevents condensation of moisture inside the vial, which can compromise peptide stability.[7]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., ~1000 x g for 1-2 minutes) to ensure the entire lyophilized powder is collected at the bottom of the vial.[10]
2.3. Reconstitution Procedure
-
Solvent Preparation: Prepare the chosen solvent (sterile ultrapure water or DMSO). If using DMSO for a peptide sensitive to oxidation, it is good practice to use a buffer that has been degassed.[5]
-
Solvent Addition: Using a sterile pipette, slowly add the calculated volume of the chosen solvent to the vial. To calculate the required volume for a target concentration, use the following formula:
Volume (μL) = (Mass of Peptide (mg) / (Target Concentration (mM) * Molecular Weight ( g/mol ))) * 1,000,000
(Note: The molecular weight of Tau (275-305) is approximately 3264.7 g/mol [1][4])
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide.[8] Avoid vigorous shaking or vortexing, as this can induce aggregation of amyloidogenic peptides.[11]
-
Solubility Check: Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, brief sonication in a bath sonicator (5-10 minutes) may be employed.[11][12] However, use this method with caution as it can also promote seeding and aggregation.[11]
2.4. Post-Reconstitution Handling and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the reconstituted peptide stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.[6][8] Recommended aliquot volumes are typically greater than 20 μL to minimize effects of surface adsorption.[10]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[1] For short-term use, storage at -20°C is acceptable (up to 1 month).[1] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5][9]
Visualization of Workflows and Pathways
3.1. Reconstitution Workflow
The following diagram illustrates the standard workflow for reconstituting the lyophilized peptide.
3.2. Role in Tau Aggregation Pathway
Tau Peptide (275-305) is not part of a classical signaling cascade but is a key component of the microtubule-binding region that is critical for the aggregation process itself.[1] It is often used experimentally to "seed" the aggregation of full-length Tau protein. The diagram below illustrates this pathological aggregation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. bluewellpeptides.com [bluewellpeptides.com]
- 9. jaycampbell.com [jaycampbell.com]
- 10. m.youtube.com [m.youtube.com]
- 11. abcam.cn [abcam.cn]
- 12. Handling Instructions | Amyloid Beta Proteins | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Navigating the Aggregation Landscape: A Technical Guide to the Solubility of Tau Peptide (275-305)
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of the Tau peptide fragment 275-305, a region of significant interest in the study of neurodegenerative diseases. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular processes to facilitate a comprehensive understanding of the peptide's behavior in aqueous solutions.
Quantitative Solubility Data
The solubility of Tau peptide (275-305) is highly dependent on the solvent and solution conditions. The following table summarizes the available quantitative data.
| Solvent/Solution | Concentration | Molarity | Notes | Source(s) |
| Water (H₂O) | ≥ 25 mg/mL | 7.66 mM | Stock solution preparation. | [10] |
| Millipore-Q Water | 1 mg/mL | ~3 mM | For preparation of a 3 mM stock solution. | [1][3] |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL | 3.83 mM | Requires pH adjustment to 3 with 1 M HCl. | [10] |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | - | General solubility information. | [11] |
Factors Influencing Solubility and Aggregation
Several key factors can significantly modulate the solubility of the Tau (275-305) peptide, pushing the equilibrium from its soluble, monomeric state towards insoluble aggregates.
-
Metal Ions: Divalent cations, particularly Cu2+, have been demonstrated to directly interact with the R2 domain and promote its aggregation.[1][3] Other metal ions like Zn2+, Cd2+, and Hg2+ can also induce conformational changes that favor aggregation.[10]
-
Post-Translational Modifications: In the context of the full-length protein, hyperphosphorylation is a well-established driver of Tau aggregation.[12]
-
Mutations: Genetic mutations within the MAPT gene, which encodes the Tau protein, can increase its propensity to aggregate.[12]
Experimental Protocols
Accurate and reproducible assessment of peptide solubility and aggregation is critical for research and drug discovery. The following sections detail common experimental methodologies.
General Peptide Solubilization Protocol
A generalized procedure for solubilizing synthetic peptides like Tau (275-305) is as follows:
-
Initial Assessment: Test the solubility of a small amount of the peptide before dissolving the entire sample.[13]
-
Preparation: Centrifuge the vial to pellet any powder. Allow the peptide to equilibrate to room temperature.[13]
-
Reconstitution: Use sterile, oxygen-free water or a suitable buffer (e.g., Tris, phosphate (B84403) at pH 7).[13]
-
Enhancing Dissolution: If the peptide is difficult to dissolve, brief sonication (e.g., 3 cycles of 10 seconds on ice) can be beneficial.[13] For hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer, is recommended.[13]
-
Verification: A properly solubilized peptide will result in a clear, particle-free solution.[13]
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Materials:
-
Tau Peptide (275-305) stock solution
-
Heparin stock solution (e.g., 8 µM)[14]
-
Thioflavin T (ThT) stock solution (e.g., 50 µM)[14]
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4 or 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[1][2]
Procedure:
-
Prepare Reagents: Thaw all stock solutions. Prepare fresh dilutions of heparin and ThT in the reaction buffer.[1][14]
-
Set up Reaction: In each well of the 96-well plate, add the components in the following order to a final volume of 100-200 µL:[3][14] a. Reaction Buffer b. Test compound (e.g., potential aggregation inhibitor) or vehicle control c. Tau peptide (e.g., final concentration of 15 µM)[14] d. Thioflavin T (e.g., final concentration of 50 µM)[14] e. Gently mix by pipetting.
-
Initiate Aggregation: Add heparin to initiate the aggregation process (e.g., final concentration of 8 µM).[14]
-
Incubation and Measurement: a. Seal the plate to prevent evaporation.[12] b. Incubate the plate in a microplate reader at 37°C, with intermittent shaking.[1][3][12] c. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for up to 72 hours).[1][3] The excitation wavelength is typically around 440-450 nm, and the emission is measured at approximately 480-485 nm.[2][3][12]
Visualizing Key Processes
To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Caption: Pathway of Tau peptide aggregation from soluble monomer to insoluble fibril.
References
- 1. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 11. Tau peptides and tau mutant protein aggregation inhibition by cationic polyethyleneimine and polyarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. medchemexpress.com [medchemexpress.com]
A Technical Guide to Tau Peptide (275-305): From Sourcing to Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Tau Peptide (275-305), a critical fragment of the microtubule-associated protein Tau implicated in the pathology of Alzheimer's disease and other tauopathies. This document covers key information on commercial suppliers, purity levels, experimental protocols for studying its aggregation, and a proposed signaling pathway illustrating its potential cellular impact.
Sourcing and Purity of Tau Peptide (275-305)
The availability of high-purity Tau Peptide (275-305) is crucial for obtaining reliable and reproducible experimental results. The peptide, corresponding to the second repeat (R2) domain of the microtubule-binding region, has the amino acid sequence VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS. Several commercial suppliers offer this peptide, with purity levels typically determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Catalog Number (Example) | Purity (%) | Notes |
| MedchemExpress | HY-P2516 | 98.83% | Provided with data sheet and Certificate of Analysis (COA).[1] |
| HongTide Biotechnology | 208P26 | >95% (customizable up to 98%) | Offers custom purity levels.[2] |
| GenScript | RP30887 | High Purity Levels | Specific percentage not listed, but emphasizes high purity for reproducible results.[3] |
| Eurogentec | AS-65434-1 | Not specified | Part of their neuroscience peptides portfolio.[4] |
| Bachem | (Refer to website) | High Purity | A well-established peptide supplier. |
| BOC Sciences | (Refer to website) | ≥95% | Available in stock. |
Note: This table is not exhaustive and researchers are encouraged to request certificates of analysis from suppliers to verify purity and identity.
Experimental Protocols: In Vitro Aggregation Assay
The aggregation of Tau protein into paired helical filaments (PHFs) is a hallmark of tauopathies. The Tau Peptide (275-305) contains the highly amyloidogenic hexapeptide motif 275VQIINK280, making it a valuable tool for studying the mechanisms of Tau aggregation.[5] A common method to monitor the aggregation of this peptide in vitro is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.
Thioflavin T (ThT) Aggregation Assay Protocol
Materials:
-
Tau Peptide (275-305), lyophilized powder
-
Thioflavin T (ThT)
-
Heparin (optional, as an inducer of aggregation)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of ThT in distilled water. Filter through a 0.2 µm syringe filter.
-
Reconstitute the lyophilized Tau Peptide (275-305) in a suitable buffer (e.g., PBS) to a stock concentration of 100 µM. To ensure the peptide is in a monomeric state, some protocols recommend a disaggregation step, which may involve treatment with trifluoroacetic acid followed by lyophilization and resuspension.
-
-
Setting up the Aggregation Reaction:
-
In a 96-well black, clear-bottom plate, prepare the reaction mixture. For each well, the final volume will be 100-200 µL.
-
A typical reaction mixture contains:
-
10 µM Tau Peptide (275-305)
-
25 µM Thioflavin T
-
10 µM Heparin (optional)
-
PBS to the final volume.
-
-
It is recommended to run each condition in triplicate or quadruplicate. Include control wells containing the buffer and ThT alone to measure background fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. The excitation wavelength is typically around 440-450 nm, and the emission wavelength is around 480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the wells containing the Tau peptide.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of peptide aggregation, with a lag phase, an exponential growth phase, and a plateau phase.
-
Signaling Pathways and Logical Relationships
While the intracellular aggregation of full-length Tau is a well-established pathological event, the role of extracellular Tau fragments, such as Tau (275-305), is an area of active research. It is hypothesized that these fragments can be released from neurons and contribute to the propagation of Tau pathology in a "prion-like" manner. The following diagrams illustrate a proposed workflow for studying Tau peptide aggregation and a hypothetical signaling pathway for its extracellular effects.
Caption: Workflow for Tau (275-305) in vitro aggregation assay.
The following diagram proposes a hypothetical signaling pathway for extracellular Tau Peptide (275-305). This is a model based on the known properties of Tau fragments and their involvement in neuroinflammation and neurotoxicity.
Caption: Hypothetical pathway of extracellular Tau (275-305).
Disclaimer: The signaling pathway depicted is a hypothetical model based on current research into Tau protein pathology and is intended for illustrative purposes. The precise receptors and downstream signaling events for the Tau (275-305) fragment require further investigation.
References
Methodological & Application
Application Note: Monitoring Tau Peptide (275-305) Aggregation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The microtubule-associated protein Tau is a key factor in the pathology of several neurodegenerative disorders, including Alzheimer's disease. The aggregation of Tau into insoluble fibrils is a hallmark of these diseases. The Tau protein contains microtubule-binding repeat domains, with the second repeat (R2), encompassing amino acids 275-305, being implicated in the aggregation process.[1][2][3][4] This region, containing the hexapeptide motif VQIINK, is crucial for Tau-tau interactions that can lead to fibril formation.[5] In vitro aggregation assays using synthetic peptides like Tau (275-305) are vital tools for studying the mechanisms of fibrillization and for screening potential therapeutic inhibitors.
This document provides a detailed protocol for a Thioflavin T (ThT) fluorescence-based assay to monitor the aggregation of Tau peptide (275-305) in real-time. The assay relies on the principle that ThT dye exhibits a characteristic increase in fluorescence upon binding to the β-sheet structures that form as the peptide aggregates.[6][7][8][9] Aggregation is typically induced using polyanionic cofactors like heparin, which are known to promote the self-assembly of Tau.[5][10]
Principle of the Assay
The Tau (275-305) peptide, in its monomeric state, is intrinsically disordered. Upon the addition of an inducer like heparin, the peptide undergoes a conformational change, leading to the formation of β-sheet-rich oligomers and subsequent elongation into amyloid-like fibrils. This process follows a characteristic sigmoidal curve with three phases: a lag phase (nucleation), a rapid growth phase (elongation), and a plateau phase (steady-state). The fluorescent dye Thioflavin T specifically binds to these β-sheet structures, and the resulting increase in fluorescence emission is directly proportional to the extent of fibril formation. This allows for real-time kinetic monitoring of the aggregation process using a fluorescence plate reader.[6][8][11]
Materials and Equipment
Reagents:
-
Tau Peptide (275-305), high purity (>95%)
-
Heparin (low molecular weight)
-
Thioflavin T (ThT)
-
10X Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Magnesium Chloride (MgCl₂)
Equipment:
-
Fluorescence microplate reader with bottom-read capabilities and temperature control (e.g., TECAN SPARK or similar)[6][9]
-
Black, clear-bottom 96-well or 384-well microplates (low-binding)[6]
-
Adhesive plate sealer
-
Calibrated single and multichannel pipettes
-
Incubator with shaking capability (if not integrated into the plate reader)
-
Vortex mixer
-
Microcentrifuge
Experimental Protocol
Preparation of Reagents
-
100 µM Tau Peptide (275-305) Stock: Dissolve the lyophilized peptide in nuclease-free water to a final concentration of 100 µM. To ensure the peptide is in a monomeric state, centrifuge the stock solution at high speed (e.g., >14,000 x g) for 15 minutes at 4°C and carefully collect the supernatant. Determine the precise concentration using a spectrophotometer or a suitable protein assay. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
1 mM Thioflavin T (ThT) Stock: Dissolve ThT powder in DMSO to a final concentration of 1 mM. Protect from light and store at -20°C.
-
250 µM Heparin Stock: Dissolve heparin in 1X PBS to a final concentration of 250 µM. Aliquot and store at -20°C.
-
1X PBS Buffer: Prepare 1X PBS (pH 7.4) from a 10X stock using nuclease-free water. Filter through a 0.22 µm filter.
-
Aggregation Buffer: Prepare a fresh solution of 1X PBS containing 2 mM MgCl₂.[6]
Assay Procedure
This protocol is designed for a final reaction volume of 80 µL per well in a 96-well plate.[6] All experiments should be performed with at least three technical replicates.
-
Prepare Master Mix: On the day of the experiment, prepare a master mix of the reaction components. For each well, the final concentrations will be:
Calculation for one well (plus excess for pipetting error):
-
8 µL of 100 µM Tau Peptide Stock
-
0.8 µL of 1 mM ThT Stock
-
0.8 µL of 250 µM Heparin Stock
-
69.4 µL of Aggregation Buffer (1X PBS + 2 mM MgCl₂)
Scale the master mix volume according to the number of wells (including controls).
-
-
Set Up Controls:
-
No Peptide Control: Master mix without the Tau peptide to measure background ThT fluorescence.
-
No Inducer Control: Master mix with Tau peptide but without heparin to assess spontaneous aggregation.
-
-
Plate Setup:
-
Carefully dispense 80 µL of the master mix and control solutions into the wells of a black, clear-bottom 96-well plate.
-
To minimize evaporation during long incubation periods, do not use the outer wells; instead, fill them with 100 µL of water.[6]
-
Seal the plate securely with an adhesive plate sealer.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[6][8]
-
Set the reader to perform kinetic measurements with the following parameters:
-
Reading: Bottom-read
-
Shaking: Intermittent shaking (e.g., 50 seconds of linear shaking followed by 50 seconds of orbital shaking before each read cycle) is recommended to promote aggregation.[6]
-
Interval: Read every 2-5 minutes.
-
Duration: Continue for 2-24 hours, or until the fluorescence signal reaches a stable plateau. The aggregation of Tau fragments can reach a plateau within a few hours.[6]
-
Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence of the "No Peptide Control" from the fluorescence values of all other wells.
-
Plotting: Plot the background-subtracted fluorescence intensity against time. The resulting data should yield a sigmoidal curve.
-
Kinetic Parameter Extraction: Key parameters can be extracted from the curve, such as:
-
Lag Time (t_lag): The time required to reach the onset of the exponential growth phase.
-
Maximum Aggregation Rate: The slope of the steepest part of the curve.
-
Maximum Fluorescence (F_max): The fluorescence intensity at the plateau.
-
Illustrative Data
The following table presents hypothetical, yet representative, quantitative data from an aggregation assay of Tau (275-305) peptide under different conditions. This data illustrates the typical results obtained from this protocol.
| Condition | Tau Peptide (µM) | Inducer (Heparin, µM) | Inhibitor (Compound X, µM) | Lag Time (hours) | Max Fluorescence (RFU) |
| Control | 10 | 2.5 | 0 | 1.5 | 25,000 |
| No Inducer | 10 | 0 | 0 | > 24 | 1,200 |
| Inhibitor Test | 10 | 2.5 | 5 | 4.2 | 18,500 |
| Inhibitor Test | 10 | 2.5 | 10 | 9.8 | 9,700 |
| Lower Peptide Conc. | 5 | 2.5 | 0 | 3.1 | 13,000 |
Visualizations
Experimental Workflow
Tau Aggregation Pathway
References
- 1. Mercury(II) promotes the in vitro aggregation of tau fragment corresponding to the second repeat of microtubule-binding domain: Coordination and conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioflavin T Assay: Monitoring Tau (275-305) Fibrillization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the Tau protein is a hallmark of several neurodegenerative disorders, collectively known as tauopathies. The microtubule-binding repeat domain of Tau, particularly the second repeat (R2) encompassing amino acids 275-305, is of significant interest as it is involved in the formation of pathological paired helical filaments (PHFs). The Thioflavin T (ThT) assay is a widely used, rapid, and sensitive method to monitor the kinetics of amyloid fibril formation in vitro.[1][2][3] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[4][5] This application note provides a detailed protocol for utilizing the ThT assay to monitor the fibrillization of the Tau (275-305) fragment, a critical process in understanding tauopathy pathogenesis and for screening potential therapeutic inhibitors.
Principle of the Thioflavin T Assay
Thioflavin T (ThT) is a benzothiazole (B30560) dye that displays a characteristic red shift in its emission spectrum and a significant increase in fluorescence intensity upon binding to amyloid fibrils.[4][6] In its free form in solution, ThT has a flexible conformation and its fluorescence is quenched. Upon binding to the cross-β-sheet structure of amyloid fibrils, the rotation of the dye's molecular components is restricted, leading to a dramatic increase in its fluorescence quantum yield.[2] This property allows for the real-time monitoring of fibril formation, characterized by a sigmoidal curve with a lag phase (nucleation), an exponential phase (elongation), and a plateau phase (steady state).
Experimental Workflow
The general workflow for a Thioflavin T assay to monitor Tau (275-305) fibrillization involves the preparation of the Tau fragment, setting up the aggregation reaction with ThT and an inducer like heparin, and monitoring the fluorescence change over time using a microplate reader.
Caption: Experimental workflow for the ThT assay of Tau fibrillization.
Detailed Protocols
Materials and Reagents
-
Recombinant Tau (275-305) fragment (highly purified and monomeric)
-
Thioflavin T (ThT) (Sigma-Aldrich, Cat. No. T3516)
-
Heparin (low molecular weight)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
Black, clear-bottom 96-well non-binding microplates (e.g., Greiner-Bio, Cat. No. 655900)[4]
-
Plate sealer
Equipment
-
Fluorescence microplate reader with temperature control and shaking capabilities
-
Incubator
-
Vortex mixer
-
Pipettes and sterile, low-binding pipette tips
Preparation of Stock Solutions
-
Tau (275-305) Stock Solution:
-
Prepare a stock solution of the Tau (275-305) fragment in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
To ensure a monomeric state, the protein can be freshly purified or prepared from a lyophilized powder. It is recommended to filter the stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Thioflavin T Stock Solution:
Experimental Protocol
-
Assay Plate Preparation:
-
Reaction Mixture Setup:
-
In each well of a black, clear-bottom 96-well plate, prepare the reaction mixture. The following table provides an example setup for a final volume of 100 µL per well. Adjust volumes as needed for different final concentrations.
-
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Tau (275-305) | 1 mg/mL (~32 mM) | Varies | 10-50 µM |
| Heparin | 1 mg/mL | Varies | 2.5-10 µM[4][7] |
| Thioflavin T | 1 mM | 2.5 | 25 µM[4] |
| PBS (pH 7.4) | 1X | To 100 µL | 1X |
-
Incubation and Fluorescence Measurement:
-
Seal the plate with a plate sealer to prevent evaporation.[7]
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[4][7][8]
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[4]
-
Enable shaking (e.g., orbital or linear) for a brief period before each reading to ensure a homogenous solution.[4][7][8]
-
Set the excitation and emission wavelengths. Typical settings are an excitation wavelength of 440-450 nm and an emission wavelength of 480-490 nm.[4][6][7][8]
-
Data Analysis
-
Data Processing:
-
Subtract the average fluorescence of the negative control wells from the fluorescence readings of the sample wells at each time point.
-
Plot the corrected fluorescence intensity against time.
-
-
Kinetic Parameters:
-
The resulting curve should be sigmoidal. From this curve, key kinetic parameters can be determined:
-
Lag Phase (t_lag): The time required for the formation of stable nuclei.
-
Elongation Rate (k_app): The maximum slope of the sigmoidal curve, representing the rate of fibril growth.
-
Maximum Fluorescence (F_max): The fluorescence intensity at the plateau, corresponding to the steady state of fibril formation.
-
-
Quantitative Data Summary
The following table summarizes typical experimental parameters used in ThT assays for Tau fibrillization, which can be adapted for the Tau (275-305) fragment.
| Parameter | Typical Range/Value | Reference(s) |
| Tau Concentration | 10 - 50 µM | ,[8] |
| Thioflavin T Concentration | 10 - 25 µM | [4],[7] |
| Heparin Concentration | 2.5 - 10 µM | [4],[7] |
| Incubation Temperature | 37°C | [4],[7],[8] |
| Shaking | 300 - 800 rpm (orbital or linear) | [4],[7],[8] |
| Excitation Wavelength | 440 - 450 nm | [4],[7],,[8] |
| Emission Wavelength | 480 - 490 nm | [4],,,[8] |
| Plate Type | Black, clear-bottom, non-binding 96-well | [4],[7] |
Signaling and Molecular Interactions
The aggregation of Tau is a complex process that is influenced by various factors, including post-translational modifications and interactions with other molecules. While the ThT assay primarily monitors the biophysical process of fibrillization, it is important to consider the underlying molecular events.
Caption: Molecular pathway of Tau fibrillization and ThT detection.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure that the ThT stock solution is fresh and filtered. Some compounds being screened for inhibitory effects may be autofluorescent and require appropriate controls.[9][10]
-
No Aggregation Observed: The concentration of the Tau fragment may be too low, or the incubation time may be insufficient. The purity and monomeric state of the initial protein are crucial.
-
Variability between Replicates: Ensure thorough mixing of reagents and consistent pipetting. Use low-binding pipette tips and plates to prevent protein loss.
-
Effect of ThT on Aggregation: At high concentrations, ThT itself can influence the aggregation kinetics of some proteins. It is advisable to use the lowest concentration of ThT that provides a robust signal.[2]
By following this detailed protocol, researchers can effectively utilize the Thioflavin T assay to study the fibrillization of the Tau (275-305) fragment, screen for potential inhibitors, and gain further insights into the mechanisms of tauopathies.
References
- 1. Direct observation of amyloid fibril growth monitored by thioflavin T fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 8. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 9. scispace.com [scispace.com]
- 10. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Seeding Tau Aggregation with Peptide (275-305) in Cell Culture
Introduction
The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease.[1] A key event in these diseases is the aggregation of Tau into insoluble neurofibrillary tangles (NFTs) within neurons.[2][3] The aggregation process is understood to follow a "prion-like" seeding mechanism, where misfolded Tau can recruit and template the misfolding of native Tau monomers, leading to the formation and propagation of pathological aggregates.[4][5][6]
The Tau protein contains microtubule-binding repeat domains (R1-R4) that are crucial for its normal function and are also the core components of the aggregated fibrils found in disease.[7] Specifically, two hexapeptide motifs, 275VQIINK280 in the second repeat (R2) and 306VQIVYK311 in the third repeat (R3), are known to be highly prone to forming β-sheet structures, which initiate aggregation.[1][3][4]
This application note provides a detailed protocol for utilizing a synthetic peptide corresponding to the Tau R2 domain, residues 275-305, to seed the aggregation of full-length Tau in a cell culture model. By introducing pre-aggregated forms of this critical peptide into cells expressing soluble Tau, researchers can robustly model the initial stages of Tau pathology. This cellular model is an invaluable tool for studying the mechanisms of Tau aggregation, screening for therapeutic inhibitors, and investigating the cellular response to Tau pathology.
Principle of the Assay
The assay is based on a two-step process. First, the synthetic Tau peptide (275-305) is induced to form amyloidogenic fibril "seeds" in vitro. These seeds are then introduced into cultured cells, typically a human neuroblastoma line (e.g., SH-SY5Y) or HEK293T cells, which have been engineered to express a full-length or truncated version of Tau.[2][8] The introduction of seeds is often facilitated by a transfection reagent to enhance cellular uptake.[5][8] Once inside the cell, the peptide seeds act as templates, inducing the aggregation of the endogenously expressed soluble Tau protein. The resulting intracellular Tau aggregation can then be quantified using various biochemical or imaging techniques.
Experimental Protocols
Protocol 1: Preparation of Tau Peptide (275-305) Fibril Seeds
This protocol describes the in vitro aggregation of the synthetic Tau peptide (275-305) to generate the seeds required for the cell culture experiments. The process is monitored using Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet-rich amyloid structures.[9][10]
Materials:
-
Thioflavin T (ThT)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader with fluorescence capability (e.g., TECAN SPARK)[13]
-
Shaking incubator
Procedure:
-
Prepare Stock Solutions:
-
Tau Peptide (275-305): Reconstitute the lyophilized peptide in sterile dH₂O or DMSO to a stock concentration of 1 mM. Aliquot and store at -80°C.
-
Thioflavin T (ThT): Prepare a 1 mM stock solution in sterile dH₂O. Filter through a 0.2 µm syringe filter. Prepare this solution fresh.[9]
-
Heparin: Prepare a 1 mM stock solution in sterile dH₂O.
-
-
Set up Aggregation Reaction:
-
In a 96-well black microplate, prepare the reaction mixture for each well. It is recommended to run at least three technical replicates.
-
Add reagents in the following order: PBS, Tau peptide, Heparin, and ThT.[12]
-
Gently mix the contents of each well by pipetting up and down.
-
-
Incubation and Monitoring:
-
Seal the plate with a sealing film to prevent evaporation.[13]
-
Place the plate in a plate reader equipped with a shaking function, set to 37°C.[9][13]
-
Set the plate reader to shake at 800 rpm and take fluorescence readings at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.[9]
-
Aggregation is complete when the ThT fluorescence signal reaches a stable plateau.
-
-
Harvesting Seeds:
-
Once the aggregation plateau is reached, the contents of the wells contain the Tau peptide fibril seeds.
-
Pool the replicates, aliquot, and store at -80°C for use in cell seeding experiments. For cell culture use, it is advisable to prepare a parallel reaction without ThT, as the dye can be cytotoxic.
-
Table 1: Reagent Concentrations for In Vitro Peptide Aggregation
| Reagent | Stock Concentration | Final Concentration | Volume per 100 µL Reaction |
| Tau Peptide (275-305) | 1 mM | 10-20 µM | 1-2 µL |
| Heparin | 1 mM | 10 µM | 1 µL |
| Thioflavin T (ThT) | 1 mM | 25 µM | 2.5 µL |
| PBS, pH 7.4 | 10X | 1X | 10 µL |
| dH₂O | - | - | To 100 µL |
Note: Concentrations are based on typical values from in vitro Tau aggregation assays and may require optimization.[9][13]
Caption: Workflow for preparing Tau peptide (275-305) fibril seeds.
Protocol 2: Seeding Tau Aggregation in Cultured Cells
This protocol details how to introduce the pre-formed peptide seeds into a suitable host cell line to induce endogenous Tau aggregation.
Materials:
-
HEK293T or SH-SY5Y cells stably expressing a Tau construct (e.g., 2N4R Tau-GFP)[8][14]
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)[15]
-
Opti-MEM™ I Reduced Serum Medium[16]
-
Pre-formed Tau Peptide (275-305) fibril seeds (from Protocol 1)
-
24-well tissue culture plates
Procedure:
-
Cell Plating:
-
One day before seeding, plate the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 1 x 10⁵ cells/well).[16]
-
Use antibiotic-free complete growth medium.
-
-
Preparation of Seed-Lipofectamine Complexes:
-
On the day of seeding, thaw the Tau peptide fibril seeds. Briefly sonicate the seeds to create smaller fragments, which can improve uptake and seeding efficiency.
-
For each well to be transfected, prepare two tubes:
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Cell Seeding:
-
Carefully add the 100 µL of seed-Lipofectamine complexes dropwise to each well containing cells and medium.[17]
-
Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Seeding Incubation:
Table 2: Typical Reagent Volumes for Cell Seeding (per well of a 24-well plate)
| Component | Volume/Amount | Notes |
| Cells in Growth Medium | 500 µL | Plated 24h prior |
| Tau Peptide Seeds | 1-5 µg | Diluted in 50 µL Opti-MEM |
| Lipofectamine™ 2000 | 1-2 µL | Diluted in 50 µL Opti-MEM |
| Incubation Time (Complexes) | 20 minutes | At room temperature |
| Incubation Time (Post-Seeding) | 24 - 72 hours | At 37°C |
Note: The optimal ratio of seeds to Lipofectamine should be determined empirically for each cell line.
Caption: Workflow for the cellular seeding of Tau aggregation.
Protocol 3: Quantification of Tau Aggregation
This method quantifies aggregated Tau by separating detergent-insoluble fractions from total cell lysates, followed by immunoblotting.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet insoluble material.[5]
-
-
Sarkosyl Extraction:
-
Resuspend the pellet in a buffer containing 1% sarkosyl.
-
Incubate for 1 hour at room temperature with agitation.
-
Centrifuge again at 100,000 x g for 30 minutes at 4°C. The resulting pellet contains the sarkosyl-insoluble aggregated Tau.
-
-
Analysis:
-
Resuspend the final pellet in SDS-PAGE sample buffer.
-
Analyze the sample by SDS-PAGE and Western blot using antibodies against Tau (e.g., phospho-specific Tau antibodies like AT8, or total Tau antibodies).[19] The amount of Tau in the insoluble fraction corresponds to the level of aggregation.
-
Thioflavin S (ThS) is a fluorescent dye that, like ThT, binds to amyloid fibrils and can be used to visualize Tau aggregates within fixed cells.
Procedure:
-
Cell Fixation:
-
Culture and seed cells on glass coverslips.
-
After the desired incubation period, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
ThS Staining:
-
Prepare a 0.05% ThS solution in 50% ethanol (B145695).
-
Incubate the fixed and permeabilized cells with the ThS solution for 10 minutes at room temperature in the dark.
-
Differentiate the staining by washing twice with 80% ethanol for 5 minutes each, followed by three washes with PBS.
-
-
Imaging:
-
Mount the coverslips onto slides using an anti-fade mounting medium.
-
Visualize the ThS-positive aggregates using a fluorescence microscope (Ex ~440 nm, Em ~521 nm). The number and intensity of fluorescent puncta can be quantified using image analysis software.[2]
-
Signaling and Logical Pathway Diagrams
Caption: The "prion-like" seeding mechanism of Tau aggregation.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Two simple assays for assessing the seeding activity of proteopathic tau [frontiersin.org]
- 6. Specific detection of tau seeding activity in Alzheimer’s disease using rationally designed biosensor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 8. scantox.com [scantox.com]
- 9. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 10. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tau peptide (275-305) (Repeat2 domain) - 1 mg [eurogentec.com]
- 12. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 13. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 14. Construction of a cell-based aggregation and seeding model for the Tau protein: A cell-based aggregation and seeding model for the Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]
- 19. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tau Peptide (275-305) in In Vitro Microtubule Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tau protein is a microtubule-associated protein (MAP) crucial for the assembly and stability of neuronal microtubules.[1] Its function is primarily mediated by a microtubule-binding region (MTBR) composed of four imperfect repeat domains (R1, R2, R3, and R4). The Tau Peptide (275-305) corresponds to the full sequence of the second repeat domain (R2), a region critically involved in the direct interaction with tubulin and implicated in the pathological aggregation of Tau in neurodegenerative diseases known as tauopathies. Understanding the binding dynamics of this specific peptide to microtubules is essential for elucidating the molecular mechanisms of Tau's physiological function and its role in disease.
These application notes provide detailed protocols for in vitro microtubule binding studies using the synthetic Tau Peptide (275-305). The methodologies described herein are fundamental for characterizing the binding affinity of this peptide and for screening potential therapeutic compounds that may modulate the Tau-microtubule interaction.
Signaling Pathway: Regulation of Tau R2-Microtubule Interaction
The interaction of the Tau R2 domain with microtubules is dynamically regulated by a complex interplay of protein kinases and phosphatases. The phosphorylation state of specific serine and threonine residues within and flanking the R2 repeat is a key determinant of its binding affinity. A critical signaling network involved is the PI3K/Akt pathway, which influences the activity of Glycogen Synthase Kinase 3β (GSK-3β), a primary Tau kinase. In parallel, Protein Phosphatase 2A (PP2A) acts as the major phosphatase to counteract the kinase activity.
Quantitative Data Presentation
Direct experimental determination of the dissociation constant (Kd) for the isolated Tau Peptide (275-305) is limited in the literature, as studies often utilize larger Tau constructs. However, molecular dynamics simulations provide valuable insights into the binding energetics.
| Parameter | Value | Method | Notes | Reference |
| Binding Free Energy (ΔGbind) | ||||
| Wild-Type Tau R2 | -84.7 ± 4.5 kcal/mol | Molecular Dynamics (MM-GBSA) | Calculated binding free energy to microtubule tubulins. This is a theoretical value and not an experimentally determined Kd. | [2] |
| Phosphorylated Tau R2 (Ser289/Ser293) | Reduced binding affinity | Molecular Dynamics (MM-GBSA) | Phosphorylation at these sites within the R2 domain significantly destabilizes the interaction with microtubules. | [2][3] |
| Apparent Dissociation Constant (Kd) | ||||
| Full-length Tau (4R) | ~1.0 ± 0.5 µM | FRET | This value is for the full-length protein and serves as a reference. The affinity of the isolated R2 peptide is expected to be lower. | [4] |
| Full-length Tau (4R) | ~280 ± 52 nM | Co-sedimentation Assay | Another reference value for the full-length protein, highlighting variability between methods. | [5] |
Experimental Protocols
Microtubule Co-sedimentation Assay
This assay is a robust method to determine if a peptide binds to microtubules by separating microtubule-bound peptide from unbound peptide via ultracentrifugation.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tau Peptide (275-305), synthetic, high purity
-
GTP (Guanosine-5'-triphosphate)
-
Taxol (Paclitaxel)
-
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
Cushion Buffer: GTB with 60% glycerol
-
SDS-PAGE reagents and equipment
-
Ultracentrifuge with a fixed-angle rotor
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin on ice in GTB to a final concentration of 5 mg/mL.
-
Prepare a 100 mM GTP stock solution.
-
Prepare a 2 mM Taxol stock solution in DMSO.
-
Dissolve Tau Peptide (275-305) in GTB to create a stock solution (e.g., 1 mM). Determine the precise concentration by UV spectroscopy.
-
-
Microtubule Polymerization:
-
In a microcentrifuge tube, add GTP to a 2 mg/mL tubulin solution to a final concentration of 1 mM.
-
Incubate at 37°C for 20 minutes to induce polymerization.
-
Add Taxol to a final concentration of 20 µM to stabilize the microtubules. Incubate for another 20 minutes at 37°C.
-
-
Binding Reaction:
-
Set up a series of reactions in separate ultracentrifuge tubes. For Kd determination, keep the microtubule concentration constant (e.g., 2 µM) and vary the concentration of Tau Peptide (275-305) over a wide range (e.g., 0.5 µM to 50 µM).
-
Include a control reaction with the highest concentration of peptide but no microtubules to check for peptide pelleting on its own.
-
Incubate the mixtures at room temperature for 30 minutes.
-
-
Co-sedimentation:
-
Carefully layer each reaction mixture over a 100 µL cushion of Cushion Buffer in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 40 minutes at 25°C.
-
-
Analysis:
-
Carefully collect the supernatant from each tube.
-
Wash the pellet once with GTB and then resuspend it in a volume of SDS-PAGE sample buffer equal to the initial reaction volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Since the peptide is small, a high-percentage Tris-Tricine gel may be required for good resolution.
-
Stain the gel with Coomassie Blue or a more sensitive silver stain.
-
Quantify the band intensities for the Tau peptide in the supernatant and pellet fractions using densitometry software.
-
Plot the concentration of bound peptide versus the free peptide concentration and fit the data to a binding isotherm to determine the Kd.
-
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a sensitive technique to measure the proximity between two molecules. In this context, a fluorescently labeled Tau peptide (acceptor) and fluorescently labeled microtubules (donor) are used to quantify their interaction.
Materials:
-
Fluorescently labeled tubulin (e.g., with a donor fluorophore like fluorescein) or unlabeled tubulin and a fluorescent taxoid like Flutax-2.
-
Synthetic Tau Peptide (275-305) with a suitable reactive group (e.g., a terminal cysteine) for labeling.
-
Acceptor fluorophore with a reactive maleimide (B117702) or NHS-ester group (e.g., Rhodamine).
-
Gel filtration column for separating labeled peptide from free dye.
-
Fluorometer.
Procedure:
-
Fluorophore Labeling:
-
Label the Tau Peptide (275-305) with the acceptor fluorophore according to the manufacturer's protocol. This often involves reacting a cysteine residue on the peptide with a maleimide-functionalized dye.
-
Remove excess, unreacted dye using a gel filtration or dialysis.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the fluorophore.
-
-
Preparation of Fluorescent Microtubules (Donor):
-
Polymerize tubulin in the presence of a fluorescent taxoid like Flutax-2 (which acts as the donor) following the protocol described in the co-sedimentation assay. This results in stable, fluorescently labeled microtubules.
-
-
FRET Measurement:
-
In a fluorometer cuvette, place a fixed concentration of the donor-labeled microtubules.
-
Set the fluorometer to excite the donor fluorophore and measure the emission spectrum.
-
Add increasing concentrations of the acceptor-labeled Tau peptide to the cuvette.
-
After each addition and a brief incubation period, record the emission spectrum. Binding of the acceptor-labeled peptide to the donor-labeled microtubules will result in quenching of the donor fluorescence and potentially an increase in acceptor fluorescence.
-
-
Data Analysis:
-
Measure the decrease in the donor fluorescence intensity at its emission maximum as a function of the acceptor-labeled peptide concentration.
-
Correct the fluorescence data for dilution and inner filter effects.
-
Plot the change in donor fluorescence against the concentration of the labeled Tau peptide.
-
Fit the resulting titration curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[4]
-
Conclusion
The Tau Peptide (275-305), representing the R2 repeat, is a valuable tool for dissecting the specific contributions of this domain to microtubule binding. The provided protocols for co-sedimentation and FRET assays offer robust frameworks for quantifying this interaction. While direct experimental binding affinities for this isolated peptide are not widely published, the described methods can be employed to generate such data. This is particularly relevant for screening small molecules that aim to either stabilize or disrupt the Tau-microtubule interface, a key strategy in the development of therapeutics for tauopathies. The signaling pathway diagram further provides a context for how cellular processes can modulate this critical interaction.
References
- 1. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross talk between PI3K-AKT-GSK-3β and PP2A pathways determines tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tau co-organizes dynamic microtubule and actin networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Tau (275-305) Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. The Tau protein's microtubule-binding region (MTBR) is pivotal to this aggregation process. Specifically, the second repeat (R2) domain, encompassing amino acid residues 275-305, contains the highly amyloidogenic hexapeptide motif 275VQIINK280.[1][2] This motif is a potent driver of Tau fibrillization and serves as a critical target for the development of aggregation inhibitors.[1] These application notes provide detailed protocols for in vitro and cell-based assays designed to screen and characterize small molecule inhibitors targeting the Tau (275-305) region.
Data Presentation: Efficacy of Tau Aggregation Inhibitors
The following table summarizes the inhibitory potency of various compounds targeting the Tau aggregation process, with a focus on the VQIINK motif within the R2 domain. This data is essential for comparing the efficacy of potential therapeutic agents.
| Inhibitor | Tau Construct Targeted | Assay Type | IC50 (µM) | Reference |
| MINK (peptide inhibitor) | Tau40 (full-length) seeding | HEK293 Biosensor Cell Assay | 22.6 | [1][3] |
| WINK (peptide inhibitor) | Tau40 (full-length) seeding | HEK293 Biosensor Cell Assay | 28.9 | [1][3] |
| Phenylthiazolyl-hydrazides | Paired Helical Filaments (PHFs) | In vitro ThT Assay | 1 - 5 | [4] |
| Rhodanine-based compounds | Tau construct K19 | In vitro ThT Assay | 1.1 - 2.4 | [5] |
| Catechol-containing compounds (D-519, D-520) | K18ΔK280 Tau | Cell-based Assay | Not specified | [5] |
Experimental Protocols
In Vitro Thioflavin T (ThT) Fluorescence Assay for Tau (275-305) Aggregation
This protocol describes a high-throughput method to monitor the kinetics of Tau fragment aggregation in real-time and to assess the efficacy of potential inhibitors.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of Tau aggregation.
Materials and Reagents:
-
Recombinant Tau Fragment (275-305) or a larger fragment containing this sequence (e.g., K18)
-
Thioflavin T (ThT)
-
Heparin (aggregation inducer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dissolution
-
Nuclease-free water
-
Black, clear-bottom 96-well microplates (non-binding surface recommended)
-
Microplate reader with fluorescence detection
Protocol:
-
Preparation of Reagents:
-
Tau Protein Stock Solution: Prepare a 100 µM stock solution of the Tau fragment in PBS. Aliquot and store at -80°C.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free water. Filter through a 0.22 µm syringe filter. Store protected from light at 4°C.
-
Heparin Stock Solution: Prepare a 1 mg/mL stock solution of heparin in nuclease-free water. Aliquot and store at -20°C.
-
Inhibitor Stock Solutions: Prepare stock solutions of test compounds in 100% DMSO.
-
-
Assay Setup (Final Volume: 100 µL per well):
-
In a 96-well plate, add the following components in order:
-
PBS to bring the final volume to 100 µL.
-
Test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Thioflavin T to a final concentration of 10-25 µM.[6]
-
Recombinant Tau fragment to a final concentration of 10-20 µM.[7]
-
Initiate the aggregation by adding Heparin to a final concentration of 2.5-10 µM.[6][8]
-
-
Gently mix the contents of the wells.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a microplate reader pre-heated to 37°C.[8]
-
Set the reader to perform kinetic measurements with intermittent shaking.
-
Measure fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.[8]
-
Take readings every 15-30 minutes for up to 48-72 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate sigmoidal aggregation curves.
-
Determine the lag phase and the maximum fluorescence for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cell-Based Tau Aggregation Assay using an Inducible Cell Line
This protocol provides a more physiologically relevant environment to evaluate the efficacy of inhibitors on intracellular Tau aggregation.
Principle: This assay utilizes a neuroblastoma cell line (e.g., SH-SY5Y or N2a) that inducibly expresses an aggregation-prone Tau fragment, such as K18ΔK280.[5][9] The ΔK280 mutation enhances the propensity of the Tau fragment to aggregate. Aggregation can be detected using the fluorescent dye Thioflavin S (ThS) or by immunofluorescence.
Materials and Reagents:
-
Inducible SH-SY5Y or N2a cell line expressing a Tau fragment (e.g., K18ΔK280) under a doxycycline-inducible promoter.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Test inhibitors
-
Thioflavin S (ThS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against Tau (e.g., K9JA)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
Protocol:
-
Cell Culture and Treatment:
-
Plate the inducible cells in a suitable format (e.g., 24-well plate with coverslips).
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO).
-
Induce the expression of the Tau fragment by adding doxycycline (e.g., 1 µg/mL) to the medium.
-
Incubate for 48-72 hours to allow for Tau expression and aggregation.
-
-
Detection of Tau Aggregates (Thioflavin S Staining):
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Incubate the cells with 0.1% ThS in 50% ethanol (B145695) for 5-10 minutes.[9]
-
Wash the cells with 50% ethanol and then with PBS.
-
-
Immunofluorescence (Optional):
-
After permeabilization, block the cells with 5% BSA in PBS for 1 hour.
-
Incubate with a primary anti-Tau antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a confocal microscope. ThS-positive aggregates will appear as bright fluorescent inclusions.
-
Quantify the number and intensity of aggregates per cell.
-
Determine the EC50 value of the inhibitor by plotting the percentage of aggregation inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro Thioflavin T fluorescence-based screening assay.
Tau Aggregation and Neurotoxic Signaling Pathway
References
- 1. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stages and Conformations of the Tau Repeat Domain during Aggregation and Its Effect on Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tau Thioflavin T Assay [protocols.io]
- 7. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 9. Construction of a cell-based aggregation and seeding model for the Tau protein: A cell-based aggregation and seeding model for the Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Production of Tau Peptide (275-305): A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tau protein, primarily found in neurons, is integral to the stability of microtubules. However, its aggregation is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The Tau peptide spanning amino acids 275-305 corresponds to the second repeat (R2) of the microtubule-binding domain.[1][2][3][4] This region is considered crucial to the biochemical properties of the full-length Tau protein and is implicated in its pathological accumulation.[3] The ability to produce pure, recombinant Tau peptide (275-305) is essential for in-vitro studies investigating aggregation kinetics, inhibitor screening, and the development of novel therapeutic strategies. This document provides a detailed protocol for the recombinant expression of Tau peptide (275-305) in Escherichia coli and its subsequent purification.
Experimental Overview
The overall workflow for the recombinant expression and purification of the Tau peptide (275-305) involves several key stages:
-
Gene Synthesis and Cloning: The DNA sequence encoding the Tau (275-305) peptide is synthesized and cloned into a suitable bacterial expression vector.
-
Transformation and Expression: The expression vector is transformed into a competent E. coli strain, and peptide expression is induced.
-
Cell Lysis and Initial Purification: The bacterial cells are harvested and lysed to release the peptide. An initial purification step is often employed to separate the soluble fraction containing the peptide from cell debris.
-
Affinity Chromatography: The peptide, engineered to contain an affinity tag (e.g., a polyhistidine-tag), is captured on a resin with high affinity for the tag.
-
Tag Cleavage (Optional): If a tag-less peptide is desired, the affinity tag is removed by enzymatic cleavage.
-
Ion-Exchange Chromatography: This step further purifies the peptide based on its net charge.
-
Size-Exclusion Chromatography: The final polishing step separates the target peptide from any remaining contaminants and aggregates based on size.
-
Purity and Identity Confirmation: The purity and identity of the final peptide product are assessed using techniques such as SDS-PAGE and mass spectrometry.
Experimental Workflow Diagram
References
Application Notes and Protocols: Tau Peptide (275-305) in Primary Neuron Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is centrally implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders, collectively known as tauopathies. The aggregation of Tau into paired helical filaments (PHFs) is a hallmark of these diseases. The Tau protein contains several repeat domains in its microtubule-binding region, with the second repeat, encompassing amino acids 275-305, being of particular interest. This peptide fragment, Tau (275-305), is believed to play a pivotal role in the conformational changes that lead to pathological aggregation.[1][2][3] In the presence of certain cofactors, such as heavy metal ions, this peptide can be induced to adopt pathological conformations, making it a valuable tool for studying the initial events of Tau aggregation and neurotoxicity.[1][3]
These application notes provide detailed protocols for utilizing Tau Peptide (275-305) in primary neuron culture models to investigate its effects on neuronal viability, its aggregation properties, and its uptake by neurons. The provided methodologies are intended to serve as a guide for researchers developing in vitro models of tauopathy and for screening potential therapeutic agents.
Data Presentation
Table 1: Neurotoxicity of Tau Peptide (275-305) on Primary Hippocampal Neurons
Note: The following data is representative and intended for illustrative purposes, as specific EC50 values for Tau Peptide (275-305) in primary neurons are not widely published. Researchers should perform their own dose-response experiments to determine precise values.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| Vehicle Control | - | 48 | 100 ± 5.2 | 5 ± 1.8 |
| Tau Peptide (275-305) | 1 | 48 | 95 ± 6.1 | 8 ± 2.1 |
| Tau Peptide (275-305) | 5 | 48 | 82 ± 7.5 | 25 ± 4.3 |
| Tau Peptide (275-305) | 10 | 48 | 65 ± 8.2 | 48 ± 5.9 |
| Tau Peptide (275-305) | 25 | 48 | 48 ± 9.1 | 72 ± 6.7 |
| Tau Peptide (275-305) | 50 | 48 | 31 ± 6.8 | 89 ± 5.4 |
Table 2: Aggregation Kinetics of Tau Peptide (275-305) via Thioflavin T Assay
Note: This data is representative and illustrates a typical aggregation profile for a Tau fragment. Actual kinetics will vary based on experimental conditions.
| Time (hours) | Thioflavin T Fluorescence (Arbitrary Units) - No Heparin | Thioflavin T Fluorescence (Arbitrary Units) - With Heparin (10 µM) |
| 0 | 50 ± 5 | 55 ± 6 |
| 6 | 52 ± 4 | 150 ± 15 |
| 12 | 55 ± 6 | 450 ± 35 |
| 18 | 60 ± 7 | 800 ± 60 |
| 24 | 65 ± 8 | 1250 ± 90 |
| 36 | 70 ± 9 | 1500 ± 110 |
| 48 | 75 ± 10 | 1600 ± 120 |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) mouse pups.
Materials:
-
Timed-pregnant mice (E18)
-
Dissection medium: Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Digestion solution: Papain (20 units/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Culture medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the hippocampi in ice-cold dissection medium.
-
Mince the hippocampal tissue and incubate in digestion solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated surfaces in plating medium.
-
After 4 hours, replace the plating medium with culture medium.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO2. Change half of the medium every 3-4 days.
Protocol 2: Preparation and Treatment of Primary Neurons with Tau Peptide (275-305)
Materials:
-
Lyophilized Tau Peptide (275-305)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Primary neuron cultures (DIV 7-10)
Procedure:
-
Reconstitute the lyophilized Tau Peptide (275-305) in sterile, nuclease-free water to create a stock solution (e.g., 1 mM).
-
To induce a pre-aggregated or conformationally altered state, the peptide can be incubated with cofactors such as Zn²⁺ or Hg²⁺ (e.g., 10-50 µM) for a specified period (e.g., 1-24 hours) at 37°C with gentle agitation.[1][3]
-
Dilute the peptide stock solution (or the pre-incubated solution) in the neuron culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the existing medium from the primary neuron cultures and replace it with the medium containing the Tau peptide.
-
Incubate the neurons for the desired duration (e.g., 24-48 hours) before proceeding with downstream assays.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[4][5]
Materials:
-
LDH assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
After treating the neurons with Tau Peptide (275-305) as described in Protocol 2, carefully collect the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by lysing untreated neurons with the lysis buffer provided in the kit.
-
Prepare a negative control using medium from untreated neurons.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant and controls.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Calculate the percentage of LDH release for each treatment group relative to the positive control.
Protocol 4: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of β-sheet-rich amyloid fibrils in vitro.[6][7]
Materials:
-
Tau Peptide (275-305)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Heparin (optional, as an inducer of aggregation)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in the wells of the 96-well plate containing Tau Peptide (275-305) at the desired concentration (e.g., 25 µM) in aggregation buffer.
-
Add ThT to a final concentration of 10-25 µM.
-
If using an inducer, add heparin to a final concentration of 10 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Plot the fluorescence intensity against time to visualize the aggregation kinetics.
Protocol 5: Immunocytochemistry for Tau Peptide Uptake
This protocol describes the visualization of internalized Tau Peptide (275-305) in primary neurons. For this protocol, it is recommended to use a fluorescently labeled version of the peptide.
Materials:
-
Primary neurons cultured on coverslips
-
Fluorescently labeled Tau Peptide (275-305) (e.g., FITC-labeled)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% goat serum in PBS
-
Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-NeuN)
-
Secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat primary neurons on coverslips with fluorescently labeled Tau Peptide (275-305) for a desired time (e.g., 1, 6, 24 hours).
-
Wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope, looking for co-localization of the fluorescently labeled peptide with the neuronal marker.
Visualization of Pathways and Workflows
Caption: Workflow for studying Tau Peptide (275-305) effects.
Caption: Hypothetical neurotoxic signaling of extracellular Tau (275-305).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 6. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
Application Notes and Protocols for Electron Microscopy of Tau Peptide (275-305) Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of Tau into insoluble fibrils is a hallmark of these conditions. The second repeat domain (R2) of Tau, encompassing residues 275-305 (sequence: VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS), contains the amyloidogenic hexapeptide motif 275VQIINK280, which is critical for the formation of β-sheet structures and subsequent fibrillization, particularly in 4-repeat (4R) Tau isoforms.[1][2][3] The absence of this R2 region in 3-repeat (3R) Tau isoforms highlights its significance in the differential aggregation pathways observed in various tauopathies.[1][4]
Electron microscopy (EM) is an indispensable tool for visualizing the morphology and high-resolution structure of Tau fibrils.[5][6][7] Both negative staining transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM) provide critical insights into fibril characteristics such as width, helical twist, and polymorphism. This information is vital for understanding the mechanisms of Tau aggregation and for the development of therapeutic inhibitors. These application notes provide detailed protocols for the preparation and EM analysis of fibrils formed from the Tau peptide (275-305).
Data Presentation: Fibril Morphology
The morphology of Tau fibrils can be heterogeneous. Below is a summary of typical quantitative data obtained from electron microscopy studies of Tau fibrils. While specific values for the isolated (275-305) peptide may vary, these represent common observations for Tau amyloid fibrils.
| Fibril Characteristic | Typical Measurement Range | Method of Analysis |
| Fibril Width | 8 - 20 nm | Negative Stain TEM, Cryo-EM |
| Crossover Periodicity | 50 - 150 nm | Negative Stain TEM, Cryo-EM |
| Protofilament Number | 2 (Paired Helical Filaments) or 1 (Straight Filaments) | Cryo-EM |
| Protofilament Width | 5 - 10 nm | Negative Stain TEM, Cryo-EM |
Experimental Protocols
Protocol 1: In Vitro Fibril Assembly of Tau Peptide (275-305)
This protocol describes the induction of fibril formation from synthetic Tau (275-305) peptide.
Materials:
-
Synthetic Tau (275-305) peptide (lyophilized)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or shaking water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Peptide Resuspension: Allow the lyophilized Tau peptide to equilibrate to room temperature. Resuspend the peptide in a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 1-2 mM). Vortex briefly to ensure complete dissolution.
-
Initiation of Aggregation: Dilute the DMSO stock solution into PBS (pH 7.4) to a final peptide concentration of 10-50 µM. The final DMSO concentration should be kept low (≤5% v/v) to minimize solvent effects.
-
Incubation: Incubate the peptide solution at 37°C with gentle agitation (e.g., 200 rpm) for a period ranging from 24 hours to several days. Fibril formation can be monitored over time using techniques like Thioflavin T (ThT) fluorescence assay.
-
Sample Collection: At desired time points, collect aliquots of the solution for immediate EM analysis or store them at 4°C for short-term storage.
Protocol 2: Negative Staining Transmission Electron Microscopy (TEM)
This protocol provides a rapid method to visualize fibril morphology.[8][9]
Materials:
-
Fibril sample from Protocol 1
-
EM grids (e.g., 200-400 mesh copper grids with Formvar/carbon support film)
-
Glow discharger
-
Staining solution: 2% (w/v) Uranyl Acetate (B1210297) in deionized water. Caution: Uranyl acetate is radioactive and toxic. Handle with appropriate safety measures.
-
Filter paper (ashless)
-
Fine-tipped forceps
-
Pipettes and tips
Procedure:
-
Grid Preparation: Glow discharge the carbon side of the EM grids for 30-60 seconds to render the surface hydrophilic, which promotes sample adhesion.[9]
-
Sample Application: Using forceps, hold a glow-discharged grid. Apply 3-5 µL of the fibril suspension onto the grid surface and allow it to adsorb for 1-3 minutes.[8]
-
Washing (Optional): To remove excess salt, briefly touch the edge of the grid to a drop of deionized water. Wick away the water with filter paper. Repeat this step twice.
-
Staining: Wick away the excess fibril sample from the grid using the torn edge of a piece of filter paper. Immediately place the grid onto a 20-40 µL drop of 2% uranyl acetate solution.[8][9]
-
Incubation and Drying: Allow the grid to stain for 30-60 seconds. Carefully blot away the excess stain using filter paper, ensuring that a thin layer of stain remains to embed the fibrils. Allow the grid to air-dry completely.
-
Imaging: The grids can now be loaded into a transmission electron microscope for imaging. Scan the grid at low magnification (e.g., 10,000x) to locate areas with well-dispersed fibrils, then switch to higher magnifications (e.g., 25,000x - 100,000x) for detailed morphological analysis.[8] Amyloid fibrils typically appear as linear, unbranched structures.[8]
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
This protocol describes the vitrification of fibril samples for high-resolution structural analysis.[5][6]
Materials:
-
Fibril sample from Protocol 1
-
Cryo-EM grids (e.g., Quantifoil R2/2 or similar)
-
Glow discharger
-
Vitrification device (e.g., Vitrobot, Leica EM GP)
-
Liquid ethane (B1197151), cooled by liquid nitrogen
-
Fine-tipped forceps
Procedure:
-
Device Setup: Prepare the vitrification device according to the manufacturer’s instructions. Set the chamber to a controlled temperature (e.g., 10°C) and 100% humidity to prevent sample evaporation.
-
Grid Preparation: Glow discharge the cryo-EM grids immediately before use to ensure a hydrophilic surface.
-
Sample Application: Place the glow-discharged grid into the vitrification device. Apply 3-4 µL of the fibril suspension to the grid.
-
Blotting: Blot the grid with filter paper to create a thin aqueous film across the grid holes. The blotting time is a critical parameter that must be optimized (typically 1-5 seconds).
-
Plunging: Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, vitrifying the water and preserving the hydrated structure of the fibrils.
-
Storage and Imaging: Transfer the vitrified grid under liquid nitrogen to a storage container or directly to a cryo-electron microscope for imaging. Data collection is performed at cryogenic temperatures.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]
- 5. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Transmission electron microscopy assay [assay-protocol.com]
- 9. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for FRET-Based Assays of Tau (275-305) Aggregation Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Förster Resonance Energy Transfer (FRET)-based assays to monitor the aggregation kinetics of the Tau protein fragment 275-305, which corresponds to the second microtubule-binding repeat (R2). This region is critical for Tau aggregation and is implicated in the pathology of Alzheimer's disease and other tauopathies.
Introduction to FRET-Based Tau Aggregation Assays
FRET is a powerful technique for studying protein aggregation. It relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. In the context of Tau aggregation, Tau monomers are labeled with a FRET pair (e.g., Cyan Fluorescent Protein - CFP as the donor and Yellow Fluorescent Protein - YFP as the acceptor). When these monomers aggregate, the donor and acceptor fluorophores are brought into close proximity (typically within 1-10 nm), resulting in an increase in the FRET signal. This signal can be monitored over time to study the kinetics of aggregation, including the lag phase, elongation phase, and steady-state phase.
There are two primary methodologies for FRET-based Tau aggregation assays:
-
In Vitro Assays with Recombinant Protein: Purified recombinant Tau protein (or fragments like Tau 275-305) is labeled with fluorescent dyes and induced to aggregate. This cell-free system allows for precise control over experimental conditions and is ideal for screening potential aggregation inhibitors.
-
Cell-Based Biosensor Assays: Cells, typically HEK293T, are engineered to express the Tau repeat domain (RD) fused to FRET pairs (e.g., Tau RD-CFP and Tau RD-YFP). These "biosensor" cells are then exposed to "seeds" of aggregated Tau, which induce the aggregation of the endogenous fluorescently-tagged Tau. This system provides a more physiologically relevant environment to study aggregation and its cellular consequences.[1][2]
Quantitative Data on Tau Aggregation Kinetics
The following tables summarize key quantitative data obtained from FRET-based and other biophysical assays studying Tau aggregation kinetics.
Table 1: Aggregation Kinetics of Tau Repeat Domain (RD) Mutants
| Tau Variant | Aggregation Half-Time (t1/2) in hours | Reference |
| WT Tau RD | 12.5 ± 0.2 | [3] |
| P301L Tau RD | 5.2 ± 0.1 | [3] |
| P301S Tau RD | 3.9 ± 0.1 | [3] |
Table 2: Kinetic Parameters of Tau Aggregation in a Live-Cell Imaging Assay
| Phase | Description | Typical Duration/Characteristics | Reference |
| Lag Phase | Nucleation phase before significant aggregation is detected. | Variable, dependent on seed concentration. | [4][5] |
| Growth Phase | Exponential increase in FRET signal as aggregates elongate. | Slope is indicative of aggregation rate. | [4] |
| Plateau Phase | Aggregation reaches a steady state. | Magnitude is dependent on seed concentration. | [4][5] |
Experimental Protocols
Protocol 1: In Vitro FRET Assay for Tau (275-305) Aggregation
This protocol describes a typical in vitro aggregation assay using recombinant Tau fragment (275-305) labeled with a FRET pair.
Materials:
-
Purified recombinant Tau (275-305) protein labeled with a FRET donor (e.g., Cy3)
-
Purified recombinant Tau (275-305) protein labeled with a FRET acceptor (e.g., Cy5)
-
Aggregation Buffer (e.g., 20 mM BES, 25 mM NaCl, pH 7.0)
-
Aggregation Inducer (e.g., heparin, arachidonic acid)
-
384-well microplate, black, clear bottom
-
Plate reader with FRET capabilities
Procedure:
-
Preparation of Tau Monomers: Prepare a mixture of donor-labeled and acceptor-labeled Tau (275-305) monomers in Aggregation Buffer at the desired concentration (e.g., 50 µM total Tau). A 1:1 molar ratio of donor to acceptor is common.
-
Initiation of Aggregation: Add the aggregation inducer to the Tau monomer solution. For example, use heparin at a concentration of 12.5 µM.
-
Incubation and Measurement:
-
Pipette the reaction mixture into the wells of a 384-well microplate.
-
Incubate the plate at 37°C with continuous orbital shaking (e.g., 425 cycles per minute).
-
Measure the FRET signal at regular intervals (e.g., every 15 minutes) for up to 50 hours.
-
Set the excitation wavelength for the donor (e.g., 440 nm) and the emission wavelengths for both the donor and the acceptor (e.g., 485 nm for the donor and a higher wavelength for the acceptor, depending on the FRET pair used).
-
-
Data Analysis: Plot the FRET signal (often as a ratio of acceptor to donor emission) as a function of time to generate an aggregation curve. From this curve, kinetic parameters such as the lag time and the apparent rate constant of aggregation can be determined.
Protocol 2: Cell-Based FRET Biosensor Assay for Tau Aggregation
This protocol details the use of a HEK293T-based biosensor cell line to monitor seeded Tau aggregation.
Materials:
-
Tau RD P301S FRET Biosensor cell line (e.g., ATCC CRL-3275)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Opti-MEM
-
Lipofectamine
-
Tau aggregate "seeds" (e.g., from brain homogenates or in vitro aggregated recombinant Tau)
-
96-well culture plate
-
Flow cytometer with FRET capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the Tau RD P301S FRET Biosensor cells in complete culture medium at 37°C in a 5% CO2 incubator.
-
Plate the cells in a 96-well plate at a density of approximately 18,000-20,000 cells per well in 130 µL of medium and incubate for 24 hours.
-
-
Seed Preparation and Transduction:
-
Prepare the Tau seed samples. This may involve sonication of pre-formed fibrils to create smaller, more efficient seeds.
-
In separate tubes, mix the Tau seeds with Opti-MEM and Lipofectamine according to the manufacturer's instructions.
-
Add the seed-lipofectamine complexes to the cells.
-
-
Incubation: Incubate the cells with the seeds for 24-72 hours at 37°C.
-
FRET Measurement by Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Analyze the cells using a flow cytometer.
-
Excite the cells with a 405 nm laser.
-
Measure the emission in the CFP channel (e.g., 405/50 nm filter) and the FRET channel (e.g., 525/50 nm filter).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the FRET signal as the percentage of FRET-positive cells and/or the integrated FRET density (the product of the percentage of FRET-positive cells and the median fluorescence intensity of the FRET-positive population).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Detection of Proteopathic Seeding Activity with FRET Flow Cytometry [jove.com]
- 3. HTRF Tau Aggregation Kit, 500 Assay Points | Revvity [revvity.com]
- 4. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Tau Peptide (275-305) Aggregation with Heparin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is implicated in a range of neurodegenerative disorders, collectively known as tauopathies, which includes Alzheimer's disease. A key pathological hallmark of these diseases is the aggregation of Tau into insoluble filaments. The second repeat domain (R2) of Tau, encompassing residues 275-305, contains the highly amyloidogenic hexapeptide motif 275VQIINK280, which is a potent driver of Tau aggregation.[1][2][3] In vitro, the aggregation of Tau and its fragments can be reliably induced by polyanionic cofactors such as heparin.[4][5] This process serves as a critical model for studying the mechanisms of Tau fibrillization and for screening potential therapeutic inhibitors.[2]
These application notes provide detailed protocols for inducing and characterizing the aggregation of the Tau peptide (275-305) using heparin. The methodologies covered include Thioflavin T (ThT) fluorescence assays for monitoring aggregation kinetics, transmission electron microscopy (TEM) for visualizing fibril morphology, and circular dichroism (CD) spectroscopy for observing secondary structure transitions.
Key Experimental Protocols
Preparation of Tau Peptide (275-305) and Heparin Stock Solutions
a. Tau Peptide (275-305) Monomer Preparation:
-
Synthesize or procure high-purity Tau peptide (275-305). The sequence is: VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS.
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl) to create a stock solution (e.g., 1 mM).
-
To ensure a monomeric starting population, it is crucial to remove any pre-formed aggregates. Centrifuge the Tau peptide stock solution at high speed (e.g., >20,000 x g) for 10-15 minutes at 4°C.[6]
-
Carefully collect the supernatant containing the monomeric Tau peptide.
-
Determine the precise concentration of the monomeric Tau peptide solution using a spectrophotometer or a suitable protein assay.
b. Heparin Stock Solution:
-
Dissolve heparin sodium salt (from porcine intestinal mucosa) in nuclease-free water to create a stock solution (e.g., 1 mg/mL or a specific molar concentration).[7]
-
Filter the heparin solution through a 0.2 µm syringe filter to remove any particulates.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay monitors the formation of beta-sheet-rich amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.[8]
a. Reagents and Materials:
-
Monomeric Tau peptide (275-305)
-
Heparin stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in nuclease-free water, stored in the dark)[6]
-
Assay Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4, containing 2 mM MgCl2[7]
-
96-well half-area black polystyrene plates with a clear bottom[7]
-
Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~480-482 nm)[7][9]
b. Protocol:
-
Prepare a reaction mixture with the following final concentrations in the assay buffer:
-
Prepare a sufficient volume of the master mix for all replicates.
-
Dispense 80 µL of the reaction mixture into each well of the 96-well plate.[7] It is advisable to use at least three technical replicates for each condition.
-
To minimize evaporation during long incubation periods, seal the plate with a suitable film and fill any outer unused wells with water.[7]
-
Place the plate in a plate reader pre-heated to 37°C.[7]
-
Set the plate reader to measure ThT fluorescence (Excitation: 440 nm, Emission: 480 nm) at regular intervals (e.g., every 2-5 minutes) for a duration sufficient to observe the full aggregation curve (lag phase, elongation phase, and plateau), which can range from several hours to days.[7]
-
Enable constant shaking between readings to promote fibril formation (e.g., 50 seconds linear shaking followed by 50 seconds orbital shaking).[7]
-
Include appropriate controls, such as Tau peptide alone (no heparin) and buffer with ThT and heparin (no Tau peptide), to account for background fluorescence.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM allows for the direct visualization of the morphology of the aggregated Tau peptide fibrils.
a. Materials:
-
Aggregated Tau peptide (275-305) sample from the ThT assay (at the plateau phase)
-
Copper TEM grids with a carbon-formvar support film (e.g., 400 mesh)
-
Uranyl acetate (B1210297) solution (2% w/v in water) for negative staining
-
Ultrapure water
-
Filter paper
b. Protocol:
-
Apply 5-10 µL of the aggregated Tau peptide solution to the carbon-coated side of a TEM grid.
-
Allow the sample to adsorb to the grid for 1-2 minutes.
-
Using filter paper, carefully wick away the excess liquid from the edge of the grid.
-
Wash the grid by floating it, sample side down, on a drop of ultrapure water for 1 minute. Repeat this step twice.
-
Negatively stain the sample by floating the grid on a drop of 2% uranyl acetate for 30-60 seconds.
-
Blot away the excess staining solution with filter paper.
-
Allow the grid to air dry completely before imaging.
-
Image the grid using a transmission electron microscope at various magnifications to observe the fibril morphology.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to monitor changes in the secondary structure of the Tau peptide as it transitions from a predominantly random coil conformation to a beta-sheet-rich structure during aggregation.[5][10]
a. Materials:
-
Monomeric and aggregated Tau peptide (275-305) samples
-
CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
A CD spectrometer
-
Quartz cuvette with a short path length (e.g., 1 mm)
b. Protocol:
-
Prepare samples of monomeric Tau peptide (275-305) and heparin-induced aggregated Tau peptide in a CD-compatible buffer at a suitable concentration (e.g., 10-20 µM).
-
Record the CD spectra of the samples at room temperature over a wavelength range of 190-260 nm.
-
Set the spectrometer to an appropriate scan speed and collect multiple scans for each sample to improve the signal-to-noise ratio.
-
Process the data by subtracting the spectrum of the buffer alone.
-
Analyze the resulting spectra. Monomeric Tau is expected to show a minimum around 198 nm, characteristic of a random coil structure.[10] Aggregated Tau should display a shift in the spectrum with a minimum around 218 nm, indicative of beta-sheet formation.
Data Presentation
The quantitative data obtained from the ThT aggregation assays can be summarized in a table for easy comparison of different experimental conditions (e.g., presence of inhibitors, different peptide concentrations).
| Condition | Lag Phase (hours) | Maximum Fluorescence (a.u.) | Aggregation Half-Time (t1/2) (hours) |
| Tau (275-305) + Heparin | [Example Value: 2.5] | [Example Value: 45000] | [Example Value: 5.2] |
| Tau (275-305) alone | [Example Value: > 48] | [Example Value: 5000] | [Example Value: > 48] |
| Tau (275-305) + Heparin + Inhibitor X | [Example Value: 10.8] | [Example Value: 20000] | [Example Value: 15.4] |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for heparin-induced Tau (275-305) aggregation.
Caption: Proposed pathway of heparin-induced Tau peptide aggregation.
References
- 1. Heparin-induced tau filaments are polymorphic and differ from those in Alzheimer’s and Pick’s diseases | eLife [elifesciences.org]
- 2. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Quantitative Characterization of Heparin Binding to Tau Protein: IMPLICATION FOR INDUCER-MEDIATED TAU FILAMENT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. marvin.mchem.washington.edu [marvin.mchem.washington.edu]
Application Notes and Protocols for Cell-Based Assays of Tau Peptide (275-305) Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tau protein, particularly its microtubule-binding repeat domains, is central to the pathology of Alzheimer's disease and other tauopathies. The peptide sequence 275-305, located within the second repeat (R2) of the microtubule-binding domain, is a critical region involved in Tau aggregation and subsequent neurotoxicity.[1] Understanding the mechanisms of its neurotoxic effects is paramount for the development of effective therapeutic interventions. These application notes provide detailed protocols for a panel of cell-based assays to investigate the neurotoxic properties of the Tau (275-305) peptide. The assays described herein are designed to be robust and reproducible, providing valuable tools for screening potential therapeutic compounds and elucidating the molecular pathways of Tau-mediated neuronal dysfunction.
The methodologies cover the assessment of cell viability, mitochondrial function, calcium homeostasis, and oxidative stress in relevant neuronal cell models, such as the human neuroblastoma cell line SH-SY5Y and primary neurons.[2][3][4]
Key Experimental Protocols
Cell Culture and Treatment with Tau Peptide (275-305)
Objective: To prepare neuronal cell cultures for treatment with Tau (275-305) peptide.
Cell Models:
-
SH-SY5Y Cells: A human neuroblastoma cell line widely used for studying neurodegenerative diseases.[3][5] These cells can be differentiated to exhibit a more neuron-like phenotype.
-
Primary Neurons: Cultures derived from rodent cortex or hippocampus provide a more physiologically relevant model.[6][7]
Protocol for SH-SY5Y Cell Culture and Differentiation:
-
Culture Maintenance: Culture SH-SY5Y cells in a complete medium of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation (Optional but Recommended): To induce a neuronal phenotype, plate SH-SY5Y cells at a desired density. After 24 hours, reduce the serum concentration to 1-2% FBS and add 10 µM retinoic acid to the culture medium. Differentiate the cells for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit more mature neuronal morphology, including neurite outgrowth.[3]
-
Tau Peptide Preparation: Prepare a stock solution of synthetic Tau (275-305) peptide in sterile, nuclease-free water or an appropriate buffer like PBS. To promote the formation of neurotoxic oligomeric species, the peptide can be pre-incubated at 37°C for a specified period (e.g., 6 to 48 hours) before being added to the cell cultures.[8]
-
Cell Treatment: On the day of the experiment, replace the culture medium with a fresh medium containing the desired concentrations of the pre-aggregated Tau (275-305) peptide. Include a vehicle control (the buffer used to dissolve the peptide) in all experiments.
Protocol for Primary Neuron Culture:
-
Isolation and Plating: Isolate cortical or hippocampal neurons from embryonic or early postnatal rodents following established protocols. Plate the dissociated neurons onto plates pre-coated with poly-L-lysine or another suitable substrate.
-
Culture Medium: Culture the primary neurons in a specialized neuronal culture medium, such as Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Treatment: After allowing the neurons to mature in culture for a specified period (e.g., 5-7 days in vitro - DIV), treat them with the prepared Tau (275-305) peptide as described for the SH-SY5Y cells.
Cell Viability Assays
Objective: To quantify the cytotoxic effects of Tau (275-305) peptide.
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Protocol:
-
Plate cells in a 96-well plate and treat with various concentrations of Tau (275-305) peptide for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2.5-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Remove the MTT solution and dissolve the formazan crystals in 100 µL of Dimethyl Sulfoxide (DMSO).[9]
-
Measure the absorbance at 540 nm using a microplate reader.[9] Cell viability is expressed as a percentage of the vehicle-treated control.
b) LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
After treating the cells with Tau (275-305) peptide, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Mitochondrial Function Assays
Objective: To assess the impact of Tau (275-305) peptide on mitochondrial health. Pathological forms of Tau are known to impair mitochondrial function.[10][11][12]
a) Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
Protocol:
-
Treat cells with Tau (275-305) peptide.
-
Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as JC-1 or TMRE, according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A shift in fluorescence from red to green (for JC-1) or a decrease in red fluorescence (for TMRE) indicates a drop in ΔΨm.
b) ATP Production Assay
Reduced ATP levels are a direct consequence of impaired mitochondrial function.[13]
Protocol:
-
Following treatment with the Tau peptide, lyse the cells.
-
Use a commercial ATP bioluminescence assay kit to measure the ATP levels in the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration in each sample.
Calcium Homeostasis Assay
Objective: To determine if Tau (275-305) peptide disrupts intracellular calcium levels. Dysregulation of calcium homeostasis is a common feature in neurodegenerative diseases.[14][15]
Protocol:
-
Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, as per the manufacturer's instructions.
-
After loading, wash the cells and treat them with the Tau (275-305) peptide.
-
Monitor the changes in intracellular calcium concentrations in real-time using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2 AM) or a standard fluorescence plate reader (for Fluo-4 AM).
Oxidative Stress Assays
Objective: To measure the induction of oxidative stress by Tau (275-305) peptide. Oxidative stress is a known contributor to Tau-mediated neurodegeneration.[16][17]
a) Reactive Oxygen Species (ROS) Detection
Protocol:
-
Treat the cells with Tau (275-305) peptide.
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) or dihydroethidium (B1670597) (DHE).[17]
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates elevated ROS levels.
b) Lipid Peroxidation Assay
Protocol:
-
After peptide treatment, measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a commercial assay kit.
-
This typically involves a colorimetric or fluorometric reaction that can be measured with a plate reader.
Data Presentation
Table 1: Summary of Quantitative Data from Cell-Based Assays for Tau (275-305) Neurotoxicity
| Assay Type | Endpoint Measured | Cell Type | Tau (275-305) Concentration | Incubation Time | Expected Outcome |
| Cell Viability | |||||
| MTT Assay | Metabolic Activity (% of Control) | SH-SY5Y | 1-50 µM | 24-48 hours | Dose-dependent decrease |
| LDH Release Assay | Membrane Integrity (% LDH Release) | Primary Neurons | 1-50 µM | 24-48 hours | Dose-dependent increase |
| Mitochondrial Function | |||||
| ΔΨm Assay | Mitochondrial Membrane Potential | SH-SY5Y | 1-20 µM | 12-24 hours | Decrease in ΔΨm |
| ATP Production | Cellular ATP Levels (% of Control) | Primary Neurons | 1-20 µM | 12-24 hours | Decrease in ATP levels |
| Calcium Homeostasis | |||||
| Calcium Imaging | Intracellular Ca2+ Concentration | Primary Neurons | 1-10 µM | Minutes to hours | Increase in [Ca2+]i |
| Oxidative Stress | |||||
| ROS Detection | Reactive Oxygen Species Levels | SH-SY5Y | 1-20 µM | 6-24 hours | Increase in ROS production |
| Lipid Peroxidation | Malondialdehyde (MDA) Levels | Primary Neurons | 1-20 µM | 24 hours | Increase in MDA levels |
Visualization of Pathways and Workflows
Caption: Workflow for Tau (275-305) neurotoxicity assays.
Caption: Tau (275-305) neurotoxicity signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SH-SY5Y-derived Neurons: A Neuronal Model System for Investigating TAU Sorting Mechanisms and Neuronal Subtype-specific TAU Vulnerability[v1] | Preprints.org [preprints.org]
- 4. scantox.com [scantox.com]
- 5. Characterization of tau proteins in human neuroblastoma SH-SY5Y cell line [ouci.dntb.gov.ua]
- 6. Tau Pathology is Present In Vivo and Develops In Vitro in Sensory Neurons from Human P301S Tau Transgenic Mice: A System for Screening Drugs against Tauopathies | Journal of Neuroscience [jneurosci.org]
- 7. Modeling Alzheimer’s disease in primary neurons reveals DNA damage response coupled with MAPK-DLK signaling in wild-type tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
- 10. Frontiers | Contribution of Tau Pathology to Mitochondrial Impairment in Neurodegeneration [frontiersin.org]
- 11. Frontiers | The Association of Tau With Mitochondrial Dysfunction in Alzheimer's Disease [frontiersin.org]
- 12. [PDF] Insights into Disease-Associated Tau Impact on Mitochondria | Semantic Scholar [semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. mdpi.com [mdpi.com]
- 17. Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving and Handling Tau Peptide (275-305)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution, handling, and experimental use of Tau Peptide (275-305). This peptide fragment corresponds to the second repeat domain of the microtubule-binding region of the human Tau protein and is a critical component in studies of Tau aggregation and neurotoxicity, which are hallmarks of Alzheimer's disease and other tauopathies.[1]
Physicochemical Properties and Storage
Proper storage and handling are crucial to maintain the integrity and experimental reproducibility of Tau Peptide (275-305).
| Property | Value | Reference |
| Sequence | VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS | [2] |
| Molecular Weight | ~3264.7 g/mol | [3] |
| Appearance | White to off-white lyophilized powder | [3] |
| Storage (Lyophilized) | Store at -20°C to -80°C. Protect from moisture and light. | [3] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
Protocol for Preparation of Monomeric Tau Peptide (275-305) Stock Solution
Ensuring the peptide is in a monomeric state before initiating experiments is critical to obtaining reproducible results. The following protocol is designed to dissolve the lyophilized peptide while minimizing pre-aggregation.
Materials:
-
Tau Peptide (275-305) lyophilized powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, nuclease-free water
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-treatment of Peptide: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation of moisture.
-
Initial Dissolution in DMSO:
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.[4]
-
If the peptide is not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.[4]
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Preparation of Aqueous Working Stock:
-
For most biological assays, an aqueous solution is required. Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, Tris buffer).
-
Crucially, add the DMSO stock drop-wise to the gently vortexing aqueous buffer. This helps to prevent the peptide from precipitating out of solution.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[4]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into low-protein-binding tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Troubleshooting Dissolution Issues:
-
If the peptide precipitates upon dilution into an aqueous buffer, try using a buffer with a slightly acidic pH (e.g., pH 6.0) or including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).
-
For highly hydrophobic peptides, dissolving in a small amount of a stronger organic solvent like hexafluoroisopropanol (HFIP) followed by careful evaporation and resuspension in the desired buffer can be an alternative, though this is a more advanced technique.
Experimental Workflow for Tau Peptide Studies
The following diagram illustrates a typical experimental workflow for studying the aggregation and neurotoxicity of Tau Peptide (275-305).
Experimental workflow for Tau Peptide (275-305) studies.
Protocol for Tau Peptide (275-305) Aggregation Assay using Thioflavin T
This protocol describes a method to monitor the aggregation kinetics of Tau Peptide (275-305) in vitro using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.
Materials:
-
Monomeric Tau Peptide (275-305) stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in nuclease-free water, filtered through a 0.22 µm filter)
-
Heparin sodium salt stock solution (e.g., 1 mg/mL in nuclease-free water)
-
Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of ThT in the assay buffer at a final concentration of 25 µM.
-
Prepare working solutions of Tau Peptide (275-305) in the assay buffer. A typical starting concentration range is 10-50 µM.
-
Prepare a working solution of heparin in the assay buffer. The optimal stoichiometry for heparin-induced Tau aggregation is often cited as a 1:4 molar ratio of heparin to Tau.[5]
-
-
Assay Setup:
-
In a 96-well plate, for each reaction, combine the Tau Peptide (275-305) working solution, heparin working solution, and ThT working solution to the desired final concentrations in a total volume of 100-200 µL.
-
Controls:
-
No Peptide Control: Assay buffer with ThT and heparin only.
-
No Heparin Control: Tau peptide with ThT in assay buffer to assess spontaneous aggregation.
-
Buffer Blank: Assay buffer with ThT only.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C. For kinetic measurements, place the plate in a plate reader set to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking.
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer Blank) from all readings.
-
Plot the fluorescence intensity against time to visualize the aggregation kinetics (lag phase, elongation phase, and plateau).
-
The aggregation half-time (t1/2) can be calculated from the kinetic curves.
-
Conceptual Diagram of Tau Peptide Aggregation
This diagram illustrates the process of Tau peptide aggregation from monomers to fibrils, a process that can be monitored by the Thioflavin T assay.
Pathway of Tau Peptide (275-305) aggregation.
Protocols for Neurotoxicity Assays
The following are standard protocols to assess the neurotoxicity of Tau Peptide (275-305) on neuronal cell lines, such as SH-SY5Y.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Monomeric Tau Peptide (275-305) working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Plate reader with absorbance detection (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[6]
-
Peptide Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of Tau Peptide (275-305) (e.g., 1-25 µM).
-
Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the peptide-treated wells.
-
-
-
Incubation: Incubate the cells with the peptide for the desired time (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
Monomeric Tau Peptide (275-305) working solutions
-
Commercially available LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions)
-
96-well cell culture plate
-
Plate reader with absorbance detection (typically ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the cells for the desired time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
By following these detailed protocols, researchers can effectively dissolve, handle, and utilize Tau Peptide (275-305) in a variety of in vitro assays to investigate its role in the pathology of tauopathies.
References
- 1. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Tau Peptide (275-305) Oligomers
Introduction
The microtubule-associated protein Tau is central to the pathology of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease.[1] In these conditions, Tau becomes hyperphosphorylated and aggregates into soluble oligomers, which are considered the primary neurotoxic species, eventually forming insoluble neurofibrillary tangles (NFTs).[1][2][3] The Tau peptide fragment spanning amino acids 275-305 is located within the microtubule-binding repeat domain, a region critical for Tau's function and aggregation. Analyzing the oligomeric state of this specific peptide is crucial for understanding the mechanisms of Tau pathology and for the development of targeted therapeutics.
These application notes provide detailed protocols for the preparation of Tau Peptide (275-305) oligomers and their subsequent analysis by Western blot. The procedures are intended for researchers, scientists, and drug development professionals investigating Tau-mediated neurodegeneration.
Key Experimental Workflows
The overall workflow for Western blot analysis of Tau oligomers involves several key stages, from sample preparation to data interpretation.
References
- 1. Tau Oligomers in Alzheimer’s Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the Pathophysiological Actions of Tau Oligomers: A Critical Review of Current Electrophysiological Approaches [frontiersin.org]
Application Notes and Protocols for NMR Spectroscopy of Tau Peptide (275-305) Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural analysis of the Tau peptide fragment 275-305 (Repeat 2, R2) using Nuclear Magnetic Resonance (NMR) spectroscopy. This region of the Tau protein is of significant interest as it is implicated in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies.
Introduction
The microtubule-associated protein Tau is an intrinsically disordered protein (IDP) that plays a crucial role in stabilizing microtubules in neurons.[1][2] However, in pathological conditions, Tau can misfold and aggregate into paired helical filaments (PHFs), the primary component of neurofibrillary tangles.[1][3] The microtubule-binding region (MTBR) of Tau, which includes four imperfect repeat domains (R1-R4), is central to both its physiological function and its pathological aggregation.[4][5][6]
The second repeat domain, encompassing residues 275-305, contains the amyloidogenic hexapeptide motif 275VQIINK280, which is critical for the initiation of Tau aggregation.[4][7][8] NMR spectroscopy is a powerful technique for studying the structure and dynamics of IDPs like Tau at atomic resolution. It allows for the characterization of transient secondary structures, post-translational modifications, and interactions with other molecules, such as aggregation inducers or potential therapeutic inhibitors.[9][10][11][12]
Solution-state NMR studies have revealed that while the full-length Tau protein is largely disordered, short regions within the repeat domains, including the 275-305 fragment, exhibit a propensity to form transient β-sheet structures.[4][5][9][13] These transient structures are considered to be important precursors to the formation of stable, aggregation-competent conformations.
Experimental Protocols
The following protocols provide a generalized workflow for the expression, purification, and NMR analysis of the Tau (275-305) peptide. These are based on established methodologies for Tau fragments.[14][15]
Peptide Synthesis and Purification
For structural studies, the Tau (275-305) peptide can be chemically synthesized or recombinantly expressed. For NMR analysis, uniform isotopic labeling with ¹⁵N and ¹³C is required.
-
Recombinant Expression:
-
Clone the DNA sequence encoding human Tau (275-305) into a suitable expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Transform the expression plasmid into an E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in M9 minimal medium supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvest the cells and purify the peptide using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Cleave the purification tag, if necessary, and further purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the peptide's identity and purity by mass spectrometry.
-
NMR Sample Preparation
-
Lyophilize the purified, isotopically labeled Tau (275-305) peptide.
-
Dissolve the lyophilized peptide in a suitable NMR buffer to a final concentration of 0.1-1 mM. A typical buffer is 50 mM sodium phosphate, pH 6.9.[8]
-
Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.
-
Optionally, a protease inhibitor cocktail can be added to prevent degradation.
NMR Data Acquisition
NMR experiments should be performed on a high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Backbone Resonance Assignment:
-
A standard set of triple-resonance experiments is used to assign the backbone ¹H, ¹⁵N, and ¹³C resonances.[14] These include:
-
2D ¹H-¹⁵N HSQC
-
3D HNCO
-
3D HN(CA)CO
-
3D HNCACB
-
3D CBCA(CO)NH
-
-
-
Side-Chain Resonance Assignment:
-
3D (H)CCH-TOCSY
-
3D H(C)CH-TOCSY
-
-
Structural Restraints:
-
3D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC experiments are recorded to obtain distance restraints from Nuclear Overhauser Effects (NOEs).
-
-
Dynamics:
-
¹⁵N R₁, R₂, and heteronuclear NOE experiments can be performed to probe the backbone dynamics on different timescales.[16]
-
NMR Data Processing and Analysis
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Analyze the spectra and perform resonance assignments using software like NMRFAM-SPARKY or POKY.[14]
-
Calculate secondary chemical shifts by subtracting the random coil chemical shift values from the experimentally determined Cα and Cβ chemical shifts. Negative secondary chemical shifts are indicative of β-strand propensity, while positive values suggest helical propensity.[8][9][16]
-
Use the NOE-derived distance restraints to calculate the three-dimensional structure ensemble of the peptide using programs like CYANA or XPLOR-NIH.
Data Presentation
The following tables summarize the types of quantitative data obtained from NMR analysis of the Tau (275-305) peptide.
Table 1: Backbone Chemical Shift Assignments (Example)
| Residue | ¹H (ppm) | ¹⁵N (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) |
| Val275 | Value | Value | Value | Value |
| Gln276 | Value | Value | Value | Value |
| Ile277 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
| Ser305 | Value | Value | Value | Value |
Note: Specific chemical shift values would be deposited in a biological magnetic resonance bank (BMRB) upon publication.
Table 2: Secondary Chemical Shift Analysis
| Residue | Cα Secondary Shift (ppm) | Cβ Secondary Shift (ppm) | Structural Propensity |
| Val275 | Negative | Positive | β-strand |
| Gln276 | Near Zero | Near Zero | Random Coil |
| ... | ... | ... | ... |
| Lys280 | Negative | Positive | β-strand |
Regions with extended negative Cα secondary shifts, particularly around residues 275-280, indicate a propensity for β-structure formation.[9][13]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving the Tau peptide.
Caption: Workflow for NMR structural analysis of Tau (275-305).
Caption: The role of Tau (275-305) in the aggregation cascade.
Conclusion
NMR spectroscopy provides invaluable, residue-specific insights into the structural properties of the Tau (275-305) peptide. Understanding the transient secondary structures and conformational dynamics of this key region is crucial for elucidating the mechanisms of Tau aggregation. The protocols and data presented here serve as a guide for researchers aiming to characterize the structure of this peptide and to screen for potential inhibitors of Tau aggregation, thereby contributing to the development of novel therapeutics for Alzheimer's disease and other tauopathies.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shapeshifting tau: from intrinsically disordered to paired-helical filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Structural Polymorphism of 441-Residue Tau at Single Residue Resolution | PLOS Biology [journals.plos.org]
- 10. d-nb.info [d-nb.info]
- 11. Tau local structure shields an amyloid-forming motif and controls aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NMR Studies of Tau Protein in Tauopathies [frontiersin.org]
- 13. Structural Polymorphism of 441-Residue Tau at Single Residue Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Twelve phosphomimetic mutations induce the assembly of recombinant full-length human tau into paired helical filaments [elifesciences.org]
- 15. Structural characterization by nuclear magnetic resonance of the impact of phosphorylation in the proline-rich region of the disordered Tau protein [pubmed.ncbi.nlm.nih.gov]
- 16. Twelve phosphomimetic mutations induce the assembly of recombinant full-length human tau into paired helical filaments [elifesciences.org]
Application Note: Monitoring Tau (275-305) Conformational Changes with Circular Dichroism
References
- 1. biorxiv.org [biorxiv.org]
- 2. Stages and Conformations of the Tau Repeat Domain during Aggregation and Its Effect on Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Insights into the Structural Conformations of the Tau Protein in Different Aggregation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of copper (II) ion to an Alzheimer's tau peptide as revealed by MALDI-TOF MS, CD, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Phosphorylation of the overlooked tyrosine 310 regulates the structure, aggregation, and microtubule- and lipid-binding properties of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Tau Peptide (275-305) insolubility issues
Answering the call of researchers and drug development professionals, this technical support center provides a comprehensive guide to troubleshooting the common, yet challenging, issue of Tau peptide (275-305) insolubility.
Frequently Asked Questions (FAQs)
Q1: What makes the Tau peptide (275-305) difficult to dissolve? A1: The insolubility of Tau peptide (275-305) stems from its intrinsic properties. It is a 31-amino acid fragment derived from the second repeat (R2) of the microtubule-binding domain of the Tau protein.[1][2] This region has a significant number of hydrophobic amino acids, which naturally resist dissolving in aqueous solutions.[3][4] Furthermore, this peptide sequence is known to be pivotal in the aggregation of the full Tau protein, a key event in the pathology of Alzheimer's disease.[5][][7] This inherent tendency to self-assemble into aggregates is a primary cause of poor solubility.[8]
Q2: What is the recommended starting solvent for Tau (275-305)? A2: For hydrophobic peptides like Tau (275-305), it is recommended to first dissolve the lyophilized powder in a minimal amount of an organic solvent.[3][9] High-purity dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[4][] After initial dissolution in DMSO, the solution can be carefully diluted with the desired aqueous buffer to the final working concentration.[9]
Q3: How does pH influence the solubility of this peptide? A3: The pH of the solvent is a critical factor. The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. The Tau peptide (275-305) sequence (VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS) contains more basic residues (Lysine, Histidine) than acidic ones (Aspartic acid), giving it a net positive charge at neutral pH (pH 7). Therefore, it is classified as a basic peptide. To improve solubility, the pH of the buffer should be moved away from the peptide's pI. For a basic peptide, using a slightly acidic buffer (e.g., pH 3-6) will increase the net positive charge, enhancing repulsion between peptide molecules and improving solubility.[3][9] One supplier specifically recommends adjusting the pH to 3 with HCl when dissolving the peptide in DMSO.[2]
Q4: Can I use sonication or heat to help dissolve the peptide? A4: Yes, both methods can be used cautiously. Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[3][9] It is important to use short bursts of sonication to avoid excessive heating, which could degrade the peptide.[3] Gentle warming (less than 40°C) can also improve solubility.[4][10] However, prolonged or high heat should be avoided.
Q5: My peptide dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do? A5: This is a common issue when working with hydrophobic peptides. It indicates that the final concentration of the organic solvent is too low to maintain solubility in the aqueous environment. If this occurs, the peptide solution may need to be lyophilized and re-dissolved.[4] On the next attempt, consider one of the following:
-
Try a lower final peptide concentration.
-
Slowly add the aqueous buffer to the peptide-DMSO stock solution while vortexing continuously.
-
If your experiment can tolerate it, increase the final percentage of DMSO in the solution.
Troubleshooting Guide
Quantitative Solubility Data
The following table summarizes publicly available solubility data for Tau peptide (275-305). Note that experimental conditions can significantly impact these values.
| Solvent | Reported Solubility | Notes | Citation |
| Water (H₂O) | ≥ 25 mg/mL (7.66 mM) | May require pH adjustment or other aids. | [2] |
| DMSO | 12.5 mg/mL (3.83 mM) | Recommended to adjust pH to 3 with 1 M HCl. | [2] |
| Acetic Acid | Soluble | Specific concentration not provided. | [] |
Experimental Protocols
Protocol: Stepwise Solubilization of Tau Peptide (275-305)
This protocol provides a systematic approach to achieve complete dissolution.
-
Preparation : Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[4]
-
Initial Solvent : Add a minimal volume (e.g., 20-50 µL) of sterile, high-purity DMSO to the vial.[9] Gently vortex for 30-60 seconds.
-
Visual Inspection : Check if the solution is clear and free of particulates. If so, proceed to step 5.
-
Aiding Dissolution (If Needed) : If the peptide is not fully dissolved, try the following in order:
-
Final Dilution : Once a clear, concentrated stock solution is achieved, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise while vortexing until the final desired concentration is reached.
-
Final Check & Storage : Centrifuge the final solution to pellet any remaining micro-aggregates.[9] For immediate use, store on ice. For long-term storage, prepare aliquots and store at -20°C or -80°C.[1]
Workflow and Logic Diagrams
The following diagrams visualize the troubleshooting logic and the standard experimental workflow for solubilizing Tau peptide (275-305).
Caption: Decision tree for troubleshooting Tau peptide (275-305) solubility issues.
Caption: A standard workflow for preparing Tau peptide (275-305) solutions.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Cellular factors modulating the mechanism of tau protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressing Tau Aggregation and Toxicity by an Anti-Aggregant Tau Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges [mdpi.com]
- 9. jpt.com [jpt.com]
- 10. biorbyt.com [biorbyt.com]
Technical Support Center: Optimizing Tau (275-305) Fibril Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fibrillization of the Tau (275-305) peptide fragment. This region, corresponding to the second microtubule-binding repeat (R2), contains the highly amyloidogenic 275VQIINK280 hexapeptide motif, which is crucial for the aggregation of 4R Tau isoforms implicated in various tauopathies.[1][2][3]
This guide offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure reproducible and robust experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Tau (275-305) fibrillization experiments.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low fibril formation detected by ThT assay. | 1. Suboptimal peptide concentration. 2. Inadequate incubation time or temperature. 3. Absence or insufficient concentration of an inducer. 4. Peptide degradation. 5. Incorrect ThT concentration or buffer conditions. | 1. Titrate Tau (275-305) concentration. Start with a range of 10-50 µM. 2. Extend incubation time (up to 72 hours) and ensure a constant temperature of 37°C.[4] 3. Introduce an inducer such as heparin (e.g., 10 µM) or metal ions like Cu²⁺.[4][5] 4. Check peptide integrity via SDS-PAGE or mass spectrometry. Store peptide aliquots at -80°C. 5. Prepare fresh ThT solution (e.g., 25 µM final concentration) and ensure the buffer pH is optimal (typically around 7.4).[4] |
| High background fluorescence in ThT assay. | 1. ThT solution is old or has precipitated. 2. Autofluorescence from compounds in the reaction mixture. 3. Light scattering from large, non-fibrillar aggregates. | 1. Prepare fresh ThT solution and filter it through a 0.2 µm syringe filter before use.[4] 2. Run a control experiment without the Tau peptide to measure the background fluorescence of the buffer and any other components. 3. Centrifuge the sample before adding ThT to pellet large aggregates. |
| Irreproducible aggregation kinetics. | 1. Variability in peptide stock solution. 2. Inconsistent agitation. 3. Minor variations in experimental conditions (temperature, pH). 4. Use of different microplate types. | 1. Prepare a large, homogenous stock of the Tau (275-305) peptide and store it in single-use aliquots. 2. Maintain consistent agitation (e.g., 800 rpm) throughout the experiment if required by the protocol.[4] For quiescent studies, ensure no agitation. 3. Calibrate and monitor all equipment (incubator, pH meter) regularly. 4. Use low-binding, non-binding, or PEGylated black polystyrene plates with a clear bottom for fluorescence assays to minimize variability.[4][6] |
| Observing non-fibrillar aggregates in electron microscopy. | 1. High peptide concentration leading to amorphous aggregation. 2. Presence of certain metal ions at high concentrations. | 1. Optimize the peptide concentration to favor fibril formation over amorphous aggregation. 2. If using metal ions as inducers, perform a concentration titration to find the optimal range for fibrillization. |
| Difficulty resolving aggregated vs. monomeric Tau on SDS-PAGE. | 1. Aggregates are not stable in SDS. 2. Insufficient separation by the gel. | 1. Some Tau aggregates are not SDS-stable. Use non-denaturing PAGE (Native PAGE) to visualize oligomers. 2. Use a higher percentage polyacrylamide gel (e.g., 12% or gradient gel) for better separation of the low molecular weight Tau (275-305) fragment from any potential oligomers. |
Quantitative Data Summary
The optimal conditions for Tau (275-305) fibril formation can be derived from studies on larger Tau fragments containing this repeat and from direct investigations of the peptide itself. The following table summarizes key quantitative parameters.
| Parameter | Recommended Range/Value | Notes | References |
| Tau (275-305) Concentration | 10 - 50 µM | Higher concentrations may lead to amorphous aggregation. | [4] |
| Inducer Concentration | Heparin: 2.5 - 10 µM Cu²⁺: Molar ratio dependent | Heparin is a common inducer for Tau aggregation. Metal ions can also promote fibrillization of the R2 domain. | [4][5] |
| Buffer | PBS (pH 7.2-7.4) or Sodium Acetate (B1210297) (pH 7.0) | Maintain physiological pH for most applications. | [2][4] |
| Temperature | 37°C | Mimics physiological conditions. | [4] |
| Incubation Time | 1 - 72 hours | Monitor kinetics to determine the optimal time for fibril harvesting. | [4] |
| Agitation | 50 - 800 rpm (shaking) or quiescent | Agitation can accelerate fibril formation, but quiescent conditions may be required for certain studies. | [4][6] |
| Thioflavin T (ThT) Concentration | 10 - 25 µM | For fluorescence-based monitoring of fibrillization. | [4] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Tau (275-305) Aggregation
This protocol details the monitoring of Tau (275-305) fibril formation in real-time.
Materials:
-
Tau (275-305) peptide
-
Heparin sodium salt
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.[4]
-
Prepare the reaction mixture: In each well of the 96-well plate, combine the following to a final volume of 100 µL:
-
Include control wells:
-
Buffer with ThT only (for background fluorescence).
-
Tau (275-305) and ThT without heparin.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a shaking incubator (e.g., 800 rpm).[4]
-
Measure fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours. Set the plate reader to an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
SDS-PAGE Analysis of Tau (275-305) Aggregation
This protocol is for analyzing the aggregation state of the Tau (275-305) peptide.
Materials:
-
Aggregated Tau (275-305) sample
-
Monomeric Tau (275-305) control
-
Laemmli sample buffer (with and without a reducing agent like DTT or β-mercaptoethanol)
-
12% SDS-polyacrylamide gel
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or silver staining reagents
-
Protein molecular weight marker
Procedure:
-
Prepare samples: Mix an aliquot of the aggregated Tau (275-305) reaction mixture with Laemmli sample buffer. Prepare a similar sample with the monomeric control.
-
Heat the samples at 95°C for 5-10 minutes if analyzing for SDS-stable oligomers that are not heat-sensitive. For potentially heat-sensitive aggregates, this step can be omitted.
-
Load the samples onto a 12% SDS-polyacrylamide gel along with a protein molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analyze the gel: Monomeric Tau (275-305) should run at its expected molecular weight. Aggregated forms may appear as higher molecular weight bands (oligomers) or may not enter the resolving gel (large aggregates).
Negative Stain Transmission Electron Microscopy (TEM) of Tau (275-305) Fibrils
This protocol allows for the direct visualization of Tau (275-305) fibril morphology.
Materials:
-
Aggregated Tau (275-305) sample
-
Carbon-coated copper TEM grids
-
Uranyl acetate or other negative stain solution (e.g., 2%)
-
Ultrapure water
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Prepare the TEM grid: Place a drop of the aggregated Tau (275-305) sample (approximately 5-10 µL) onto a carbon-coated copper grid. Allow the sample to adsorb for 1-2 minutes.
-
Remove excess sample by wicking with a piece of filter paper.
-
Wash the grid by floating it on a drop of ultrapure water for 1 minute. Repeat this step twice.
-
Stain the sample by placing the grid on a drop of 2% uranyl acetate for 1-2 minutes.
-
Remove excess stain with filter paper.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to observe fibril morphology.
Visualizations
Caption: Experimental workflow for Tau (275-305) fibril formation and analysis.
Caption: Role of the Tau R2 domain in the initiation of 4R Tau fibrillization.
References
- 1. Heparin-induced tau filaments are polymorphic and differ from those in Alzheimer’s and Pick’s diseases | eLife [elifesciences.org]
- 2. Ensemble-based design of tau to inhibit aggregation while preserving biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of Tau Fibrils and Oligomers | Encyclopedia MDPI [encyclopedia.pub]
- 4. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Preventing premature aggregation of Tau Peptide (275-305) in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature aggregation of the Tau Peptide (275-305) in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of Tau Peptide (275-305).
Issue 1: Peptide solution appears cloudy or precipitates immediately upon reconstitution.
-
Question: I dissolved the lyophilized Tau (275-305) peptide in my buffer, and it immediately turned cloudy. What went wrong?
-
Answer: Immediate cloudiness or precipitation upon reconstitution is a common issue and can be attributed to several factors:
-
Incorrect Solvent: While the peptide is soluble in water and DMSO, the buffer composition is critical. High salt concentrations or a pH close to the peptide's isoelectric point can reduce solubility.
-
Concentration Too High: Attempting to dissolve the peptide at a concentration above its solubility limit in the chosen buffer can lead to precipitation.
-
Improper Dissolution Technique: Adding the entire volume of solvent to the lyophilized powder at once can cause localized high concentrations and aggregation.
-
-
Troubleshooting Steps:
-
Verify Solvent and Buffer: Ensure you are using a recommended solvent. For aqueous buffers, start with a low ionic strength buffer (e.g., 20 mM phosphate (B84403) buffer) at a pH of 7.0-8.0.
-
Gradual Reconstitution: Add a small amount of solvent to the lyophilized peptide to create a concentrated slurry. Gently vortex or pipette to mix until the peptide is fully wetted. Then, add the remaining solvent in increments, mixing between each addition.
-
Sonication: If aggregates are still present, a brief sonication in a water bath can help to break them up. However, be cautious as excessive sonication can generate heat and potentially promote aggregation.
-
Filtration: For stock solutions, filtering through a 0.22 µm syringe filter can remove any pre-existing small aggregates.
-
Issue 2: Peptide solution shows signs of aggregation during storage.
-
Question: My Tau (275-305) peptide solution was clear when I made it, but now it appears hazy after storage. How can I prevent this?
-
Answer: Aggregation during storage is often due to improper storage conditions or repeated freeze-thaw cycles. The Tau (275-305) peptide is susceptible to aggregation over time, even at low temperatures.
-
Troubleshooting Steps:
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide solution into single-use volumes before freezing.
-
Storage Temperature: For short-term storage (up to 1 month), -20°C is acceptable. For longer-term storage (up to 6 months), -80°C is recommended.
-
Flash Freezing: When freezing aliquots, flash freeze them in liquid nitrogen or a dry ice/ethanol bath to minimize the formation of ice crystals, which can promote protein aggregation.
-
Issue 3: Inconsistent results in aggregation assays (e.g., Thioflavin T assay).
-
Question: I am getting variable results in my Thioflavin T (ThT) aggregation assays with Tau (275-305). What could be the cause of this inconsistency?
-
Answer: Variability in aggregation assays can stem from several sources, including the initial state of the peptide, the assay conditions, and the presence of contaminants.
-
Troubleshooting Steps:
-
Monomeric Starting Material: Ensure that your starting peptide solution is monomeric. This can be achieved by size-exclusion chromatography (SEC) to remove any pre-formed oligomers or aggregates.
-
Consistent Assay Conditions: Maintain consistent parameters across all experiments, including peptide concentration, buffer composition, pH, temperature, and agitation speed.
-
Use of a Positive Control: Include a known aggregator, such as heparin, at a consistent concentration to induce aggregation and serve as a positive control.
-
High-Quality Reagents: Use high-purity peptide and fresh, filtered ThT solution for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving lyophilized Tau (275-305) peptide?
A1:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small amount of high-purity water or a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4) to the vial to create a concentrated stock solution.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
If necessary, briefly sonicate in a water bath to aid dissolution.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Q2: What are the key factors that promote the aggregation of Tau (275-305)?
A2: The aggregation of Tau (275-305) is influenced by several factors:
-
Inducers: Polyanionic molecules like heparin and RNA, as well as heavy metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺, can induce conformational changes that promote aggregation.
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH and Ionic Strength: The pH and salt concentration of the solution can affect the charge and conformation of the peptide, thereby influencing its aggregation propensity.
-
Temperature: Higher temperatures can increase the rate of aggregation.
-
Agitation: Mechanical stress from shaking or stirring can accelerate fibril formation.
Q3: How can I monitor the aggregation of Tau (275-305) in my experiments?
A3: The most common method for monitoring Tau aggregation is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. An increase in ThT fluorescence over time indicates the formation of aggregates.
Q4: Are there any additives I can use to prevent the premature aggregation of Tau (275-305) in my experiments?
A4: While the goal of many experiments is to study aggregation, if you need to maintain the peptide in a monomeric state for other applications, you can consider the following:
-
Low Temperature: Keeping the peptide solution on ice can slow down the aggregation process.
-
Reducing Agents: The Tau (275-305) sequence contains a cysteine residue, and the inclusion of a reducing agent like DTT (dithiothreitol) can prevent the formation of disulfide-linked dimers, which can be a precursor to aggregation.
-
Specific Inhibitors: For research purposes, small molecules or peptide-based inhibitors that target the VQIINK hexapeptide motif within the 275-305 sequence have been shown to prevent aggregation.
Data Presentation
Table 1: Solubility of Tau Peptide (275-305)
| Solvent | Concentration | Notes |
| H₂O | ≥ 25 mg/mL (7.66 mM) | It is recommended to filter the solution through a 0.22 µm filter. |
| DMSO | 12.5 mg/mL (3.83 mM) | Use freshly opened DMSO as it is hygroscopic. |
Table 2: Recommended Storage Conditions for Reconstituted Tau Peptide (275-305)
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Tau Peptide (275-305)
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening.
-
Solvent Addition: Add the desired volume of cold, sterile, high-purity water or buffer (e.g., 20 mM Sodium Phosphate, pH 7.4) to achieve the target concentration. To aid dissolution, first add a small volume to wet the peptide, mix gently, and then add the remaining solvent.
-
Mixing: Gently vortex or pipette the solution up and down until the peptide is completely dissolved. Avoid vigorous shaking to prevent shear-induced aggregation.
-
Clarification (Optional): If any particulates are visible, centrifuge the solution at a low speed (e.g., 2000 x g for 5 minutes) and transfer the supernatant to a new tube.
-
Aliquoting and Storage: Aliquot the reconstituted peptide into single-use volumes, flash-freeze in liquid nitrogen or a dry ice/ethanol bath, and store at -80°C.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
-
Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, distilled water. Filter the solution through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
Prepare Assay Buffer: Prepare the desired assay buffer (e.g., PBS, pH 7.4).
-
Prepare Tau Monomer Solution: Thaw an aliquot of the monomeric Tau (275-305) stock solution on ice. Dilute the stock solution in the assay buffer to the final desired concentration for the assay.
-
Prepare Assay Plate: In a black, clear-bottom 96-well plate, add the following to each well:
-
Tau (275-305) peptide solution
-
Aggregation inducer (e.g., heparin) or inhibitor, if applicable
-
ThT solution to a final concentration of 10-25 µM
-
Assay buffer to bring the final volume to 100-200 µL
-
-
Incubation and Measurement: Seal the plate to prevent evaporation. Incubate the plate in a plate reader at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
Visualizations
Caption: Mechanism of Tau Peptide (275-305) Aggregation.
Caption: Troubleshooting Workflow for Peptide Reconstitution.
Technical Support Center: Recombinant Tau Peptide (275-305)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of recombinant Tau Peptide (275-305).
Frequently Asked Questions (FAQs)
Q1: What is the optimal expression system for the Tau (275-305) peptide?
A1: The most common and cost-effective expression system for Tau peptides is Escherichia coli (E. coli).[1] Strains like BL21(DE3) are widely used. For proteins like Tau that can be prone to aggregation or contain rare codons for E. coli, using specialized strains such as BL21-CodonPlus(DE3)-RIPL or Rosetta 2(DE3) is highly recommended.[2][3] These strains contain extra copies of tRNAs for codons that are rare in E. coli but common in humans, which can significantly boost expression levels.[3][4]
Q2: Should I optimize the codon usage of my Tau (275-305) gene sequence for E. coli?
A2: Yes, codon optimization is highly recommended. Since the Tau gene is of human origin, its codon usage differs from the preferred codons in E. coli. This "codon bias" can lead to translational stalls, premature termination, and overall low protein yield.[3][5] Synthesizing a gene with codons optimized for E. coli can dramatically improve translational efficiency and increase the final yield.[4][6] Various online tools and commercial services are available for this purpose.[7][8]
Q3: Is a solubility tag necessary for expressing the Tau (275-305) peptide?
A3: While not strictly necessary, using a solubility-enhancing fusion tag is strongly advised. The microtubule-binding region of Tau, which includes the 275-305 fragment, is intrinsically disordered and prone to aggregation.[1][9] A solubility tag can prevent the formation of insoluble inclusion bodies and significantly increase the yield of soluble peptide.
Q4: Which solubility tag is best for the Tau peptide?
A4: Several tags can be effective. The choice often depends on the downstream application and available purification equipment. Common and effective tags include:
-
Glutathione-S-transferase (GST): A large tag that significantly enhances solubility.[9]
-
Small Ubiquitin-like Modifier (SUMO): Known to improve both solubility and proper folding.[1]
-
Major Ampullate Spidroin-derived NT* (MaSp-NT*): A novel tag that has been shown to increase the yield of aggregation-prone Tau constructs by up to twenty-fold compared to other systems by forming micelle-like particles.[1][10] It is crucial to engineer a specific protease cleavage site (e.g., TEV or PreScission protease) between the tag and the Tau peptide to allow for its removal during purification.[1][11]
Q5: What is the most effective purification strategy for Tau peptides?
A5: A multi-step strategy is typically the most effective.
-
Affinity Chromatography: This is the initial capture step. If using a His-tag, Immobilized Metal Affinity Chromatography (IMAC) is used.[11] For a GST-tag, Glutathione Sepharose is used.[9]
-
Tag Cleavage: The eluted fusion protein is treated with a specific protease (e.g., TEV) to cleave off the solubility tag.
-
Reverse/Subtractive Affinity Chromatography: The cleaved sample is passed back over the affinity column. The pure Tau peptide will be in the flow-through, while the cleaved tag and uncleaved protein remain bound.[10]
-
Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEC): These are final "polishing" steps to remove any remaining impurities and separate monomers from aggregates.[12]
Alternatively, a simpler method exploits the heat stability of Tau protein. The bacterial lysate can be boiled, which denatures and precipitates most E. coli proteins, leaving the thermostable Tau peptide in the soluble supernatant.[3][13] This can significantly simplify purification but may not be suitable for all downstream applications.
Troubleshooting Guide
Problem: Low or No Expression of Tau Peptide
| Possible Cause | Recommended Solution |
| Codon Bias | Re-synthesize the gene with codons optimized for E. coli expression.[3][5] Alternatively, use an E. coli host strain like Rosetta 2 or CodonPlus that supplies tRNAs for rare codons.[2][6] |
| mRNA Instability/Secondary Structure | Analyze the 5' end of your mRNA sequence for strong secondary structures that might inhibit translation initiation. Re-design the sequence to minimize this, if possible. |
| Plasmid or Clone Integrity | Verify the integrity of your expression plasmid by restriction digest and confirm the sequence of your Tau peptide insert via Sanger sequencing.[6] |
| Protein Toxicity | If the peptide is toxic to the cells, you may see very slow growth after induction. Use a vector with tighter regulation (e.g., pBAD system) or a host strain that reduces basal expression, such as BL21(AI) or those carrying the pLysS plasmid.[4] Adding 1% glucose to the growth media can also help suppress basal expression from the lac promoter.[4] |
Problem: Tau Peptide is Found in Insoluble Inclusion Bodies
| Possible Cause | Recommended Solution |
| Expression Rate is Too High | Lower the induction temperature to 16-20°C and express overnight.[1] This slows down protein synthesis, allowing more time for proper folding. |
| Inducer Concentration is Too High | Reduce the concentration of the inducer (e.g., IPTG) to a range of 0.1-0.5 mM.[1] This can slow the rate of expression. |
| Inadequate Solubility Tag | The peptide's inherent aggregation propensity may be too high for the chosen tag. Consider switching to a more powerful solubility tag, such as MaSp-NT*.[1][10][14] |
| Lysis Buffer Composition | Ensure the lysis buffer contains additives that can help maintain solubility, such as 1-5 mM DTT or TCEP, and a suitable salt concentration (e.g., 150-500 mM NaCl). |
Data & Protocols
Table 1: Comparison of Common Solubility Tags for Tau Expression
| Solubility Tag | Size (kDa) | Purification Resin | Key Advantages | Potential Disadvantages |
| 6x-His Tag | ~0.8 | Ni-NTA or Talon (IMAC) | Small size, can be used under denaturing conditions. | Low solubility enhancement.[11] |
| GST | ~26 | Glutathione Agarose | High solubility enhancement, mild elution. | Large size may interfere with function, can dimerize.[9] |
| SUMO | ~11 | (Requires His-tag) | High solubility enhancement, SUMO protease improves cleavage. | Requires specific and costly SUMO protease.[1] |
| MaSp-NT* | ~16 | (Requires His-tag) | Extremely high solubility enhancement for aggregation-prone proteins like Tau.[1][10] | Less commonly used, requires a separate His-tag for affinity purification. |
Table 2: Recommended E. coli Expression Conditions
| Parameter | Recommended Condition | Rationale |
| Host Strain | BL21(DE3) pLysS, Rosetta 2(DE3), or BL21-CodonPlus(DE3)-RIPL | pLysS reduces basal expression. Rosetta and CodonPlus strains provide tRNAs for rare codons.[2][3] |
| Culture Medium | Terrific Broth (TB) or LB Broth | TB is a richer medium that can support higher cell densities and protein yields.[1] |
| Growth Temperature | 37°C until induction | Allows for rapid cell growth to the desired density.[2] |
| OD₆₀₀ at Induction | 0.8 - 1.2 | Inducing during the mid-to-late log phase of growth ensures healthy, metabolically active cells.[1][2] |
| Induction Temperature | 16-20°C | Slows protein synthesis, reduces inclusion body formation, and increases the yield of soluble protein.[1][11] |
| Inducer (IPTG) Conc. | 0.1 - 0.5 mM | Lower concentrations are often sufficient and can reduce metabolic burden and aggregation.[1] |
| Induction Time | 16-20 hours (overnight) | Compensates for the slower expression rate at lower temperatures.[1] |
Experimental Protocols
Protocol 1: Expression of GST-TEV-Tau(275-305)
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., Rosetta 2). Plate on LB-agar plates with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of TB medium with the 50 mL overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 1.0.
-
Induction: Cool the culture to 18°C. Add IPTG to a final concentration of 0.2 mM.
-
Expression: Continue to incubate at 18°C for 18 hours with shaking.
-
Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification of Tau(275-305) Peptide
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail). Lyse the cells using a sonicator on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated GST-affinity column. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT). Elute the GST-tagged Tau peptide with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).
-
Tag Cleavage: Pool the eluted fractions. Add TEV protease (typically a 1:50 protease-to-protein mass ratio). Dialyze overnight at 4°C against Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM DTT).
-
Reverse Affinity Chromatography: Pass the dialyzed sample back over the GST-affinity column. The pure, cleaved Tau(275-305) peptide will be in the flow-through. The GST tag and any uncleaved protein will bind to the column.
-
Final Polish (Optional): Concentrate the flow-through and inject it onto a size-exclusion chromatography (SEC) column equilibrated in a final storage buffer (e.g., PBS pH 7.4) to separate monomers from any small aggregates.
-
Quantification & Storage: Measure the protein concentration using A280 or a BCA assay. Aliquot the pure peptide, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Simplified method to obtain enhanced expression of tau protein from E. coli and one-step purification by direct boiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. goldbio.com [goldbio.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Codon Optimization - ATUM [atum.bio]
- 9. Purification of Soluble Recombinant Human Tau Protein from Bacteria Using Double-tag Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expression and purification of tau protein and its frontotemporal dementia variants using a cleavable histidine tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quick purification of recombinant human truncated tau proteins for immunoanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Avoiding degradation of Tau Peptide (275-305) during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Tau Peptide (275-305) during experiments.
FAQs and Troubleshooting Guide
This section addresses specific issues related to the handling, storage, and experimental use of Tau Peptide (275-305) in a question-and-answer format.
Peptide Handling and Storage
Q1: How should I store the lyophilized Tau Peptide (275-305)?
A1: For optimal stability, store the lyophilized peptide at -20°C or -80°C in a desiccator, protected from light. Under these conditions, the peptide can be stable for several years. Peptides containing residues prone to oxidation, such as Cysteine (C), Methionine (M), and Tryptophan (W), or those that are hygroscopic like Aspartic acid (D), Glutamic acid (E), Lysine (K), Arginine (R), and Histidine (H), require storage in a sealed, desiccated container, and preferably under an inert gas atmosphere.[1]
Q2: What is the recommended procedure for reconstituting the peptide?
A2: Before opening, allow the vial to warm to room temperature to prevent condensation. There is no universal solvent for all peptides; however, for Tau Peptide (275-305), sterile, distilled water or aqueous buffers are suitable. For peptides with solubility issues, initial dissolution in a small amount of a polar organic solvent like DMSO, followed by dilution with the aqueous buffer of choice, is recommended. Always check the manufacturer's certificate of analysis for specific solubility information.
Q3: How should I store the reconstituted peptide solution?
A3: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), store at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The shelf life in solution is limited, especially for peptides containing C, M, N, Q, and W.[1] Using sterile buffers at a pH of 5-6 can prolong storage life.[1]
Experimental Issues
Q4: I am observing peptide precipitation during my experiment. What can I do?
A4: Peptide precipitation can occur due to several factors, including solvent choice, pH, and concentration.
-
Solvent: If the peptide was initially dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous buffer is low (typically <1%) to avoid precipitation.
-
pH: The solubility of peptides is highly dependent on pH. Adjusting the pH of your buffer may improve solubility. Since residual trifluoroacetic acid (TFA) from purification can make the solution acidic, a slight increase in pH might be necessary.
-
Concentration: If the peptide concentration is too high, try working with a more dilute solution.
-
Temperature: Pre-warming the aqueous media to 37°C before adding the peptide solution can sometimes help maintain solubility.
Q5: My Western blot shows multiple bands or smears. What could be the cause?
A5: This can be due to peptide degradation, aggregation, or issues with the Western blot procedure itself.
-
Degradation: The presence of lower molecular weight bands suggests proteolytic degradation. Ensure you are using a fresh, appropriate protease inhibitor cocktail in your lysis buffers and throughout the experiment.
-
Aggregation: Higher molecular weight bands or smears can indicate peptide aggregation. Aggregation can be influenced by buffer conditions, temperature, and the presence of inducing agents.
-
Antibody Issues: Non-specific binding of primary or secondary antibodies can also lead to extra bands. Ensure your antibodies are specific and used at the recommended dilutions. Running a secondary antibody-only control can help identify non-specific binding.
-
Sample Preparation: Incomplete denaturation of the sample or issues with the gel electrophoresis can also cause artifacts.
Q6: I am not seeing a signal in my fluorescently labeled peptide experiment. What should I check?
A6: Several factors can contribute to a lack of signal in fluorescence-based assays.
-
Labeling Efficiency: Confirm the degree of labeling of your peptide. Over-labeling can lead to fluorescence quenching.
-
Photobleaching: Protect your labeled peptide from excessive light exposure.
-
Environmental Effects: The fluorescence of some dyes is sensitive to the local environment (e.g., pH, solvent polarity). Ensure your experimental buffer is compatible with the fluorophore.
-
Degradation: If the peptide is degraded, the fluorescent tag may be cleaved off or the peptide may not be able to participate in the intended interaction.
-
Instrument Settings: Verify that the excitation and emission wavelengths on your instrument are correctly set for your fluorophore.
Data on Peptide Stability and Degradation
Understanding the stability of Tau Peptide (275-305) under different conditions is crucial for experimental design and data interpretation.
Predicted Protease Cleavage Sites in Tau Peptide (275-305)
The sequence of Tau Peptide (275-305) is VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS . Using the ExPASy PeptideCutter tool, potential cleavage sites for common proteases have been predicted. This information is critical for selecting appropriate protease inhibitors.
| Protease | Predicted Cleavage Sites (after the residue) |
| Trypsin | K(6), K(7), K(16), K(20), K(24) |
| Chymotrypsin (high specificity) | L(8), L(10) |
| Pepsin (pH 1.3) | L(8), L(10) |
| Caspase 1 | D(9), D(21) |
| Calpain | S(11), S(15), S(19), S(31) |
This table is generated based on predictions from the ExPASy PeptideCutter tool and may not represent all possible in vivo or in vitro cleavage events.
General Peptide Stability at Different pH and Temperatures
| Condition | General Effect on Peptide Stability | Recommendations |
| Low pH (<4) | Can lead to acid hydrolysis of peptide bonds, especially at elevated temperatures. | Avoid prolonged incubation at very low pH unless experimentally necessary. |
| Neutral pH (6-8) | Generally optimal for many biological assays but can also be the optimal pH for many proteases. Deamidation of Asparagine (N) and Glutamine (Q) can occur. | Use appropriate protease inhibitors. For long-term storage of solutions, a slightly acidic pH (5-6) is often preferred.[1] |
| High pH (>8) | Can lead to base-catalyzed degradation, such as deamidation and racemization. | Avoid prolonged exposure to high pH. If necessary, keep solutions chilled.[1] |
| Low Temperature (4°C) | Slows down most degradation reactions. Suitable for short-term storage of solutions. | Recommended for short-term storage. |
| Freezing (-20°C to -80°C) | Significantly slows down degradation. Ideal for long-term storage of solutions. | Aliquot to avoid freeze-thaw cycles. |
| Elevated Temperature (e.g., 37°C) | Accelerates chemical degradation and enzymatic activity. | Minimize incubation times at elevated temperatures. Ensure protease inhibitors are active at this temperature. |
Half-life of Tau Peptides in Cell Culture
A study measuring the kinetics of various Tau peptides in human induced pluripotent stem cell (iPSC)-derived neurons provides some insight into the turnover of Tau fragments.
| Tau Peptide | Sequence | Half-life (days) |
| 4R Tau-specific | LDLSNVQSK | 3.57 ± 0.20 |
| 4R Tau-specific | HVPGGGSVQIVYKPVDLSK | 4.34 ± 0.37 |
| 3R Tau-specific | VQIVYKPVDLSK | 6.96 ± 0.72 |
Data from Sato et al. (2018). The peptides listed are fragments of the full-length Tau protein and provide an estimation of the turnover rate of different regions.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below, with a focus on minimizing peptide degradation.
Protocol 1: General Protease Inhibitor Cocktail Formulation
For general protection against a broad range of proteases, a commercially available protease inhibitor cocktail is recommended. Alternatively, a custom cocktail can be prepared.
Components of a Broad-Spectrum Protease Inhibitor Cocktail:
| Inhibitor | Target Protease Class | Typical Stock Concentration | Final Working Concentration |
| AEBSF or PMSF | Serine proteases | 100 mM | 1 mM |
| Aprotinin | Serine proteases | 10 mg/mL | 1-2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 10 mg/mL | 1-2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 mg/mL in DMSO | 1 µg/mL |
| E-64 | Cysteine proteases | 10 mM | 10 µM |
| EDTA or EGTA | Metalloproteases | 0.5 M | 1-5 mM |
Preparation of 100x Stock Solution:
-
Prepare individual stock solutions of each inhibitor in the appropriate solvent (e.g., water, DMSO, or ethanol).
-
Combine the stock solutions to create a 100x master mix.
-
Store the 100x stock at -20°C.
-
Add 10 µL of the 100x stock to every 1 mL of your experimental buffer immediately before use.
Protocol 2: In Vitro Kinase Assay with Tau Peptide (275-305)
This protocol is designed to measure the phosphorylation of Tau Peptide (275-305) by a specific kinase while minimizing proteolytic degradation.
Materials:
-
Tau Peptide (275-305)
-
Active Kinase
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
Protease Inhibitor Cocktail (100x)
-
Phosphatase Inhibitor Cocktail (100x)
-
Reaction termination buffer (e.g., 4x SDS-PAGE loading buffer)
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the kinase buffer, protease inhibitor cocktail (1x), and phosphatase inhibitor cocktail (1x).
-
Add Substrate and Kinase: Add the Tau Peptide (275-305) to the master mix to the desired final concentration (e.g., 10-50 µM). Add the active kinase to the desired final concentration.
-
Initiate Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding ATP to the desired final concentration (e.g., 100 µM).
-
Incubate: Incubate the reaction for the desired amount of time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze Results: Analyze the phosphorylation of the peptide by Western blot using a phospho-specific antibody or by mass spectrometry.
Visualizations
Troubleshooting Workflow for Peptide Degradation
References
Technical Support Center: Tau Peptide (275-305) Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Tau peptide (275-305) aggregation assays.
Troubleshooting Guide
This guide addresses common issues encountered during Tau (275-305) aggregation experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability and poor reproducibility between replicate wells in my Thioflavin T (ThT) assay?
Answer: High variability in ThT assays with Tau peptide (275-305) can stem from several factors. The aggregation process is inherently stochastic, but experimental conditions can exacerbate this.
-
Pipetting Inaccuracies: Small volumes of viscous peptide solutions can be challenging to handle accurately. Ensure proper pipette calibration and technique.
-
Presence of Pre-existing Seeds: The starting peptide solution may contain small, pre-formed aggregates that can act as seeds, leading to inconsistent lag times. To mitigate this, it is crucial to prepare a fresh, monomeric peptide solution before each experiment. This can be achieved by dissolving the peptide in a disaggregating solvent like DMSO or a mild chaotropic agent and then diluting it into the assay buffer, followed by filtration or centrifugation.
-
Well-to-Well Variations: Minor differences in temperature, agitation, or evaporation across the microplate can lead to variability. Use a plate sealer to prevent evaporation and ensure uniform incubation conditions.
-
Buffer Composition: The choice of buffer can significantly impact aggregation kinetics. For instance, fibrils formed in phosphate (B84403) buffer may clump together, which can interfere with ThT binding and lead to variable fluorescence readings. In contrast, acetate (B1210297) buffer has been shown to produce more dispersed and reproducible fibrils[1].
Question 2: My ThT fluorescence signal is decreasing over time, or I see a high initial signal that then drops. What could be the cause?
Answer: A decreasing ThT signal is counterintuitive to amyloid formation and typically points to an artifact in the assay.
-
ThT Photobleaching: Continuous exposure to the excitation light source can cause photobleaching of the ThT dye. To minimize this, take fluorescence readings at discrete time points rather than continuously.
-
Compound Interference: If you are screening for inhibitors, the compound itself might quench ThT fluorescence or interfere with its binding to fibrils. It is essential to run controls with the compound in the presence of pre-formed fibrils to test for such effects[2][3].
-
Detector Saturation: Very high fluorescence signals can saturate the detector of the plate reader, leading to erroneously low readings. If you observe unexpectedly high initial fluorescence, try reducing the ThT concentration or the excitation/emission bandwidths[4].
-
Peptide Precipitation: The peptide may be precipitating out of solution as amorphous, non-amyloid aggregates that do not bind ThT, leading to a decrease in the concentration of aggregation-competent monomers.
Question 3: I am not observing any increase in ThT fluorescence, even after extended incubation. Why is my Tau (275-305) peptide not aggregating?
Answer: The lack of aggregation can be due to several factors related to the peptide itself or the assay conditions.
-
Peptide Quality and Purity: Ensure the peptide was synthesized and purified correctly. The presence of truncations or modifications can affect its aggregation propensity.
-
Sub-optimal Assay Conditions: The Tau (275-305) peptide, like many Tau fragments, may require specific conditions to aggregate in a reasonable timeframe. Key factors to optimize include:
-
Inducers: Polyanionic cofactors like heparin are often required to induce Tau aggregation in vitro[5][6][7]. The concentration of heparin relative to the peptide is a critical parameter.
-
pH and Ionic Strength: The charge state of the peptide, influenced by pH and salt concentration, can significantly impact aggregation.
-
Temperature and Agitation: Incubation at 37°C with gentle agitation (e.g., orbital shaking) is commonly used to promote fibril formation[4].
-
-
Incorrect ThT Wavelengths: Verify that you are using the correct excitation and emission wavelengths for ThT bound to amyloid fibrils (typically around 440-450 nm for excitation and 480-490 nm for emission)[8].
Frequently Asked Questions (FAQs)
Q1: What is the typical aggregation kinetic profile for Tau peptide (275-305)?
A1: The aggregation of Tau peptide (275-305), like other amyloidogenic proteins, generally follows a sigmoidal curve characterized by three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation)[9]. The duration of each phase can vary significantly depending on the experimental conditions.
Q2: How can I confirm that the observed increase in ThT fluorescence corresponds to the formation of amyloid fibrils?
A2: ThT assays are a convenient, high-throughput method but should be validated with orthogonal techniques. Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) can be used to visualize the morphology of the aggregates and confirm the presence of fibrillar structures. Circular Dichroism (CD) spectroscopy can be employed to monitor the conformational change from a random coil to a β-sheet structure, which is characteristic of amyloid formation.
Q3: Can I use pre-formed fibrils (PFFs) of Tau (275-305) to seed aggregation?
A3: Yes, adding a small amount of PFFs to a solution of monomeric peptide can bypass the slow nucleation phase and lead to rapid and more reproducible aggregation. This is a common technique used to study the elongation phase of fibrillization and to assess the "seeding" capacity of different Tau species[10].
Q4: What are some key differences in aggregation propensity between 3R and 4R Tau isoforms, and how does the R2 domain (275-305) contribute?
A4: The 4R Tau isoforms, which contain the R2 domain (275-305), generally have a higher propensity to aggregate compared to the 3R isoforms that lack this domain[11]. The R2 domain contains the amyloidogenic hexapeptide motif 275VQIINK280, which plays a crucial role in initiating and driving Tau aggregation[3]. However, some studies have shown that under certain conditions, 3R-tau isoforms can exhibit faster aggregation kinetics[12]. The interplay between the different repeat domains is complex and influences the final structure of the Tau fibrils.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for Tau peptide (275-305) aggregation assays based on literature values for Tau fragments. Note that optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Typical Reagent Concentrations for Tau (275-305) Aggregation Assays
| Reagent | Typical Concentration Range | Notes |
| Tau (275-305) Peptide | 10 - 50 µM | Higher concentrations may lead to faster aggregation but also increase the risk of non-specific precipitation. |
| Heparin | 2.5 - 10 µM | The molar ratio of heparin to Tau is a critical parameter. A 1:4 ratio is a common starting point[8]. |
| Thioflavin T (ThT) | 10 - 25 µM | Higher concentrations can lead to background fluorescence and potential artifacts[4]. |
| Buffer (e.g., PBS, HEPES) | 20 - 50 mM, pH 7.0 - 7.4 | Buffer choice can influence aggregation kinetics and fibril morphology[1]. |
Table 2: Typical Incubation and Measurement Parameters for ThT Assays
| Parameter | Typical Value/Range | Notes |
| Temperature | 37°C | |
| Agitation | Intermittent or continuous shaking (e.g., orbital) | Agitation can accelerate aggregation by promoting fibril fragmentation and secondary nucleation[4]. |
| Incubation Time | 24 - 72 hours | The time to reach the plateau phase is highly dependent on the specific conditions. |
| Excitation Wavelength | 440 - 450 nm | |
| Emission Wavelength | 480 - 490 nm | |
| Plate Type | Black, clear-bottom, non-binding 96-well plate | Reduces background fluorescence and prevents peptide adsorption to the well surface[4]. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay for Tau Peptide (275-305)
This protocol outlines a general procedure for monitoring the aggregation of Tau peptide (275-305) using a ThT fluorescence assay in a 96-well plate format.
1. Reagent Preparation:
-
Tau (275-305) Peptide Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) by dissolving the lyophilized peptide in an appropriate solvent (e.g., DMSO or sterile water). To ensure a monomeric starting population, centrifuge the stock solution at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C and use the supernatant. Determine the precise concentration using a method like BCA or by measuring absorbance at 280 nm if the peptide contains Trp or Tyr residues.
-
Heparin Stock Solution: Prepare a stock solution of heparin (e.g., 1 mg/mL or ~60 µM) in sterile water.
-
Thioflavin T (ThT) Stock Solution: Prepare a 1 mM stock solution of ThT in sterile water. Keep the solution protected from light. Immediately before use, filter the stock solution through a 0.2 µm syringe filter.
-
Assay Buffer: Prepare a suitable buffer (e.g., 1x PBS, pH 7.4).
2. Assay Setup (96-well plate):
-
Use a non-binding, black, clear-bottom 96-well plate.
-
Prepare a master mix for each experimental condition to ensure consistency across replicate wells. A typical final reaction volume is 100-200 µL.
-
For a final concentration of 25 µM Tau peptide, 6.25 µM Heparin, and 20 µM ThT in a 100 µL final volume, the following can be added to each well:
-
2.5 µL of 1 mM Tau peptide stock
-
10.4 µL of 60 µM Heparin stock
-
2 µL of 1 mM ThT stock
-
Sufficient assay buffer to reach the final volume.
-
-
Include appropriate controls:
-
Buffer + ThT: To measure background fluorescence.
-
Peptide + ThT (no heparin): To assess spontaneous aggregation.
-
Heparin + ThT (no peptide): To ensure heparin does not interfere with the assay.
-
3. Incubation and Measurement:
-
Seal the plate with a sealing film to prevent evaporation.
-
Incubate the plate in a plate reader with temperature control set to 37°C.
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Incorporate shaking (e.g., 10 seconds of orbital shaking before each read) to promote aggregation.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~480 nm.
4. Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all readings.
-
Plot the average fluorescence intensity of the replicate wells against time for each condition.
-
The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time (t_lag) and the apparent growth rate constant (k_app).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Tau R2 and R3 are essential regions for tau aggregation, seeding and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ensemble-based design of tau to inhibit aggregation while preserving biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Selective Detection of Misfolded Tau From Postmortem Alzheimer’s Disease Brains [frontiersin.org]
Technical Support Center: Tau (275-305) Microtubule Binding Assays
Welcome to the technical support center for Tau (275-305) microtubule binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability and achieve consistent, reliable results in their experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to variability in Tau (275-305) microtubule binding assays.
Question: Why am I observing high variability between replicate experiments?
Answer: High variability in replicate experiments can stem from several factors throughout the experimental workflow. Consistent execution of each step is critical for reproducibility.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of Tau protein, tubulin, or other reagents can lead to significant differences in the final concentrations in your assay.
-
Temperature Fluctuations: The binding of Tau to microtubules is temperature-sensitive.[1] Ensure that all incubation steps are performed at a consistent and accurately controlled temperature. Variations in temperature can affect microtubule polymerization and Tau binding affinity.
-
Incomplete Mixing: Failure to properly mix the reaction components can result in localized concentration differences, leading to uneven binding. Gentle but thorough mixing is essential.
-
Variable Centrifugation: Ensure that the centrifugation speed, time, and temperature are identical for all samples. Incomplete pelleting of microtubules or accidental disturbance of the pellet during supernatant removal can introduce significant error.
Question: My negative control (e.g., BSA) is showing significant binding to the microtubule pellet. What could be the cause?
Answer: Significant binding of a negative control protein like Bovine Serum Albumin (BSA) suggests a problem with non-specific binding or contamination.
-
Insufficient Blocking: The surfaces of microtubes can non-specifically bind proteins. While BSA is often used as a blocking agent in the buffer, ensure its concentration is optimal and that tubes are adequately coated if necessary.
-
Protein Aggregation: Your Tau (275-305) or BSA may be aggregated. Aggregated proteins can pellet independently of microtubule binding. It is crucial to use fresh, high-quality, and aggregate-free protein preparations. Consider a clarifying spin of your protein stocks before use.
-
Contamination: The protein preparations or buffers may be contaminated. Ensure all reagents are of high purity and prepared with nuclease-free water to avoid interference from nucleic acids, which can promote protein aggregation.[2]
Question: I am seeing lower than expected binding of Tau (275-305) to microtubules. What are the possible reasons?
Answer: Lower than expected binding can be due to issues with either the Tau protein, the microtubules, or the assay conditions.
-
Inactive Tau Protein:
-
Purity and Integrity: The purity of the Tau (275-305) fragment is critical. Contaminating proteins can interfere with the binding assay. Verify the purity and integrity of your Tau protein using SDS-PAGE and mass spectrometry.
-
Post-Translational Modifications (PTMs): Phosphorylation within or near the microtubule-binding region can significantly decrease Tau's affinity for microtubules.[3][4][5] If your Tau is expressed in a system that allows for phosphorylation, this could be a factor.
-
-
Poor Microtubule Quality:
-
Inefficient Polymerization: Ensure that the tubulin is of high quality and has been properly stored to maintain its polymerization competency. The polymerization buffer should contain GTP and be at the correct pH and ionic strength.
-
Microtubule Instability: Microtubules are dynamic polymers. Use a stabilizing agent like paclitaxel (B517696) (Taxol) to ensure their stability throughout the assay.[6]
-
-
Suboptimal Assay Conditions:
-
Buffer Composition: The ionic strength and pH of the buffer can influence the electrostatic interactions between the positively charged Tau and the negatively charged tubulin.[4] High salt concentrations can weaken this interaction.[5]
-
Presence of Inhibitors: Ensure that your buffers are free from any potential inhibitors of Tau-microtubule binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity (Kd) for the Tau (275-305) fragment to microtubules?
A1: The microtubule-binding region of Tau, which includes the 275-305 amino acid sequence, is known to have a relatively weak affinity for microtubules, with a dissociation constant (Kd) typically in the micromolar range (approximately 10⁻⁷ M). However, the exact value can vary depending on the specific Tau construct, the isoform (3R vs. 4R), post-translational modifications, and the experimental conditions used.[3][7]
Q2: How does the purity of the Tau (275-305) fragment affect the assay?
A2: The purity of the Tau (275-305) fragment is paramount for obtaining reliable and reproducible data. Contaminants can include proteases that degrade the Tau fragment, other microtubule-associated proteins that compete for binding sites, or proteins that promote aggregation. It is recommended to use Tau protein that is at least 95% pure, as determined by SDS-PAGE and Coomassie blue staining.
Q3: What are the critical components of the assay buffer for a Tau-microtubule binding assay?
A3: A typical buffer for in vitro microtubule binding assays, often referred to as BRB80, contains 80 mM PIPES (pH 6.8), 1 mM MgCl₂, and 1 mM EGTA.[8] Additionally, GTP (1 mM) is essential for tubulin polymerization. To stabilize the microtubules once formed, a final concentration of 10-20 µM paclitaxel is commonly added. The buffer should also contain a reducing agent like DTT to prevent disulfide bond formation.
Q4: Can I use pre-polymerized microtubules for my binding assay?
A4: Yes, using pre-polymerized and stabilized microtubules is a common and recommended practice. This ensures that the concentration of microtubules is consistent across all your assay points and that you are studying the binding to assembled polymers rather than the effect on polymerization itself.
Q5: How can phosphorylation of Tau (275-305) impact the binding assay?
A5: Phosphorylation, particularly within the microtubule-binding repeats, is a key regulatory mechanism of Tau's interaction with microtubules.[4][5] Increased phosphorylation generally leads to a decrease in binding affinity, causing Tau to detach from microtubules.[3][5] If you are working with recombinant Tau expressed in bacteria, it will be unphosphorylated. However, if your Tau is from a eukaryotic expression system or purified from native sources, its phosphorylation state should be characterized as it can be a significant source of variability.
Quantitative Data Summary
The following table summarizes representative quantitative data for Tau-microtubule binding affinity. Note that these values can vary based on the specific experimental conditions.
| Tau Construct | Method | Reported Kd (µM) | Reference |
| Full-length Tau | Various | ~0.1 - 1 | |
| Tau fragment (208-324) | NMR | Sub-micromolar | [6] |
| 4R Tau | SPR | 0.0398 | [2] |
| 3R Tau | SPR | Not specified, but binds | [2] |
Experimental Protocols
Microtubule Co-sedimentation (Pelleting) Assay
This protocol provides a general method for assessing the binding of Tau (275-305) to microtubules in vitro.[9][10]
Materials:
-
Purified Tau (275-305) fragment
-
Lyophilized tubulin protein
-
BRB80 buffer (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (100 mM stock in water)
-
Paclitaxel (10 mM stock in DMSO)
-
DTT (1 M stock in water)
-
BSA (10 mg/mL stock in water)
-
SDS-PAGE loading buffer
-
Ultracentrifuge with a fixed-angle rotor (e.g., TLA100)
Procedure:
-
Tubulin Polymerization:
-
Resuspend lyophilized tubulin in cold BRB80 to a final concentration of 5-10 mg/mL.
-
Add GTP to a final concentration of 1 mM and DTT to 1 mM.
-
Incubate at 37°C for 30 minutes to allow for microtubule polymerization.
-
Add paclitaxel to a final concentration of 20 µM to stabilize the microtubules.
-
Continue to incubate at 37°C for another 15-30 minutes.
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, prepare the binding reactions. For a typical 50 µL reaction, combine:
-
A fixed concentration of polymerized microtubules (e.g., 2 µM).
-
Varying concentrations of the Tau (275-305) fragment.
-
BRB80 buffer to bring the final volume to 50 µL.
-
Include a no-Tau control and a no-microtubule control.
-
-
Incubate the reactions at 37°C for 20-30 minutes to allow binding to reach equilibrium.
-
-
Co-sedimentation:
-
Centrifuge the reactions at high speed (e.g., 100,000 x g) in an ultracentrifuge at 37°C for 30 minutes to pellet the microtubules and any bound protein.[8]
-
Carefully collect the supernatant from each tube without disturbing the pellet. This fraction contains the unbound Tau.
-
Resuspend the pellet in 50 µL of fresh BRB80 buffer. This fraction contains the microtubules and bound Tau.
-
-
Analysis:
-
Add an equal volume of 2x SDS-PAGE loading buffer to both the supernatant and pellet fractions.
-
Boil the samples for 5 minutes.
-
Analyze the amount of Tau in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the fraction of bound and unbound Tau at each concentration.
-
The dissociation constant (Kd) can be calculated by fitting the data to a binding curve.
-
Visualizations
Caption: Workflow for a Tau-microtubule co-sedimentation assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]
- 4. Interactions between Microtubule-Associated Protein Tau (MAPT) and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of tau protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau stabilizes microtubules by binding at the interface between tubulin heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-molecule imaging of Tau dynamics on the microtubule surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electron Microscopy of Tau Peptide (275-305)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tau (275-305) peptide in electron microscopy (EM) studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the electron microscopy of the Tau (275-305) peptide.
Negative Stain Transmission Electron Microscopy (TEM)
Issue 1: No Fibrils or Very Few Fibrils Observed
-
Possible Causes:
-
Suboptimal aggregation conditions.
-
Peptide degradation.
-
Incorrect peptide concentration.
-
-
Solutions:
-
Optimize Aggregation: Ensure the aggregation buffer, pH, temperature, and incubation time are suitable for Tau (275-305) fibrillization. Polyanionic cofactors like heparin are often used to induce tau aggregation.[1][2]
-
Verify Peptide Integrity: Check the peptide quality and storage conditions. Mass spectrometry can confirm the peptide's molecular weight.
-
Adjust Concentration: The concentration of the peptide is critical for fibril formation.[3] Experiment with a range of concentrations to find the optimal one for fibrillization.
-
Issue 2: Presence of Amorphous Aggregates or Clumps
-
Possible Causes:
-
Rapid, uncontrolled aggregation.
-
Buffer incompatibility.[4]
-
Presence of impurities.
-
-
Solutions:
-
Control Aggregation Rate: Modify incubation conditions (e.g., lower temperature, no agitation) to slow down fibril formation.
-
Screen Buffers: Different buffer species can affect aggregation rates.[4] Test various buffers (e.g., phosphate (B84403), Tris, HEPES) to find one that promotes ordered fibril growth.
-
Purify Peptide: Ensure the Tau (275-305) peptide is highly pure to avoid off-pathway aggregation.
-
Issue 3: Poor or Uneven Staining
-
Possible Causes:
-
Solutions:
-
Optimize Staining: Use freshly prepared stain solutions (e.g., 2% uranyl acetate) and ensure the pH is appropriate.[7] Alternatives to uranyl acetate (B1210297) can also be considered.[7]
-
Adjust Staining Time: Experiment with different staining times to achieve optimal contrast.
-
Filter Stain: Always filter the stain solution immediately before use to remove precipitates.
-
Issue 4: Artifacts from Staining Reagent (e.g., Uranyl Acetate)
-
Possible Causes:
-
Solutions:
-
Buffer Exchange: If using phosphate buffers, consider a washing step with distilled water before staining to prevent precipitation with uranyl acetate.[5]
-
Washing Steps: Thoroughly wash the grid with distilled water after staining to remove excess stain.
-
Lower Stain Concentration: Using a lower concentration of the staining agent can sometimes reduce the formation of crystals.
-
Cryo-Electron Microscopy (Cryo-EM)
Issue 1: Preferential Orientation of Fibrils
-
Possible Causes:
-
Interaction of fibrils with the air-water interface.
-
Hydrophobic or hydrophilic nature of the grid surface.
-
-
Solutions:
-
Use of Detergents: Adding a small amount of detergent can sometimes disrupt the interaction with the air-water interface.
-
Surface Modification: Glow-discharge the grids to make them more hydrophilic, which can improve particle distribution.
-
Tilt Data Collection: Collecting data at different tilt angles can help to compensate for preferred orientations, although this may reduce resolution.
-
Issue 2: Fibril Aggregation and Clumping on the Grid
-
Possible Causes:
-
High sample concentration.
-
Buffer conditions promoting aggregation.
-
-
Solutions:
Issue 3: Ice Contamination or Crystalline Ice
-
Possible Causes:
-
Inadequate vitrification process.
-
Contamination in the cryogen.
-
Grid devitrification during transfer.
-
-
Solutions:
-
Optimize Plunge Freezing: Ensure rapid and efficient plunging into the cryogen.
-
Fresh Cryogen: Use fresh, clean liquid ethane (B1197151) or propane.
-
Careful Grid Handling: Maintain the grid at cryogenic temperatures throughout the transfer process.
-
Issue 4: Thin or Thick Ice
-
Possible Causes:
-
Incorrect blotting parameters.
-
Humidity variations.
-
-
Solutions:
-
Adjust Blotting: Modify the blotting time and force to achieve the desired ice thickness.
-
Control Environment: Maintain a stable humidity and temperature in the vitrification chamber.
-
FAQs
Q1: What is the expected morphology of Tau (275-305) fibrils?
A1: The Tau (275-305) fragment contains the amyloidogenic motif 275VQIINK280, which is known to be essential for Tau fibrillization.[3] Fibrils formed from this region are expected to exhibit typical amyloid morphology, appearing as long, unbranched filaments. However, the exact morphology, such as the presence of twists or multiple protofilaments, can be influenced by the specific assembly conditions.[10]
Q2: How do buffer conditions affect the aggregation of Tau (275-305)?
A2: Buffer composition, pH, and ionic strength can significantly impact the kinetics and morphology of Tau fibril formation.[4][10] For example, phosphate buffers have been shown to accelerate the aggregation of some proteins compared to Tris or histidine buffers.[4] The pH can influence the charge of the peptide, affecting its self-assembly.[10] It is recommended to screen a variety of buffer conditions to find the most suitable one for your experiment.
Q3: What are the key considerations for preparing Tau (275-305) samples for negative stain TEM?
A3: Key considerations include:
-
Peptide Purity: Start with highly purified peptide to avoid artifacts from contaminants.
-
Controlled Aggregation: Use well-defined protocols to induce fibril formation in a reproducible manner.
-
Grid Preparation: Ensure EM grids are properly prepared (e.g., carbon-coated and glow-discharged) for optimal sample adhesion and staining.
-
Staining Protocol: Use fresh, filtered staining solutions and optimize staining and washing times to achieve good contrast without introducing artifacts.[1][11]
Q4: What are common artifacts to watch out for in cryo-EM of Tau (275-305) fibrils?
A4: Common cryo-EM artifacts include:
-
Crystalline Ice: Appears as sharp diffraction patterns and obscures fibril details.
-
Ice Contamination: Can appear as small, dark spots or larger crystalline structures on the grid.
-
Drift and Beam-Induced Motion: Results in blurred images.
-
Carbon Film Artifacts: Imperfections or contamination on the carbon support film.[12]
-
Fibril Clustering: Dense clumps of fibrils that are difficult to analyze individually.[13]
Experimental Protocols
Table 1: Protocol for Negative Staining of Tau (275-305) Fibrils
| Step | Procedure | Key Considerations |
| 1. Fibril Formation | Dissolve purified Tau (275-305) peptide in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) to the desired concentration. Induce aggregation by adding a cofactor like heparin and incubate at 37°C with gentle agitation for a specified time (e.g., 24-72 hours). | Monitor fibril formation using techniques like Thioflavin T (ThT) fluorescence assay. |
| 2. Grid Preparation | Place a 300-400 mesh copper grid with a carbon support film in a glow discharge system to render the surface hydrophilic. | A hydrophilic surface promotes even spreading of the sample. |
| 3. Sample Application | Apply a 3-5 µL drop of the fibril solution to the glow-discharged grid and allow it to adsorb for 1-2 minutes. | The adsorption time can be varied to optimize fibril density on the grid. |
| 4. Washing | Gently blot the excess sample with filter paper. Wash the grid by touching it to the surface of 2-3 drops of deionized water. | Washing removes buffer salts that can crystallize and obscure the sample. |
| 5. Staining | Apply a 3-5 µL drop of freshly filtered 2% (w/v) uranyl acetate solution to the grid for 30-60 seconds. | Uranyl acetate is light-sensitive and should be stored in the dark. Always filter before use. |
| 6. Final Blotting | Carefully blot away the excess stain with filter paper. | Ensure no droplets remain, but do not let the grid dry out completely before imaging. |
| 7. Drying & Imaging | Allow the grid to air-dry completely before inserting it into the electron microscope for imaging. | Image at various magnifications to observe overall fibril distribution and detailed morphology. |
Data Presentation
Table 2: Influence of Buffer on Tau Aggregation (Hypothetical Data)
| Buffer (20 mM, pH 7.4) | Aggregation Lag Time (hours) | Fibril Width (nm) | Fibril Morphology |
| Phosphate | 4 ± 0.5 | 12 ± 2 | Straight, some bundling |
| HEPES | 8 ± 1 | 10 ± 1.5 | Twisted, well-dispersed |
| Tris | 12 ± 2 | 9 ± 1 | Shorter, less defined fibrils |
Visualizations
Caption: Troubleshooting workflow for negative stain TEM of Tau (275-305).
Caption: Logical relationships in troubleshooting cryo-EM of Tau (275-305).
References
- 1. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Tau local structure shields an amyloid-forming motif and controls aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of filaments from Pick’s disease reveal a novel tau protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staining Sectioned Biological Specimens for Transmission Electron Microscopy: Conventional and En Bloc Stains | Springer Nature Experiments [experiments.springernature.com]
- 7. Alternatives for Uranyl Acetate Negative Staining With Respect to the Resolution Obtained After Single Particle Analysis of Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid fibril structures of tau: Conformational plasticity of the second microtubule-binding repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly of recombinant tau into filaments identical to those of Alzheimer’s disease and chronic traumatic encephalopathy | eLife [elifesciences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure of Tau filaments in Prion protein amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
- 13. Challenges in sample preparation and structure determination of amyloids by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tau Peptide (275-305) Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues encountered during Tau Peptide (275-305) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in Tau Peptide (275-305) immunoassays?
A1: Non-specific binding (NSB) is the adhesion of assay components, such as antibodies or the Tau peptide itself, to unintended surfaces or proteins within the assay system.[1] This is problematic because it generates a high background signal, which can mask the true signal from the specific binding of the analyte.[2] This reduces the assay's sensitivity and can lead to inaccurate quantification of the Tau peptide.[2] The Tau peptide (275-305) is a hydrophilic and positively charged fragment of the Tau protein.[3] These physicochemical properties can contribute to non-specific interactions with negatively charged surfaces or proteins in the assay.
Q2: What are the most common causes of high background in a Tau Peptide (275-305) ELISA?
A2: High background in an ELISA for Tau Peptide (275-305) can stem from several factors:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.[4]
-
Inadequate Washing: Unbound reagents may not be completely removed during wash steps, leading to their persistence and subsequent signal generation.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of non-specific binding.
-
Sample Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the assay.[5]
-
Cross-reactivity: The antibodies may be cross-reacting with other proteins present in the sample.
Q3: How do I choose the right blocking buffer for my Tau Peptide (275-305) immunoassay?
A3: The choice of blocking buffer is critical for minimizing non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking buffers. The ideal blocking buffer should not interact with the Tau peptide or the antibodies being used. It's often necessary to empirically test several blocking agents to find the one that provides the best signal-to-noise ratio for your specific assay.[6] For instance, a comparison might reveal that a 5% non-fat dry milk solution in PBS provides a significantly better signal-to-noise ratio than a 1% BSA solution.[7]
Q4: Can the sample diluent affect non-specific binding?
A4: Yes, the composition of the sample diluent can significantly impact non-specific binding. A good sample diluent will help to minimize matrix effects and prevent the Tau peptide or antibodies from binding to interfering proteins in the sample.[5] It is recommended to test different diluents, which may include buffers with varying salt concentrations or the addition of heterophilic blockers.[5]
Troubleshooting Guides
Issue: High Background Signal
High background can obscure the specific signal, leading to inaccurate results. Follow this troubleshooting guide to identify and resolve the root cause.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for high background signal.
Quantitative Data Summary: Optimizing Assay Conditions
The following tables provide example data to guide the optimization of your Tau Peptide (275-305) immunoassay.
Table 1: Comparison of Blocking Buffers
| Blocking Buffer | Signal (Positive Control) | Background (Negative Control) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.2 | 0.4 | 3.0 |
| 5% BSA in PBS | 1.4 | 0.3 | 4.7 |
| 5% Non-fat Dry Milk in PBS | 1.6 | 0.1 | 16.0 |
| Commercial Blocking Buffer A | 1.8 | 0.2 | 9.0 |
This table illustrates the significant impact different blocking buffers can have on the signal-to-noise ratio. In this example, 5% non-fat dry milk in PBS provided the best performance.[7]
Table 2: Optimization of Sample Diluent
| Sample Diluent | Signal (Spiked Sample) | Background (Blank) | Signal-to-Noise Ratio |
| PBS | 1.0 | 0.5 | 2.0 |
| PBS with 0.05% Tween-20 | 1.2 | 0.3 | 4.0 |
| Commercial Diluent A | 1.5 | 0.15 | 10.0 |
| Commercial Diluent B with Blocker | 1.6 | 0.1 | 16.0 |
This table demonstrates how different sample diluents can affect the assay's performance. A commercial diluent containing a heterophilic blocker showed the best results in this hypothetical scenario.[5]
Experimental Protocols
A well-defined experimental protocol is essential for reproducible results. The following is a generalized workflow for a sandwich ELISA for Tau Peptide (275-305).
Experimental Workflow: Sandwich ELISA for Tau Peptide (275-305)
Caption: Generalized workflow for a sandwich ELISA.
Detailed Methodologies
-
Plate Coating: Dilute the capture antibody to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: After washing the plate three times, add 100 µL of your standards and samples (diluted in an optimized sample diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL of Streptavidin-HRP, diluted according to the manufacturer's instructions, to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping and Reading: Stop the reaction by adding 50 µL of 2N H2SO4 to each well. Read the absorbance at 450 nm using a microplate reader.
By following these guidelines and systematically troubleshooting, you can minimize non-specific binding and achieve reliable and accurate results in your Tau Peptide (275-305) immunoassays.
References
- 1. Novel ultrasensitive immunoassay for the selective quantification of tau oligomers and related soluble aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Seeding Concentration for Tau (275-305) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing seeding concentration for Tau (275-305) aggregation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Tau (275-305) region in aggregation and seeding?
The region encompassing amino acids 275-305 corresponds to the second repeat (R2) of the microtubule-binding domain of Tau.[1][2][3] Tau isoforms lacking this region (3R Tau) are found in the filamentous cores of Pick's disease (PiD).[4][5] In contrast, 4R Tau isoforms, which contain the R2 domain, are more prone to aggregation in other tauopathies.[1][2] The 275-VQIINK-280 motif within R2 is a known amyloidogenic segment that plays a crucial role in fibril formation.[2] Therefore, studying Tau fragments with or without this region is critical for understanding the isoform-specific aggregation patterns in different neurodegenerative diseases.
Q2: Why is optimizing the seeding concentration a critical step in my experiment?
Optimizing the seeding concentration is crucial for achieving reproducible and meaningful results in Tau aggregation assays. The concentration of pre-formed "seeds" directly influences the kinetics of aggregation by templating the misfolding of monomeric Tau.[6][7] An optimal seed concentration will result in a measurable lag phase and aggregation rate, allowing for the accurate assessment of potential inhibitors or enhancers of Tau aggregation. Too high a concentration can lead to immediate aggregation, obscuring the kinetics, while too low a concentration may result in a prolonged or non-existent aggregation profile.
Q3: What is a typical starting range for seeding concentration in a Tau aggregation assay?
A common starting point for seeding experiments is to use a seed concentration that is a fraction of the monomer concentration. Molar ratios of seed-to-monomer are often used to determine the initial seeding concentration. A typical range to explore would be from 0.1% to 10% (w/w or mol/mol) of the monomer concentration. For instance, for a 10 µM monomeric Tau solution, you could test seed concentrations ranging from 10 nM to 1 µM.[8] The optimal concentration will depend on the specific Tau construct, buffer conditions, and the inherent seeding activity of the fibril preparation.
Q4: How should I prepare Tau (275-305)-containing seeds for my experiments?
Tau seeds are typically prepared by inducing the fibrillization of a purified, monomeric solution of the corresponding Tau fragment. This can be achieved by incubation at 37°C with continuous shaking, often in the presence of an inducer like heparin.[4][5][6] Once fibrils are formed, as confirmed by methods like Thioflavin T (ThT) fluorescence or electron microscopy, they are fragmented to increase the number of active seeding ends.[4][5] Sonication is a common method for fibril fragmentation.[4][5] The resulting seed preparation should be characterized for concentration and stored appropriately, typically at -80°C.
Q5: What are the key parameters to monitor in a seeded Tau aggregation assay?
The primary output of a seeded aggregation assay is a kinetic curve, typically generated by monitoring the fluorescence of an amyloid-binding dye like Thioflavin T (ThT).[9][10] The key parameters to extract from this curve are:
-
Lag Phase: The time before a significant increase in fluorescence is observed. In seeded reactions, this phase is typically shortened or eliminated.
-
Maximum Aggregation Rate: The steepest slope of the aggregation curve, representing the fastest rate of fibril formation.
-
Maximum Fluorescence Intensity: The plateau of the curve, which corresponds to the final amount of aggregated Tau.
These parameters allow for a quantitative comparison of the effects of different conditions, such as varying seed concentrations or the presence of modulatory compounds.
Troubleshooting Guide
This guide addresses common issues encountered during Tau (275-305) seeding experiments.
Problem: No aggregation observed in my seeded reaction.
| Potential Cause | Suggested Solution |
| Inactive Seeds | Verify the quality of your seed preparation. Confirm the presence of fibrils using Transmission Electron Microscopy (TEM). Ensure that the sonication step was sufficient to fragment the fibrils and create active ends. |
| Seeding Concentration Too Low | Increase the concentration of your seeds. Try a range of higher concentrations (e.g., 5-10% seed-to-monomer ratio). |
| Inhibitory Buffer Components | Ensure your buffer composition is optimal for Tau aggregation. High concentrations of salts or detergents can sometimes inhibit aggregation. |
| Monomer Quality | Confirm that your monomeric Tau preparation is aggregation-competent and free of inhibitors. Run a positive control with a known potent seeding preparation. |
Problem: High variability between experimental replicates.
| Potential Cause | Suggested Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all components, especially the viscous seed solution. Prepare a master mix for all replicates where possible.[10] |
| Heterogeneous Seed Preparation | Ensure your seed preparation is homogenous. Vortex the seed stock thoroughly before each use. Inconsistent sonication can also lead to variability in seed size. |
| Plate Effects | Be aware of potential edge effects in 96-well plates. Avoid using the outer wells or fill them with a blank solution to minimize evaporation.[10] |
Problem: Aggregation is too rapid to measure accurately.
| Potential Cause | Suggested Solution |
| Seeding Concentration Too High | Decrease the seed concentration. Perform a serial dilution of your seed stock to find a concentration that results in a measurable lag phase and aggregation rate. |
| Spontaneous Aggregation of Monomer | Your monomer preparation may be prone to self-aggregation. Ensure it is fully monomeric before starting the experiment. Include a "monomer-only" negative control to assess spontaneous aggregation. |
Problem: My negative control (monomer only) shows significant aggregation.
| Potential Cause | Suggested Solution |
| Contamination of Monomer Stock | Your monomeric Tau may be contaminated with small, pre-formed aggregates. Purify the monomeric Tau using size-exclusion chromatography immediately before the experiment. |
| Assay Conditions Promote Spontaneous Aggregation | The incubation conditions (temperature, shaking, buffer) may be too harsh, promoting de novo fibrillization. Consider reducing the temperature or shaking speed. The presence of heparin without seeds can also induce aggregation.[6][9] |
Quantitative Data Summary
The following tables provide an example of how to structure data when optimizing seeding concentration. The values are illustrative and should be determined empirically for your specific experimental setup.
Table 1: Effect of Tau (275-305) Seed Concentration on Aggregation Kinetics
| Seed Concentration (% of Monomer) | Lag Phase (hours) | Maximum Aggregation Rate (RFU/min) | Maximum Fluorescence (RFU) |
| 0% (No Seeds) | 12.5 | 50 | 10,000 |
| 0.1% | 8.2 | 150 | 10,500 |
| 1% | 2.5 | 450 | 11,000 |
| 5% | 0.5 | 900 | 10,800 |
| 10% | < 0.1 | 1200 | 11,200 |
RFU: Relative Fluorescence Units
Experimental Protocols
Protocol 1: Preparation of Tau (275-305) Fibril Seeds
-
Monomer Preparation: Start with a highly purified, monomeric preparation of Tau (275-305). The protein concentration should be determined accurately (e.g., using a BCA assay).
-
Fibril Formation:
-
Monitoring Fibril Formation: At regular intervals (e.g., every 24 hours), take a small aliquot to measure ThT fluorescence to monitor the extent of aggregation.[4] The reaction is complete when the fluorescence signal reaches a plateau.
-
Seed Preparation:
-
Aliquoting and Storage: Aliquot the seed preparation into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Thioflavin T (ThT) Aggregation Seeding Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM MES pH 6.9, 30 mM NaCl, 2.5 mM EDTA, 0.3 mM DTT).[9]
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
Prepare a stock solution of monomeric Tau (275-305) at the desired concentration.
-
Thaw an aliquot of the Tau (275-305) seed preparation and briefly vortex before use.
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, prepare your reactions. A typical final volume is 80-100 µL.[10]
-
For each reaction, add the components in the following order: reaction buffer, monomeric Tau, ThT (final concentration of 10-50 µM), and finally the seeds.[9]
-
Include appropriate controls:
-
Negative Control: Monomer only (no seeds).
-
Blank: Buffer and ThT only.
-
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of fluorescence measurement and temperature control.
-
Set the temperature to 37°C.[10]
-
Set the fluorescence excitation and emission wavelengths for ThT (e.g., Ex: 440 nm, Em: 480 nm).[10]
-
Set the plate reader to take measurements at regular intervals (e.g., every 5-15 minutes) with intermittent shaking between readings.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and maximum aggregation rate for each curve.
-
Visualizations
Caption: Experimental workflow for preparing Tau seeds and optimizing seeding concentration.
Caption: A logical workflow for troubleshooting common issues in Tau seeding experiments.
Caption: The prion-like seeding mechanism of Tau protein aggregation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 6. Major Differences between the Self-Assembly and Seeding Behavior of Heparin-Induced and in Vitro Phosphorylated Tau and Their Modulation by Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Two simple assays for assessing the seeding activity of proteopathic tau [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of Tau seeding by targeting Tau nucleation core within neurons with a single domain antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Technical Support Center: Tau Peptide (275-305) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Tau Peptide (275-305). The information is designed to address common challenges encountered during experiments related to peptide stability, aggregation, and handling, with a focus on the effects of buffers and pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Tau peptide (275-305)?
A1: Upon receipt, lyophilized Tau peptide (275-305) should be stored at -20°C or colder, protected from bright light.[1][2][3] Under these conditions, the peptide can remain stable for several years.[2] To avoid contamination and degradation from moisture, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[2][3]
Q2: How should I dissolve my lyophilized Tau peptide (275-305)?
A2: The Tau peptide (275-305) is generally soluble in ultrapure water.[1] For experimental use, sterile buffers such as PBS, Tris, or phosphate (B84403) buffers at a pH of around 7.0 are also suitable.[2][4] It is advisable to first test the solubility of a small amount of the peptide before dissolving the entire sample.[2] If you encounter solubility issues, particularly with more hydrophobic sequences, adding a small amount of an organic solvent like DMSO or DMF can aid in dissolution.[2] When preparing solutions, always use sterile water or buffer and wear gloves to prevent enzymatic or bacterial contamination.[2]
Q3: What is the stability of Tau peptide (275-305) in solution?
A3: Peptide solutions are generally less stable than their lyophilized form.[2] For peptides containing amino acids like cysteine, methionine, or tryptophan, which are susceptible to oxidation, the use of oxygen-free solvents is recommended.[2] To ensure reproducibility, it is best practice to prepare fresh solutions for each experiment or, if necessary, to prepare single-use aliquots and store them at -20°C or colder.[3] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[2][3] The stability of the peptide in solution is also dependent on the pH of the buffer, with a pH range of 5-6 often prolonging storage life for peptides prone to instability.[3]
Q4: Why is my Tau peptide (275-305) aggregating prematurely in my stock solution?
A4: Premature aggregation of Tau peptides can be influenced by several factors. The peptide sequence itself, particularly the hexapeptide motif 275VQIINK280, has a high propensity for β-sheet formation and aggregation.[5][6] Factors such as high peptide concentration, the presence of certain metal ions like Cu²⁺, and inappropriate storage conditions can promote self-assembly.[7][8] To minimize premature aggregation, ensure the peptide is fully solubilized at an appropriate concentration and stored in a suitable buffer at low temperatures.
Q5: What is the role of heparin in Tau peptide (275-305) aggregation assays?
A5: Heparin, a negatively charged glycosaminoglycan, is widely used as an inducer for the in vitro aggregation of Tau proteins and peptides.[9][10][11] It is thought to act as a cofactor that promotes the conformational changes necessary for Tau to form β-sheet-rich fibrillar structures.[9][10] The interaction is believed to involve the hexapeptide motifs within the microtubule-binding repeats, including the 275VQIINK280 sequence in the Tau (275-305) fragment.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in Thioflavin T (ThT) aggregation assays.
-
Possible Cause 1: Variability in peptide stock solution.
-
Possible Cause 2: Inconsistent buffer preparation.
-
Troubleshooting Step: Prepare buffers fresh and ensure the pH is accurately measured and adjusted. Minor variations in pH can significantly impact aggregation kinetics.[12] Use high-purity reagents for all buffer components.
-
-
Possible Cause 3: Pipetting errors and mixing.
-
Troubleshooting Step: Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components. Avoid introducing air bubbles. It is recommended to spin down the microplate before starting the measurement.[13]
-
Issue 2: Low or no ThT fluorescence signal during aggregation assay.
-
Possible Cause 1: Suboptimal buffer or pH conditions.
-
Troubleshooting Step: The choice of buffer and pH is critical. While a neutral pH is often used, some studies suggest that slightly acidic conditions (pH 6.7-6.8) can be optimal for aggregation assays.[13] Refer to the data tables below for commonly used buffer systems and consider testing a range of pH values.
-
-
Possible Cause 2: Inactive peptide.
-
Troubleshooting Step: Verify the integrity of the peptide. If the peptide has been stored improperly or for an extended period, it may have degraded. Consider using a new batch of peptide.
-
-
Possible Cause 3: Insufficient concentration of heparin or peptide.
Data Presentation
Table 1: Buffer Systems Commonly Used in Tau Aggregation Studies
| Buffer Name | Common pH Range | pKa at 25°C | Key Characteristics & Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 7.2 | Mimics physiological ionic strength and pH. Can form precipitates with divalent cations.[14] |
| PIPES | 6.1 - 7.5 | 6.8 | Good buffering capacity at the lower end of the physiological pH range.[12] |
| MOPS | 6.5 - 7.9 | 7.2 | Provides better buffering capacity in the mid-physiological pH range compared to PIPES.[12] |
| HEPES | 6.8 - 8.2 | 7.5 | Commonly used in cell culture and biochemical assays. |
| MES | 5.5 - 6.7 | 6.1 | Useful for experiments requiring a more acidic pH, below the physiological range.[15] |
| Ammonium Acetate | 6.5 - 7.5 | 4.76 (Acetate) | Volatile buffer, suitable for mass spectrometry analysis.[4] |
Table 2: Experimental Conditions for In Vitro Tau Aggregation Assays
| Tau Species | Buffer System | pH | Temperature (°C) | Key Additives | Reference |
| Full-length Tau (htau441) | PBS | 6.7 | 37 | 0.5 mM TCEP, 8 µM Heparin, 50 µM ThT | [13] |
| Full-length Tau (441) | PBS | 7.4 | 37 | 12.5 µM Heparin, 200 µM DTT, 20 mM ThT | [11] |
| Tau Repeat Domain (R2) | 20 mM Ammonium Acetate | 7.0 | N/A | Heparin (4:1 peptide to heparin ratio) | [4] |
| Tau Repeat Domain (R2) | 20 mM Sodium Phosphate | 7.0 | N/A | Heparin (4:1 peptide to heparin ratio) | [4] |
| Tau fragment (dGAE) | 10 mM Phosphate Buffer | 7.4 | 37 | None (self-assembles) | [16] |
| Tau Repeat Domains (R2, R3) | Phosphate Buffer | 7.4 | Room Temp | CuCl₂ | [7] |
Experimental Protocols
Protocol: Thioflavin T (ThT) Fluorescence Assay for Tau Peptide (275-305) Aggregation
This protocol provides a general framework for monitoring the aggregation of Tau peptide (275-305) in vitro.
1. Materials and Reagents:
-
Lyophilized Tau peptide (275-305)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
High-purity water
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
2. Preparation of Stock Solutions:
-
Tau Peptide Stock (e.g., 1 mM): Dissolve the lyophilized peptide in high-purity water or your chosen buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Heparin Stock (e.g., 1 mM): Dissolve heparin in high-purity water. Aliquot and store at -20°C.
-
ThT Stock (e.g., 1 mM): Dissolve ThT in high-purity water. Filter through a 0.22 µm filter. Store at 4°C, protected from light.
3. Experimental Procedure:
-
On the day of the experiment, thaw the required aliquots of Tau peptide and heparin stock solutions at room temperature.
-
Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 200 µL per well, the final concentrations might be:
-
10-20 µM Tau peptide (275-305)
-
2.5-5 µM Heparin (a 4:1 peptide to heparin molar ratio is common)
-
10-20 µM ThT
-
Buffer to final volume
-
-
Add the components in the following order: buffer, Tau peptide, heparin, and finally ThT. Gently mix by pipetting after each addition.
-
Centrifuge the reaction mixture briefly to remove any air bubbles.
-
Pipette 200 µL of the reaction mixture into each well of the 96-well plate. Include wells with buffer and ThT only as a blank.
-
Place the plate in the plate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours). It is recommended to include shaking (e.g., orbital shaking) before each reading to ensure a homogenous solution.
-
Monitor the increase in fluorescence intensity over time, which corresponds to the formation of β-sheet-rich amyloid fibrils.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Stabilization of Monomeric Tau Protein by All D-Enantiomeric Peptide Ligands as Therapeutic Strategy for Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tau repeat regions contain conserved histidine residues that modulate microtubule-binding in response to changes in pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 14. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hsp multichaperone complex buffers pathologically modified Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Tau Peptide (275-305) Refolding Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refolding of misfolded Tau Peptide (275-305).
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Tau peptide (275-305)?
The Tau peptide (275-305) corresponds to the second repeat (R2) of the microtubule-binding domain of the full-length Tau protein.[1][2] This region is crucial for Tau's biochemical properties and is involved in its pathological aggregation into paired helical filaments (PHFs), a hallmark of Alzheimer's disease and other tauopathies.[1][3] The peptide contains the amyloidogenic VQIINK motif, which has a high propensity for β-sheet formation.[4]
Q2: Why is my synthetic Tau (275-305) peptide already aggregated upon purchase?
Amyloidogenic peptides like Tau (275-305) are prone to self-aggregation due to their amino acid sequence and physicochemical properties.[5] During synthesis, purification, and lyophilization, peptides can form intermolecular interactions, leading to the formation of small, insoluble aggregates or "seeds". These pre-existing aggregates can then accelerate further aggregation when the peptide is reconstituted.[5]
Q3: What are the main strategies for disaggregating and refolding misfolded Tau peptides?
The general strategy involves two main steps:
-
Disaggregation and Solubilization: This step uses harsh denaturing conditions to break down β-sheet-rich aggregates into soluble monomers. Common methods include the use of organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or solutions with high pH, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).[6][7][8]
-
Refolding: Once the peptide is in a monomeric state, the denaturant is removed to allow the peptide to refold. This is often achieved through dialysis, gradually exchanging the denaturing buffer with a desired physiological buffer.[9]
Q4: How can I monitor the aggregation state of my Tau peptide solution?
Several techniques can be used:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet structures characteristic of amyloid fibrils. It is a common method to monitor aggregation kinetics.[10]
-
Centrifugation followed by Western Blotting or SDS-PAGE: Aggregated protein can be separated from soluble protein by high-speed centrifugation. The amount of protein in the supernatant (soluble) and pellet (insoluble) can then be quantified.[10]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of Tau aggregates, confirming the presence of fibrils.[10]
Q5: Can molecular chaperones be used to refold Tau (275-305)?
Yes, molecular chaperone systems, particularly the Hsp70 machinery, have been shown to disaggregate Tau fibrils in vitro.[10][11][12] The human Hsp70 disaggregase system, consisting of HSPA8 (HSC70), a J-domain protein like DNAJB1, and an Hsp110-type nucleotide exchange factor (NEF) like HSPA4, can disassemble Tau fibrils in an ATP-dependent manner.[10] However, this process can generate smaller, seeding-competent species.[10][13]
Troubleshooting Guides
Problem 1: The lyophilized Tau (275-305) peptide will not dissolve in aqueous buffer (e.g., PBS, Tris).
| Possible Cause | Suggested Solution |
| Pre-existing Aggregates: The peptide is likely in an aggregated, β-sheet-rich state that is insoluble in physiological buffers.[5] | The peptide must first be treated with a strong denaturant to break down aggregates into monomers. Follow the Disaggregation and Solubilization Protocol below using HFIP or NaOH. |
| Incorrect pH or Ionic Strength: The solubility of peptides is sensitive to pH and salt concentration.[5] | After monomerization, ensure the final buffer pH is optimal. Tau is generally soluble at neutral pH, but empirical testing may be required.[4] |
Problem 2: After solubilization and dialysis, the peptide solution is cloudy or forms a precipitate.
| Possible Cause | Suggested Solution |
| Rapid Denaturant Removal: Removing the denaturant too quickly can cause the peptide to aggregate again before it has a chance to refold properly. | Perform a stepwise dialysis with gradually decreasing concentrations of denaturant (e.g., from 6M to 4M, then 2M, 1M, and finally 0M Guanidine HCl).[9] |
| High Peptide Concentration: The concentration of the peptide during refolding may be too high, favoring aggregation over proper folding.[5] | Reduce the final peptide concentration during refolding to the low micromolar range (e.g., < 10 µM). |
| Sub-optimal Buffer Conditions: The final buffer composition (pH, salt, additives) may not be suitable for maintaining the peptide in a soluble, monomeric state. | Screen different buffer conditions. Consider adding stabilizing agents like a small amount of arginine.[9] Ensure the final buffer has been filtered and degassed. |
| Residual "Seeds": The initial disaggregation step may not have been 100% effective, leaving small oligomeric seeds that trigger rapid re-aggregation. | Repeat the disaggregation protocol. Consider filtering the solubilized peptide solution through a 0.22 µm filter before dialysis to remove any remaining small aggregates. |
Problem 3: The ThT assay shows high fluorescence, indicating aggregation after the refolding protocol.
| Possible Cause | Suggested Solution |
| Ineffective Refolding: The conditions used for refolding did not favor the monomeric state. | Re-optimize the refolding protocol as described in "Problem 2". Pay close attention to peptide concentration and the rate of denaturant removal. |
| Contaminants: The sample may be contaminated with substances that induce aggregation or interfere with the assay. | Ensure high purity of the starting peptide and use ultrapure water and high-grade reagents for all buffers. |
Experimental Protocols
Protocol 1: Disaggregation and Solubilization of Aggregated Tau (275-305)
This protocol is adapted from methods used for Amyloid-β peptides and should be optimized for Tau (275-305).[6][7][8]
Method A: HFIP Treatment
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to the lyophilized Tau (275-305) peptide to a concentration of 1 mg/mL.
-
Vortex briefly to mix and incubate at room temperature for 1-2 hours to allow for monomerization.
-
Dry the HFIP/peptide solution under a gentle stream of nitrogen gas to form a thin film.
-
To ensure complete removal of aggregates, redissolve the film in HFIP, sonicate for 5-10 minutes in a bath sonicator, and repeat the drying step. This can be repeated 2-3 times.[8]
-
Finally, dry the peptide film under a vacuum for 1-2 hours to remove any residual HFIP.
-
The resulting peptide film consists of monomers and is now ready for reconstitution in a denaturing buffer for refolding (see Protocol 2) or directly in a specific assay buffer if aggregation is desired.
Method B: High pH (NaOH) Treatment
-
Prepare a stock solution of 50 mM NaOH.
-
Directly dissolve the lyophilized Tau (275-305) peptide in the 50 mM NaOH solution to a concentration of ~1 mg/mL.
-
Sonicate in a bath sonicator for 5-10 minutes to ensure complete dissolution.[7]
-
The resulting solution contains monomeric peptide and can be immediately used for the refolding protocol by dialysis. It is recommended to proceed to the next step quickly to minimize exposure to high pH.[7]
Protocol 2: Refolding of Solubilized Tau (275-305) via Dialysis
This protocol is a general method for refolding small proteins and should be optimized.[9]
-
Resuspension: Resuspend the monomeric Tau peptide film (from Protocol 1, Method A) or the NaOH-solubilized peptide (from Protocol 1, Method B) in a resuspension buffer containing a strong denaturant.
-
Resuspension Buffer: 50 mM Tris, 6 M Guanidine Hydrochloride (GuHCl), 10 mM DTT, 2 mM EDTA, pH 8.0.
-
Adjust the volume to achieve a final peptide concentration of approximately 0.2 mg/mL.[9]
-
-
Stepwise Dialysis:
-
Transfer the peptide solution to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 1 kDa).
-
Step 1: Dialyze overnight at 4°C against 1 liter of Dialysis Buffer 1 (50 mM Tris, 2 M GuHCl, 2 mM EDTA, pH 8.0).[9]
-
Step 2: The next day, dialyze for at least 4-6 hours at 4°C against 1 liter of Dialysis Buffer 2 (50 mM Tris, 0.5 M GuHCl, 2 mM EDTA, pH 8.0).
-
Step 3: Finally, dialyze overnight at 4°C against 1 liter of the desired Final Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Repeat with fresh Final Buffer for another 4-6 hours to ensure complete removal of GuHCl.
-
-
Clarification and Storage:
-
Remove the peptide solution from the dialysis cassette.
-
Centrifuge the solution at high speed (e.g., >18,000 x g) for 20 minutes at 4°C to pellet any insoluble material that may have formed during refolding.[9]
-
Carefully collect the supernatant containing the refolded, soluble Tau (275-305) peptide.
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Use immediately or aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
-
Quantitative Data
The efficiency of disaggregation can vary significantly based on the specific Tau isoform or fragment and the method used. The following table summarizes data reported for the disaggregation of various Tau fibrils. Note: These values may not be directly applicable to the Tau (275-305) fragment and should be determined empirically.
| Disaggregation Method | Tau Isoform/Fragment | Incubation Time | Disaggregation Efficiency (%) | Reference |
| Hsp70 Disaggregase System | 1N3R Tau Fibrils | 4 hours | ~20% decrease in ThT signal | [10] |
| Hsp70 Disaggregase System | 1N4R Tau Fibrils | 4 hours | ~10% decrease in ThT signal | [10] |
| Hsp70 Disaggregase System | 3R Tau Isoform Fibrils | 20 hours | Up to 64% (by sedimentation assay) | [10] |
| Hsp70 Disaggregase System | 0N4R Tau Fibrils | 20 hours | ~10% (by sedimentation assay) | [10] |
Visualizations
Caption: Experimental workflow for refolding misfolded Tau (275-305).
Caption: Troubleshooting decision tree for peptide precipitation.
Caption: Simplified pathway of ATP-dependent Tau fibril disaggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. Tau fragmentation, aggregation and clearance: the dual role of lysosomal processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. bachem.com [bachem.com]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. lifetein.com [lifetein.com]
- 10. Disassembly of Tau fibrils by the human Hsp70 disaggregation machinery generates small seeding-competent species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How short peptides disassemble tau fibrils in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Removing aggregates from Tau Peptide (275-305) stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Tau Peptide (275-305) stock solutions, with a focus on preventing and removing aggregates.
Frequently Asked Questions (FAQs)
Q1: What is Tau Peptide (275-305) and why is it prone to aggregation?
The Tau Peptide (275-305) corresponds to the second repeat (R2) domain of the microtubule-binding region of the full-length Tau protein.[1][2] This region is intrinsically disordered but contains the highly amyloidogenic hexapeptide motif 275VQIINK280, which has a high propensity to form β-sheet structures, the hallmark of amyloid fibrils.[3][4][5] This intrinsic property makes the peptide susceptible to self-aggregation into soluble oligomers and insoluble fibrils.
Q2: What are the common signs of aggregation in my Tau Peptide (275-305) stock solution?
Signs of aggregation can range from subtle to obvious. Visual indicators include cloudiness, turbidity, or visible precipitates in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. Biophysical techniques like Dynamic Light Scattering (DLS) can reveal an increased hydrodynamic radius and polydispersity, while Size Exclusion Chromatography (SEC) may show the appearance of high-molecular-weight species. A decrease in the concentration of the monomeric peptide over time is also an indicator of aggregation.
Q3: What is the recommended solvent for dissolving Tau Peptide (275-305)?
Based on supplier data, Tau Peptide (275-305) is soluble in water (≥ 25 mg/mL) and DMSO (12.5 mg/mL, with pH adjustment to 3 using 1 M HCl).[1] For initial solubilization, sterile, distilled, or deionized water is often the first choice.[6][7][8] The choice of solvent can be guided by the peptide's overall charge.[6][7]
Q4: How should I store my Tau Peptide (275-305) stock solution to minimize aggregation?
Lyophilized peptide should be stored at -20°C or -80°C.[2][6] Once reconstituted, it is highly recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[6] If storing in solution, sterile filtration of the stock solution is advised to prevent bacterial growth, which can also affect peptide stability.[9]
Q5: Can I use sonication to dissolve my Tau Peptide (275-305)?
Yes, sonication can be a useful technique to aid in the dissolution of peptide powders and to break up small aggregates.[10] However, it should be performed cautiously on ice to prevent heating of the sample, which can potentially lead to peptide degradation or altered aggregation kinetics.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of Tau Peptide (275-305) solutions.
Issue 1: The lyophilized peptide will not dissolve in water.
-
Possible Cause: The peptide may have pre-existing aggregates from synthesis and lyophilization, or the concentration may be too high. The overall charge of the peptide at neutral pH may also hinder solubility.
-
Solution:
-
Assess Peptide Charge: Calculate the theoretical net charge of the Tau (275-305) peptide at neutral pH. As it contains several basic residues (Lysine, Histidine) and acidic residues (Aspartic acid), the net charge will influence its solubility.
-
Adjust pH: For peptides with a net positive charge, which is likely for Tau (275-305), adding a small amount of a weak acid like 10% acetic acid can improve solubility.[7][8] Conversely, for peptides with a net negative charge, a dilute basic solution like 0.1% aqueous ammonia (B1221849) can be used.[7][8]
-
Use Organic Solvents: If aqueous solutions fail, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[6][7][8] It is crucial to test the compatibility of the organic solvent with your downstream application.
-
Sonication: Use brief pulses of sonication on ice to aid dissolution.
-
Issue 2: The peptide solution becomes cloudy over time.
-
Possible Cause: This is a clear indication of peptide aggregation and precipitation. Factors such as peptide concentration, buffer composition (especially phosphate (B84403) buffers which can sometimes promote aggregation), pH, temperature, and agitation can all contribute.
-
Solution:
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet insoluble aggregates. Carefully collect the supernatant for your experiment.
-
Disaggregation Protocol: For critical applications requiring a monomeric peptide solution, a disaggregation protocol using strong solvents like Hexafluoroisopropanol (HFIP) or Trifluoroacetic acid (TFA) should be employed. (See Experimental Protocols section for a detailed procedure).
-
Optimize Storage Conditions: Re-evaluate your storage conditions. Ensure aliquots are single-use and stored at -80°C. Consider if any component in your buffer is promoting aggregation.
-
Issue 3: Inconsistent results in aggregation assays.
-
Possible Cause: The primary reason for inconsistent results is variability in the initial state of the peptide stock solution. The presence of pre-existing "seeds" or small oligomers can dramatically accelerate aggregation kinetics, leading to a loss of the characteristic lag phase.
-
Solution:
-
Standardize Stock Preparation: Implement a rigorous and consistent protocol for preparing your Tau peptide stock solution. This should include a disaggregation step (e.g., HFIP treatment) to ensure a monomeric starting material for every experiment.
-
Characterize Your Stock: Before initiating aggregation assays, characterize your peptide stock solution using techniques like DLS to confirm a low hydrodynamic radius and monodispersity, and SEC to verify the predominance of the monomeric species.
-
Control Environmental Factors: Ensure that temperature, pH, and agitation are precisely controlled during your aggregation assays, as small variations can significantly impact the results.[11][12]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the solubility and factors influencing the aggregation of Tau Peptide (275-305).
Table 1: Solubility of Tau Peptide (275-305)
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | ≥ 25 mg/mL (≥ 7.66 mM) | Recommended as the primary solvent. | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 12.5 mg/mL (3.83 mM) | Requires pH adjustment to 3 with 1 M HCl. | [1] |
Table 2: Factors Influencing Aggregation of Tau Peptides
| Factor | Effect on Aggregation | Notes | References |
| Concentration | Higher concentrations increase the rate of aggregation. | The kinetics of aggregation are highly concentration-dependent. | [13] |
| pH | Can significantly affect solubility and aggregation propensity by altering the peptide's net charge. | The isoelectric point of the peptide is a critical factor. | [7][14] |
| Temperature | Increased temperature generally accelerates aggregation kinetics. | Temperature can impact both the lag phase and the elongation rate of fibril formation. | [11][15] |
| Ionic Strength | Can modulate electrostatic interactions and influence aggregation. | The effect can be complex and buffer-dependent. | [14] |
| Agitation | Shaking or stirring can dramatically accelerate aggregation by promoting nucleation. | Quiescent conditions are often preferred for reproducible kinetic studies. | [13] |
| Polyanions (e.g., Heparin) | Potent inducers of Tau aggregation in vitro. | Often used to initiate and accelerate aggregation in experimental settings. | [3][16] |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Can promote aggregation and induce conformational changes. | The R2 domain has been shown to coordinate with certain metal ions. | [1] |
Experimental Protocols
Protocol 1: Disaggregation of Tau Peptide (275-305) using HFIP
This protocol is designed to disassemble pre-existing aggregates and generate a monomeric peptide solution, which is crucial for reproducible aggregation studies.
-
Preparation: In a chemical fume hood, carefully weigh the lyophilized Tau Peptide (275-305) into a sterile, chemical-resistant microcentrifuge tube (e.g., polypropylene (B1209903) or glass).
-
Dissolution in HFIP: Add 100% 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to the peptide to achieve a concentration of 1 mg/mL.
-
Incubation: Vortex the solution briefly and incubate at room temperature for 1-2 hours with occasional gentle mixing.
-
Solvent Evaporation: Evaporate the HFIP under a gentle stream of inert gas (e.g., nitrogen or argon) in the fume hood until a thin peptide film is formed at the bottom of the tube.
-
Residual Solvent Removal: To ensure complete removal of HFIP, place the open tube in a vacuum desiccator or lyophilizer for at least 1 hour.
-
Reconstitution: Resuspend the peptide film in the desired sterile aqueous buffer (e.g., ultrapure water, Tris buffer, or PBS) to the target concentration. Vortex briefly and sonicate on ice for 5-10 minutes if necessary to ensure complete dissolution.
-
Quantification and Characterization: Determine the final peptide concentration using a suitable method (e.g., BCA assay or UV absorbance at 280 nm if the sequence contains Trp or Tyr, which Tau (275-305) does not, so a colorimetric assay is preferred). It is highly recommended to characterize the monomeric state of the peptide solution using DLS and/or SEC before proceeding with experiments.
Protocol 2: Analysis of Tau Peptide (275-305) Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
System Preparation: Equilibrate a suitable SEC column (e.g., a Superdex 75 or similar column appropriate for the molecular weight range of the peptide and its aggregates) with the desired mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.
-
Sample Preparation: Prepare the Tau Peptide (275-305) solution at the desired concentration in the mobile phase buffer. Before injection, centrifuge the sample at high speed (>14,000 x g) for 15 minutes at 4°C to remove any large, insoluble aggregates.
-
Injection: Inject a defined volume of the clarified supernatant onto the equilibrated SEC column.
-
Elution and Detection: Monitor the elution profile by measuring the absorbance at 214 nm (for the peptide backbone).
-
Data Analysis: Integrate the peak areas corresponding to the monomeric peptide and any higher molecular weight species. The retention time of the monomer can be determined by running a freshly prepared, disaggregated sample. A decrease in the monomer peak area and the appearance of peaks at earlier retention times indicate aggregation.
Protocol 3: Monitoring Tau Peptide (275-305) Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution, providing real-time information on the formation of aggregates.
-
Sample Preparation: Prepare a fresh, monomeric solution of Tau Peptide (275-305) in a DLS-compatible buffer (e.g., filtered PBS). The buffer must be free of any particulate matter. Filter the final peptide solution through a 0.02 µm syringe filter into a clean, dust-free cuvette.
-
Instrument Setup: Set the DLS instrument to the desired temperature for the aggregation study (e.g., 37°C).
-
Initial Measurement (t=0): Immediately after preparation, perform an initial DLS measurement to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the starting monomeric solution. For a monomeric peptide, a small Rh and low PDI (<0.2) are expected.
-
Time-Course Monitoring: Incubate the sample in the DLS instrument and acquire measurements at regular time intervals (e.g., every 30 minutes) over the desired experimental duration.
-
Data Analysis: Plot the average hydrodynamic radius and/or the scattering intensity as a function of time. An increase in these parameters over time signifies the formation of larger aggregates.
Visualizations
Caption: Workflow for preparing and analyzing Tau (275-305) aggregation.
Caption: Troubleshooting logic for cloudy Tau peptide solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. mdpi.com [mdpi.com]
- 4. How Does Hyperphopsphorylation Promote Tau Aggregation and Modulate Filament Structure and Stability? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing Tau Aggregation and Toxicity by an Anti-Aggregant Tau Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. biosynth.com [biosynth.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 15. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer’s Disease Research [en-journal.org]
- 16. pubs.acs.org [pubs.acs.org]
Impact of freeze-thaw cycles on Tau Peptide (275-305) integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of Tau Peptide (275-305), with a specific focus on mitigating the impact of freeze-thaw cycles on its integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Tau Peptide (275-305)?
For long-term stability, lyophilized Tau Peptide (275-305) should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant.[1][2][3][4][5] Under these conditions, the peptide can remain stable for several years.[1][4][5] Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping.[1][3]
Q2: How should I handle the peptide upon receiving it?
Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1][2] This prevents condensation from forming on the peptide, as it is often hygroscopic (readily absorbs moisture from the air).[1][2][5] Moisture can significantly reduce the long-term stability of the peptide.[3]
Q3: What is the best practice for reconstituting Tau Peptide (275-305)?
Before adding any solvent, gently centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] For reconstitution, use a sterile, buffered solution, preferably with a pH between 5 and 7.[2][4] The choice of solvent may depend on the specific experimental requirements and the peptide's amino acid sequence. If the peptide is difficult to dissolve, sonication may be helpful.[2]
Q4: How does repeated freezing and thawing affect the integrity of Tau Peptide (275-305)?
Repeated freeze-thaw cycles are a major cause of peptide degradation and should be avoided.[3][4][6] These cycles can lead to the formation of peptide aggregates and may cause fragmentation of the peptide chain.[6] Studies on the full-length Tau protein have shown that freeze-thaw cycles can induce proteolysis, resulting in smaller fragments. For reconstituted Tau Peptide (275-305), it is strongly recommended to aliquot the solution into single-use volumes to minimize the number of freeze-thaw cycles.[4]
Q5: How long can I store the reconstituted Tau Peptide (275-305) solution?
The stability of peptides in solution is significantly lower than in their lyophilized form.[2][3][4] For short-term storage (a few days), the reconstituted solution can be kept at 4°C. For longer-term storage, it is recommended to store the aliquots at -80°C, which can preserve the peptide for up to six months.[7] However, it is always best to use the reconstituted peptide as soon as possible.
Troubleshooting Guides
Issue 1: Low or no biological activity of the peptide.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure the peptide was stored correctly in its lyophilized form at -20°C or -80°C. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the reconstituted peptide. - Use fresh, high-quality solvents for reconstitution. |
| Improper Reconstitution | - Confirm that the correct solvent and buffer (pH 5-7) were used for reconstitution. - Ensure the peptide was fully dissolved. Gentle vortexing or sonication can aid dissolution.[2] |
| Oxidation | - If the peptide sequence contains cysteine, methionine, or tryptophan, it is prone to oxidation. Use deoxygenated solvents for reconstitution and store under an inert gas if possible.[2] |
Issue 2: Visible precipitates or aggregation in the reconstituted peptide solution.
| Possible Cause | Troubleshooting Step |
| Peptide Concentration | - The peptide may be reconstituted at a concentration above its solubility limit. Try dissolving it at a lower concentration. |
| pH of the Solution | - The pH of the reconstitution buffer can affect solubility. Ensure the pH is optimal for the peptide's sequence (typically pH 5-7).[2][4] |
| Hydrophobicity | - If the peptide is highly hydrophobic, consider using a small amount of an organic solvent like DMSO or acetonitrile (B52724) to aid dissolution before diluting with the aqueous buffer.[2] |
| Freeze-Thaw Cycles | - Aggregation can be induced by repeated freezing and thawing.[6] Use fresh aliquots for each experiment. |
Quantitative Data on Freeze-Thaw Effects
While specific data for Tau Peptide (275-305) is limited, the following tables provide representative data from studies on Tau protein and other amyloidogenic peptides, illustrating the potential impact of freeze-thaw cycles.
Table 1: Effect of Freeze-Thaw Cycles on Full-Length Tau Protein Integrity
| Number of Freeze-Thaw Cycles | Full-Length Tau (% of Initial) | ~25 kDa Fragment (% of Total Tau) | Analytical Method |
| 0 (Fresh) | 100% | Not Detected | Western Blot |
| 1 | 85% | 15% | Western Blot |
| 3 | 70% | 30% | Western Blot |
| 5 | 55% | 45% | Western Blot |
| Note: This data is illustrative and based on findings of freeze-thaw induced proteolysis of Tau in rodent brain extracts. |
Table 2: Impact of Freeze-Thaw Cycles on Aβ(1-42) Peptide Concentration
| Number of Freeze-Thaw Cycles | Aβ(1-42) Concentration (% of Initial) | Analytical Method |
| 0 | 100% | ELISA |
| 1 | 98% | ELISA |
| 2 | 90% | ELISA |
| 3 | 80% | ELISA |
| 5 | 75% | ELISA |
| Note: This data is representative of studies showing a decrease in Aβ(1-42) concentration with repeated freeze-thaw cycles.[8][9][10][11] |
Experimental Protocols
Protocol 1: Assessment of Peptide Aggregation using Thioflavin T (ThT) Assay
This protocol is designed to monitor the aggregation of Tau Peptide (275-305) following freeze-thaw cycles.
Materials:
-
Tau Peptide (275-305) aliquots (freshly prepared and after 1, 3, and 5 freeze-thaw cycles)
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480 nm)
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
Add a specific concentration of the Tau peptide (e.g., 10 µM) from each freeze-thaw condition to separate wells of the microplate.
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for a desired period (e.g., 24-48 hours).
-
An increase in fluorescence intensity indicates peptide aggregation.
Protocol 2: Analysis of Peptide Integrity by SDS-PAGE and Western Blot
This protocol allows for the visualization of peptide fragmentation after freeze-thaw cycles.
Materials:
-
Tau Peptide (275-305) aliquots (freshly prepared and after 1, 3, and 5 freeze-thaw cycles)
-
Tris-Tricine or Tris-Glycine precast gels
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer)
-
Molecular weight markers
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Tau (recognizing the 275-305 region)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix the Tau peptide samples with the sample loading buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples and molecular weight markers onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated peptides from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system to visualize the peptide bands. The appearance of lower molecular weight bands in freeze-thawed samples indicates fragmentation.
Visualizations
Caption: Experimental workflow for assessing the impact of freeze-thaw cycles on Tau Peptide (275-305) integrity.
Caption: Troubleshooting logic for issues with Tau Peptide (275-305) activity and solubility.
References
- 1. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. portlandpress.com [portlandpress.com]
- 3. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A freeze-and-thaw-induced fragment of the microtubule-associated protein tau in rat brain extracts: implications for the biochemical assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of processing and storage conditions on amyloid beta (1-42) and tau concentrations in cerebrospinal fluid: implications for use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
Best practices for long-term storage of Tau Peptide (275-305)
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Tau Peptide (275-305). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for long-term storage of lyophilized Tau Peptide (275-305)?
For long-term stability, lyophilized Tau Peptide (275-305) should be stored at -20°C or, for extended periods, at -80°C.[1] It is crucial to protect the peptide from moisture and light by keeping it in a tightly sealed vial, stored in a desiccator.[2][3][4] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can reduce long-term stability.[3][5]
2. How should I store Tau Peptide (275-305) once it is in solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[2] If storage in solution is necessary, it is recommended to dissolve the peptide in a sterile buffer at a pH of 5-6.[1] The peptide solution should be divided into single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.[1][2] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[6][7]
3. What is the best way to reconstitute lyophilized Tau Peptide (275-305)?
The solubility of a peptide is largely determined by its amino acid sequence. For Tau Peptide (275-305), which has a mix of hydrophobic and hydrophilic residues, initial attempts at solubilization can be made with sterile, purified water. If solubility is an issue, the use of a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer is a common strategy. For cellular assays, ensure the final concentration of the organic solvent is not toxic to the cells.
4. My Tau Peptide (275-305) solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is often a sign of peptide aggregation. This is a known characteristic of Tau peptides, including the (275-305) fragment, which is part of the microtubule-binding region known to be involved in fibril formation. To troubleshoot this, consider the following:
-
Sonication: Briefly sonicating the sample may help to break up aggregates.
-
pH Adjustment: Ensure the pH of your buffer is appropriate. A pH range of 5-6 is generally recommended for peptide solutions to enhance stability.[1]
-
Solvent Change: If the peptide was dissolved in a purely aqueous solution, re-dissolving a fresh aliquot in a buffer containing a small percentage of an organic solvent like DMSO might improve solubility.
-
Fresh Preparation: It is often best to prepare fresh solutions of the peptide for each experiment to avoid issues with aggregation that can occur over time, even when stored frozen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity in my assay | Peptide degradation due to improper storage (e.g., frequent freeze-thaw cycles, storage at room temperature). | Prepare fresh aliquots from a new vial of lyophilized peptide stored at -20°C or below. Minimize the number of freeze-thaw cycles.[1][2][4] |
| Peptide oxidation, especially if the sequence contains Cys, Met, or Trp. | Store lyophilized peptide under an inert gas (argon or nitrogen).[3] Use deoxygenated buffers for reconstitution. | |
| Inconsistent results between experiments | Variability in peptide concentration due to inaccurate weighing of hygroscopic lyophilized powder. | Allow the peptide vial to equilibrate to room temperature in a desiccator before opening and weigh the desired amount quickly.[5] |
| Aggregation of the peptide in solution over time. | Prepare fresh solutions for each experiment. Consider filtering the peptide solution through a 0.22 µm filter before use.[6][7] | |
| Unexpected aggregation or fibrillization in vitro | Presence of nucleation seeds in the stock solution. | Filter the stock solution through a size-exclusion chromatography column or a 100 kDa molecular weight cutoff filter to remove pre-formed aggregates. |
| Contamination with metal ions (e.g., Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺) which can induce conformational changes and promote aggregation.[8][9] | Use metal-free buffers and reagents. Consider adding a chelating agent like EDTA to your buffer if metal contamination is suspected. | |
| Presence of polyanionic co-factors like heparin or RNA, which are known to induce Tau fibrillization.[10][11] | Ensure all labware and reagents are free from such contaminants unless they are intentionally part of the experimental design. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Tau Peptide (275-305)
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C | Several years[2] | Protect from light and moisture.[2][3][4] Store in a desiccator. |
| -80°C | Long-term (preferred)[1] | Same as -20°C. | |
| In Solution (Stock) | -20°C | Up to 1 month[6][7] | Aliquot to avoid freeze-thaw cycles.[2] Use sterile buffer (pH 5-6).[1] |
| -80°C | Up to 6 months[6][7] | Preferred for longer-term solution storage. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Tau Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
Tau Peptide (275-305)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Inducer of aggregation (e.g., heparin, optional)
-
96-well non-binding, black microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a working solution of Tau Peptide (275-305) in the aggregation buffer to the desired final concentration (e.g., 10-50 µM).
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Tau Peptide solution
-
ThT to a final concentration of 10-25 µM.[1]
-
Aggregation inducer (if used, e.g., heparin at a specific molar ratio to the peptide).
-
Bring the final volume to 100-200 µL with aggregation buffer.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in the plate reader. Shaking (e.g., 800 rpm) can be applied to accelerate aggregation.[1]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-72 hours).
-
Plot the fluorescence intensity against time to observe the kinetics of aggregation, which typically shows a lag phase, an exponential growth phase, and a plateau phase.
Protocol 2: Quality Control of Synthetic Tau Peptide (275-305)
Ensuring the quality of the synthetic peptide is crucial for reproducible experimental results.
1. Mass Spectrometry (MS):
-
Purpose: To confirm the correct molecular weight of the peptide.
-
Procedure: Dissolve a small amount of the lyophilized peptide and analyze it using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Outcome: The observed mass should match the theoretical mass of Tau Peptide (275-305). This confirms the presence of the full-length peptide.[12]
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the peptide.
-
Procedure: Analyze the peptide using reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA).
-
Expected Outcome: The chromatogram should show a major peak corresponding to the correct peptide, and the area of this peak relative to the total area of all peaks indicates the purity. Purity should ideally be >95% for most applications.
Visualizations
Caption: Workflow for a Thioflavin T-based Tau peptide aggregation assay.
Caption: Decision-making flowchart for troubleshooting inconsistent Tau peptide aggregation.
Caption: Putative neurotoxic signaling cascade initiated by extracellular Tau oligomers.
References
- 1. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Understanding the Pathophysiological Actions of Tau Oligomers: A Critical Review of Current Electrophysiological Approaches [frontiersin.org]
- 4. Tau Oligomers Neurotoxicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. Tau Oligomers Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of tau protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radiosynthesis and quality control testing of the tau imaging positron emission tomography tracer [18 F]PM-PBB3 for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Antibody Specificity for Tau Peptide (275-305): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies targeting the Tau peptide (275-305) is paramount for advancing our understanding of neurodegenerative diseases. This guide provides a comprehensive comparison of methodologies and commercially available tools for validating the specificity of antibodies against this critical region of the Tau protein. The Tau (275-305) peptide, part of the second microtubule-binding repeat (R2), contains the amyloidogenic hexapeptide motif 275VQIINK280, which is implicated in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies.
Antibody Performance Comparison
Validating an antibody's specificity is a multi-faceted process. The following table summarizes key validation data for commercially available antibodies that target the R2 domain of the Tau protein, which includes the 275-305 amino acid sequence. It is crucial to note that while many antibodies are marketed for the R2 domain, specific validation data for the exact 275-305 fragment is often limited in product datasheets. Researchers should, therefore, perform their own validation experiments.
| Antibody Target | Supplier/Product ID | Host | Applications Validated by Supplier | Key Validation Data Highlights | Cross-Reactivity/Limitations |
| Tau (R2 domain) | Various | Rabbit, Mouse | WB, IHC, ELISA, IP | Often validated against full-length Tau protein or larger fragments containing the R2 domain. Specificity against the 275-305 peptide may not be explicitly shown. | Potential cross-reactivity with other microtubule-associated proteins (MAPs) or other Tau isoforms if the epitope is not unique. A comprehensive study validated 53 commercial Tau antibodies, highlighting that some "total Tau" antibodies showed reduced binding with phosphorylated Tau and some cross-reacted with MAP2.[1][2][3][4][5] |
| Tau (VQIINK motif) | Custom or Specialized Suppliers | Rabbit, Mouse | ELISA, Dot Blot | Antibodies raised against this specific hexapeptide show high specificity for this aggregation-prone motif. | May not recognize the native conformation of the Tau protein where the motif might be buried. |
| 4R Tau Isoform Specific | Various | Rabbit, Mouse | WB, IHC | Specifically recognizes Tau isoforms containing the R2 domain (4R Tau), providing indirect evidence of R2 domain binding. | Does not differentiate between different epitopes within the R2 domain. |
Experimental Validation Protocols
Rigorous in-house validation is essential. Below are detailed protocols for standard immunological assays to confirm the specificity of an antibody for the Tau (275-305) peptide.
Western Blotting
Objective: To determine if the antibody recognizes a protein of the correct molecular weight corresponding to the Tau (275-305) fragment or full-length 4R Tau.
Methodology:
-
Sample Preparation:
-
Lyse cells or tissues known to express 4R Tau (e.g., brain tissue from a relevant animal model or control human brain tissue) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Prepare a positive control of a synthetic Tau (275-305) peptide or a recombinant protein fragment containing this sequence.
-
Prepare a negative control from cells or tissues known not to express Tau or expressing only 3R Tau isoforms.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein lysate per lane on a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Expected Outcome: A specific band at the expected molecular weight for the Tau fragment or full-length 4R Tau in the positive control and relevant samples, with no band in the negative control.
Immunohistochemistry (IHC)
Objective: To verify that the antibody stains the expected cellular compartments and structures in tissue sections.
Methodology:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) brain tissue sections from a relevant disease model or human cases and healthy controls.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging:
-
Dehydrate, clear, and mount the sections.
-
Image using a light microscope.
-
Expected Outcome: Specific staining of neuronal structures, such as neurofibrillary tangles in diseased tissue, with minimal background staining. The staining pattern should be consistent with the known localization of Tau.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the amount of Tau (275-305) peptide or R2 domain-containing Tau in a sample. A competitive ELISA is particularly useful for assessing specificity against the peptide.
Methodology (Competitive ELISA):
-
Plate Coating:
-
Coat a 96-well plate with the synthetic Tau (275-305) peptide and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competition:
-
In a separate plate, pre-incubate the primary antibody with varying concentrations of the sample or a standard curve of the synthetic Tau (275-305) peptide for 1-2 hours.
-
-
Incubation:
-
Transfer the antibody-sample/standard mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate.
-
-
Measurement:
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Expected Outcome: The signal will be inversely proportional to the amount of Tau (275-305) in the sample. This format confirms that the antibody's binding to the coated peptide is specifically competed by the free peptide in the sample.
Advanced and Alternative Validation Methods
Beyond traditional immunoassays, more advanced techniques can provide a higher degree of specificity and quantitative accuracy.
-
Mass Spectrometry (MS): This powerful technique can definitively identify and quantify the Tau (275-305) peptide in complex biological samples.[6][7][8][9] By analyzing the mass-to-charge ratio of the peptide fragments, MS provides unambiguous identification.
-
Real-Time Quaking-Induced Conversion (RT-QuIC): This ultrasensitive assay detects the seeding activity of misfolded Tau aggregates.[10][11][12][13][14] While not a direct measure of antibody binding, it can be used to assess the presence of aggregation-prone Tau species that include the 275-305 region.
Visualizing Experimental Workflows
To aid in the conceptualization of these validation processes, the following diagrams illustrate the key steps involved.
Figure 1. Western Blot workflow for antibody validation.
Figure 2. Immunohistochemistry workflow.
Figure 3. Competitive ELISA workflow.
By employing a combination of these validation techniques, researchers can confidently assess the specificity of their antibodies for the Tau (275-305) peptide, leading to more reliable and reproducible data in the pursuit of understanding and treating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of high-performing antibodies for the reliable detection of Tau proteoforms by Western blotting and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of high-performing antibodies for the reliable detection of Tau proteoforms by Western blotting and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Antibody-free quantification of seven tau peptides in human CSF using targeted mass spectrometry [frontiersin.org]
- 7. Study Demonstrates Mass Spectrometry Technique Dramatically Enhances Detection of Key Early Stage Alzheimer’s Biomarkers | IOS Press [iospress.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A mass spectrometry-based method to quantify in parallel Tau and amyloid β 1–42 in CSF for the diagnostic of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RT-QuIC detection of tauopathies using full-length tau substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasensitive RT-QuIC Seed Amplification Assays for Disease-Associated Tau, α-Synuclein, and Prion Aggregates | Springer Nature Experiments [experiments.springernature.com]
- 14. RT-QuIC detection of tauopathies using full-length tau substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tau R2 Aggregation and Other Repeat Domains
The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The core of the Tau protein contains a microtubule-binding region (MTBR) composed of three or four imperfect repeat domains (R1, R2, R3, and R4). These domains are not only critical for microtubule stabilization but are also the primary drivers of Tau's pathological aggregation.
This guide provides a comparative analysis of the aggregation properties of the second repeat domain (R2) against other Tau repeat domains. The R2 domain, present only in "4R" Tau isoforms, contains the highly amyloidogenic VQIINK motif, which significantly influences its aggregation and seeding propensity. Understanding the distinct characteristics of each repeat domain is crucial for developing targeted therapeutics for different tauopathies.
Quantitative Comparison of Tau Repeat Domain Aggregation
The aggregation kinetics and seeding potential vary significantly among the different Tau repeat domains. The R2 and R3 domains are recognized as the most critical regions for initiating and propagating Tau aggregation.
| Feature | Repeat 1 (R1) | Repeat 2 (R2) | Repeat 3 (R3) | Repeat 4 (R4) |
| Key Aggregation Motif | - | 275VQIINK280 (PHF6*) | 306VQIVYK311 (PHF6) | PAM4 motif identified |
| Heparin-Induced Aggregation | Forms amorphous aggregates.[1] | Rapidly forms seed-competent fibrils.[2] Fibrillizes faster than R3.[2][3] | Forms seed-competent fibrils.[2] | Forms amorphous aggregates.[1] |
| Spontaneous Aggregation | Low propensity. | Does not form seed-competent fibrils without an inducer.[2] | Can self-aggregate and form seed-competent fibrils without heparin.[2] | Low propensity. |
| Seeding Potential | Not typically considered a primary seeding domain. | High. Induces intracellular aggregation at lower concentrations and shorter times compared to R3.[4] | High, but lower than R2.[4] | Not typically considered a primary seeding domain. |
| Effect of Cu2+ | Forms amorphous aggregates.[1] | Dimerization via disulfide bonds, leading to fibrillization.[1] | Dimerization via disulfide bonds, leading to fibrillization.[1] | Forms amorphous aggregates.[1] |
| Structural Preference | Tends to adopt a linear shape in combination with R2 (R1-R2).[5] | - | Tends to adopt a C-shaped motif in combination with R4 (R3-R4).[5] | - |
Key Signaling Pathways in Tau Aggregation
Tau aggregation is heavily regulated by post-translational modifications, primarily phosphorylation. A complex network of kinases and phosphatases controls the phosphorylation state of Tau, influencing its detachment from microtubules and its propensity to aggregate.
References
- 1. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. imtm.cz [imtm.cz]
- 5. The distinct structural preferences of Tau protein repeat domains - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tau Peptide (275-305) vs. Full-Length Tau in Aggregation Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of a range of neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Understanding the mechanisms driving Tau aggregation is paramount for the development of effective therapeutic interventions. In vitro aggregation assays are a cornerstone of this research, and the choice of Tau species is a critical experimental parameter. This guide provides an objective comparison of two commonly used forms of Tau in aggregation studies: the full-length Tau protein and the Tau Peptide (275-305), which encompasses the highly amyloidogenic VQIINK motif.
At a Glance: Key Differences in Aggregation Propensity
| Feature | Tau Peptide (275-305) | Full-Length Tau |
| Aggregation Driver | Contains the potent VQIINK (PHF6*) motif from the second microtubule-binding repeat (R2), a primary driver of aggregation.[1][2] | Aggregation is driven by motifs within its microtubule-binding repeats, primarily VQIINK in R2 and VQIVYK (PHF6) in R3.[1][2] |
| Aggregation Kinetics | Exhibits rapid aggregation, often with a shorter lag phase compared to full-length Tau.[1] | Slower aggregation kinetics with a distinct lag phase, often requiring co-factors like heparin to induce aggregation in vitro.[1] |
| Structural Complexity | Forms simpler amyloid fibrils, with the core primarily composed of the VQIINK motif.[3] | Forms complex, polymorphic amyloid fibrils with a core composed of residues from multiple repeat domains.[4] |
| Relevance to Disease | Represents a key nucleating sequence involved in the initiation of Tau aggregation.[2] | Represents the physiologically relevant protein that aggregates in neurodegenerative diseases. |
| Utility in Research | Ideal for high-throughput screening of aggregation inhibitors and for studying the fundamental mechanisms of amyloid formation. | Essential for studying the effects of post-translational modifications, binding partners, and for validating inhibitors in a more physiological context. |
In-Depth Comparison
Aggregation Kinetics: A Tale of Two Speeds
The kinetics of Tau aggregation, typically monitored by Thioflavin T (ThT) fluorescence, reveal significant differences between the Tau Peptide (275-305) and full-length Tau. The 275-305 peptide, containing the VQIINK motif, is a potent driver of aggregation and self-assembles rapidly.[1][2] In contrast, full-length Tau is intrinsically disordered and highly soluble, exhibiting a much slower aggregation rate and often requiring the presence of anionic co-factors like heparin to induce fibrillization in vitro.[2]
A study comparing the aggregation of a peptide containing the VQIINK motif (residues 273-284, referred to as R2/wt) with a peptide containing the VQIVYK motif from repeat 3 (R3/wt) demonstrated the potent amyloidogenic nature of the R2 region.[1] The R2/wt peptide showed a significant increase in ThT fluorescence over 6 hours, both with and without heparin, indicating a strong intrinsic propensity to aggregate.[1]
Table 1: Representative Aggregation Kinetics of Tau Species
| Tau Species | Concentration (µM) | Conditions | Lag Phase (h) | Time to Half-Maximum Fluorescence (t₅₀, h) |
| Full-Length Tau (huTau441) | 15 | + 8 µM Heparin | 11.5 - 15.3 | 17.8 - 21.9 |
| Tau Peptide (273-284, R2/wt) | 50 | - Heparin | Not explicitly defined, continuous increase | ~3-4 |
| Tau Peptide (273-284, R2/wt) | 50 | + Heparin | Short, < 1 | ~1-2 |
Data for full-length Tau is adapted from a study using multiple batches of purified protein. Data for the Tau peptide is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Fibril Structure: From Simplicity to Complexity
The structural complexity of the resulting amyloid fibrils also differs significantly between the two Tau forms. Fibrils formed from the Tau Peptide (275-305) are expected to have a relatively simple, homogenous structure, with the core of the fibril primarily composed of the VQIINK motif forming a steric zipper structure.[3]
In contrast, full-length Tau forms highly polymorphic fibrils. Cryo-electron microscopy (cryo-EM) studies of heparin-induced full-length Tau fibrils have revealed multiple distinct filament structures.[4] These fibrils have a complex core composed of residues from different microtubule-binding repeats, highlighting the intricate folding and intermolecular interactions that occur during the aggregation of the full-length protein.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is a generalized starting point for monitoring the aggregation of both Tau Peptide (275-305) and full-length Tau. Optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental goals.
Materials:
-
Tau Peptide (275-305) or full-length Tau monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Heparin (for full-length Tau aggregation)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.2 µm syringe filter. This stock should be prepared fresh and protected from light.
-
Prepare the reaction mixture. For a final volume of 100 µL per well:
-
For Tau Peptide (275-305):
-
Add the desired final concentration of the peptide (e.g., 50 µM) to PBS.
-
Add ThT to a final concentration of 25 µM.
-
-
For Full-Length Tau:
-
Add the desired final concentration of Tau monomer (e.g., 10 µM) to PBS.
-
Add heparin to a final concentration of 10 µM.
-
Add ThT to a final concentration of 25 µM.
-
-
-
Pipette the reaction mixtures into the wells of the 96-well plate. Include control wells with buffer and ThT only.
-
Seal the plate and place it in a plate reader set to 37°C.
-
Monitor fluorescence at regular intervals (e.g., every 15-30 minutes) for the desired duration (up to 72 hours for full-length Tau). Incorporate shaking before each reading to ensure a homogenous solution.
-
Analyze the data by plotting ThT fluorescence intensity against time. The resulting sigmoidal curve can be used to determine the lag time and the rate of aggregation.
Visualizing the Workflow and Comparison
Below are diagrams generated using Graphviz to illustrate the experimental workflow and the logical considerations when choosing between Tau Peptide (275-305) and full-length Tau.
References
A Comparative Analysis of the Neurotoxicity of Tau Peptide (275-305) and Beta-Amyloid (1-42)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic properties of two key peptides implicated in neurodegenerative diseases: the Tau peptide fragment (275-305) and the beta-amyloid peptide (1-42) (Aβ (1-42)). While extensive research has characterized the neurotoxicity of Aβ (1-42), direct experimental data on the isolated Tau (275-305) fragment is less abundant. This document synthesizes available data to offer a comparative overview, highlighting established findings for Aβ (1-42) and contextualizing the potential role of the Tau (275-305) fragment within the broader understanding of Tau-mediated neurodegeneration.
Executive Summary
Beta-amyloid (1-42) is a well-established neurotoxic agent, with a plethora of studies demonstrating its ability to induce neuronal death, synaptic dysfunction, and oxidative stress. Its toxicity is closely linked to its propensity to aggregate into soluble oligomers and insoluble fibrils. The Tau peptide (275-305), corresponding to the second repeat (R2) of the microtubule-binding domain, is a critical region for Tau's physiological function and its pathological aggregation. While the neurotoxicity of full-length and hyperphosphorylated Tau is widely recognized, the direct neurotoxic effects of the isolated 275-305 fragment are not as extensively documented in the scientific literature. This guide will present the robust quantitative data for Aβ (1-42) neurotoxicity and discuss the known functions and pathological implications of the Tau (275-305) region, drawing inferences about its potential contribution to neurodegeneration.
Data Presentation: Quantitative Comparison of Neurotoxicity
The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note the scarcity of direct quantitative neurotoxicity assays for the isolated Tau (275-305) peptide.
Table 1: In Vitro Neurotoxicity Data
| Parameter | Tau Peptide (275-305) | Beta-Amyloid (1-42) | References |
| Cell Viability (MTT/XTT Assay) | Data not available for the isolated peptide. Full-length Tau aggregates show ~30% toxicity at 5 µM. | ~20% reduction in cell viability at 10 µM. Oligomers are generally more toxic than fibrils.[1] Aβ (1-42) treatment can lead to a significant reduction in cell viability, with some studies showing approximately 90-99% restoration of viability with inhibitory peptides.[2] | [1][2][3] |
| LDH Release | Data not available for the isolated peptide. AD tau core filaments show a dose-dependent increase in LDH release. | Significant increase in LDH release, indicative of membrane damage. | [4] |
| Caspase Activation | Full-length Tau can activate caspases. Caspase cleavage of Tau is an early event in tangle pathology.[5][6] | Induces activation of caspase-3 and other executioner caspases, leading to apoptosis.[5][6][7] Tau is cleaved by multiple caspases in neurons treated with Aβ (1-42).[8] | [5][6][7][8] |
| Oxidative Stress (ROS Production) | Overexpression of full-length Tau can induce oxidative stress.[9][10] Metal ions can promote aggregation and conformational changes of the Tau (275-305) region, which is linked to oxidative stress.[11] | Induces significant production of reactive oxygen species (ROS), leading to lipid peroxidation and protein oxidation.[12] | [9][10][11][12] |
Table 2: In Vivo Neurotoxicity Data
| Parameter | Tau Peptide (275-305) | Beta-Amyloid (1-42) | References |
| Neuronal Loss/Degeneration | Data not available for the isolated peptide. Expression of full-length Tau mutants leads to neurodegeneration in animal models. | Injections into the brain lead to significant neuronal loss and neurite degeneration. | [12] |
| Synaptic Dysfunction | Hyperphosphorylated Tau is implicated in synaptic dysfunction. | Oligomers bind to synapses, impair long-term potentiation (LTP), and cause synapse loss. | |
| Inflammatory Response | Tau pathology is associated with microglial and astrocyte activation. | Induces a robust inflammatory response characterized by the activation of microglia and astrocytes. | [12] |
Signaling Pathways in Neurotoxicity
The neurotoxic effects of both Aβ (1-42) and pathogenic Tau are mediated by complex signaling cascades that ultimately lead to neuronal dysfunction and death.
Beta-Amyloid (1-42) Neurotoxicity Pathway
Aβ (1-42) oligomers are considered the primary toxic species. They can interact with various cellular components, including the plasma membrane and specific receptors, triggering a cascade of detrimental events.
Tau-Mediated Neurotoxicity Pathway
The neurotoxicity of Tau is primarily associated with its hyperphosphorylation and aggregation. The Tau (275-305) fragment, as a core component of the microtubule-binding domain, is central to this process.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess neurotoxicity.
Cell Viability Assays (MTT/XTT)
Objective: To assess cell metabolic activity as an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (e.g., MTT, XTT) into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
Protocol Outline:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in 96-well plates and allow them to adhere.
-
Peptide Preparation: Prepare oligomeric or fibrillar forms of Aβ (1-42) or Tau peptides. A common method for Aβ (1-42) oligomer preparation involves dissolving the peptide in DMSO and then diluting it in cell culture medium, followed by incubation.
-
Treatment: Treat the cells with various concentrations of the peptides for a specified duration (e.g., 24-48 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify plasma membrane damage by measuring the release of the cytosolic enzyme LDH into the culture medium.
Protocol Outline:
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
-
Analysis: Compare the LDH release in treated cells to that in untreated cells (negative control) and cells lysed to release maximum LDH (positive control).
Caspase Activity Assay
Objective: To measure the activity of caspases, key mediators of apoptosis.
Protocol Outline:
-
Cell Culture and Treatment: Treat cells with the peptides as described above.
-
Cell Lysis: Lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3) to the cell lysate.
-
Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.
-
Analysis: Compare the caspase activity in treated cells to that in untreated controls.
Experimental Workflow for Neurotoxicity Assessment
Concluding Remarks
The neurotoxicity of beta-amyloid (1-42) is a cornerstone of the amyloid cascade hypothesis of Alzheimer's disease, with extensive evidence supporting its role in initiating a cascade of events leading to neuronal death. The mechanisms involve direct membrane disruption, receptor-mediated signaling, induction of oxidative stress, and activation of apoptotic pathways.
The Tau peptide (275-305), as part of the microtubule-binding region, is fundamentally involved in Tau's physiological function and its pathological aggregation. While the neurotoxicity of full-length Tau and its hyperphosphorylated forms is well-established and linked to microtubule destabilization and the formation of toxic oligomers, direct evidence for the neurotoxicity of the isolated 275-305 fragment is currently limited. Future research focusing on the specific neurotoxic properties of this and other Tau fragments will be crucial for a more complete understanding of Tau-mediated neurodegeneration and for the development of targeted therapeutics. This guide underscores the need for direct comparative studies to quantitatively assess the neurotoxic potential of specific Tau domains against well-characterized neurotoxins like Aβ (1-42).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]
- 3. The AD tau core spontaneously self-assembles and recruits full-length tau to filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired tau–microtubule interactions are prevalent among pathogenic tau variants arising from missense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Zn2+ Aggravates Tau Aggregation and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tau Hyperphosphorylation and Oxidative Stress, a Critical Vicious Circle in Neurodegenerative Tauopathies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. columbianeuroresearch.org [columbianeuroresearch.org]
- 12. bmglabtech.com [bmglabtech.com]
Comparative Analysis of Cross-Seeding of Tau Peptide (275-305) with Other Tau Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-seeding potential of the Tau peptide (275-305), which encompasses the amyloidogenic hexapeptide motif 275VQIINK280 (PHF6*), with other key fragments of the Tau protein. Understanding the kinetics and consequences of cross-seeding is crucial for elucidating the mechanisms of Tau pathology in various neurodegenerative diseases and for the development of targeted therapeutics.
Executive Summary
The cross-seeding of different Tau fragments is a critical event in the initiation and propagation of Tau pathology. The Tau peptide (275-305), located in the second microtubule-binding repeat (R2), plays a significant, though nuanced, role in this process. While it contains the aggregation-prone PHF6* motif, its self-aggregation propensity is lower than that of the PHF6 motif (306VQIVYK311) found in the third repeat (R3). However, the interaction between these and other Tau fragments can significantly influence the overall aggregation kinetics, fibril morphology, and cellular toxicity. This guide synthesizes experimental data to compare these effects, providing researchers with a valuable resource for designing experiments and interpreting results in the context of Tau-related drug discovery.
Comparative Aggregation Kinetics
The aggregation of Tau fragments can be monitored in vitro using a Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a measurable increase in fluorescence. The kinetics of this process are typically characterized by a lag phase (nucleation) and an elongation phase (fibril growth). Cross-seeding experiments involve the addition of pre-formed "seeds" of one Tau fragment to a solution of monomeric "substrate" of another fragment. A reduction in the lag time and an increase in the elongation rate indicate efficient cross-seeding.
While direct, comprehensive comparative studies on the cross-seeding of Tau (275-305) with a wide array of other fragments are limited in publicly available literature, the following table summarizes expected trends based on published data. The values presented are illustrative and may vary depending on specific experimental conditions.
| Seed Fragment | Monomer Substrate | Lag Time (hours) | Elongation Rate (RFU/hour) | Notes |
| Tau (275-305) (PHF6) | Tau (275-305) | ~10-15 | ~1000 | Homotypic seeding shows a distinct lag phase. |
| Tau (275-305) (PHF6) | Tau (306-336) (PHF6) | ~5-8 | ~2500 | Efficient cross-seeding due to motif similarity, but R3 has a higher intrinsic aggregation propensity. |
| Tau (275-305) (PHF6) | Full-length Tau (4R) | ~8-12 | ~1500 | Seeding of the full-length protein is possible, but may be less efficient than with homologous seeds. |
| Tau (275-305) (PHF6) | Full-length Tau (3R) | ~15-20 | ~800 | Less efficient seeding due to the absence of the R2 domain in the 3R isoform, creating a seeding barrier. |
| Tau (306-336) (PHF6) | Tau (275-305) (PHF6*) | ~12-18 | ~1200 | Asymmetric barrier; PHF6 is a more potent seed, but the substrate has lower aggregation propensity. |
| K18 (4R repeats) | Full-length Tau (4R) | ~4-6 | ~3000 | K18 is a potent seed for full-length 4R Tau. |
| K19 (3R repeats) | Full-length Tau (4R) | ~6-10 | ~2000 | K19 can seed 4R Tau, but with lower efficiency than K18. |
Cellular Toxicity of Cross-Seeded Aggregates
The formation of Tau aggregates, particularly soluble oligomers, is associated with cellular toxicity. The cross-seeding of different Tau fragments can lead to the formation of distinct oligomeric species with varying toxic potentials. Cellular toxicity can be assessed using assays such as the MTT assay, which measures metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) upon cell membrane damage. The EC50 value represents the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.
The following table provides an illustrative comparison of the potential cellular toxicity of aggregates formed through cross-seeding with Tau (275-305). Specific EC50 values are highly dependent on the cell type, exposure time, and the specific oligomeric species present.
| Seeding Condition | Resulting Aggregates | Estimated EC50 (µM) | Notes |
| Tau (275-305) self-aggregation | Homotypic oligomers/fibrils | 5 - 10 | Moderate toxicity. |
| Tau (275-305) seeding Tau (306-336) | Heterotypic oligomers/fibrils | 1 - 5 | Potentially more toxic due to the formation of structurally distinct and potent oligomers. |
| Tau (275-305) seeding Full-length Tau (4R) | Heterotypic oligomers/fibrils | 2 - 7 | Toxicity may be influenced by the conformation of the resulting full-length Tau aggregates. |
| K18 seeding Full-length Tau (4R) | Full-length Tau aggregates | 1 - 4 | Aggregates of full-length Tau are known to be toxic. |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of monomeric Tau fragments and seed preparations. Seeds are typically generated by pre-aggregating a solution of the Tau fragment and then sonicating it to create smaller fibrillar species.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the reaction buffer.
-
Add the monomeric Tau fragment to the desired final concentration.
-
Add ThT to a final concentration of 10-20 µM.
-
To initiate the reaction, add the seed preparation (typically 1-10% of the monomer concentration). For control wells, add buffer instead of seeds.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record fluorescence readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity against time.
-
The lag time is the time until a significant increase in fluorescence is observed.
-
The elongation rate is the slope of the steepest part of the curve.
-
ThT Aggregation Assay Workflow
Cell-Based Seeding Assay
This assay measures the ability of exogenous Tau seeds to induce the aggregation of endogenous or overexpressed Tau in a cellular context.
-
Cell Culture:
-
Culture a suitable cell line, such as HEK293 cells stably expressing a fluorescently tagged Tau fragment (e.g., Tau-RD-YFP).
-
-
Seed Preparation and Transfection:
-
Prepare Tau seeds by sonication of pre-formed fibrils.
-
Mix the Tau seeds with a transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's instructions.
-
-
Cell Treatment:
-
Add the seed-transfection reagent complexes to the cultured cells.
-
Incubate for a defined period (e.g., 24-48 hours) to allow for seed uptake and induction of intracellular aggregation.
-
-
Detection and Quantification:
-
Fix the cells and visualize the intracellular aggregates using fluorescence microscopy.
-
Alternatively, lyse the cells and quantify the amount of aggregated Tau using methods like filter-trap assays followed by immunoblotting or by flow cytometry to detect the percentage of cells with aggregates.
-
Cell-Based Seeding Assay Workflow
Signaling Pathways Implicated in Tau Aggregation
The aggregation of Tau is a complex process influenced by multiple intracellular signaling pathways, primarily those involving protein kinases and the cellular protein quality control machinery.
Kinase-Mediated Phosphorylation
Hyperphosphorylation of Tau is a key event that promotes its detachment from microtubules and increases its propensity to aggregate. Two of the major kinases implicated in this process are Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5). Their activities are tightly regulated by upstream signaling cascades.
GSK3β and CDK5 Signaling in Tau Phosphorylation
Protein Clearance Pathways
The cell employs two main pathways to clear misfolded and aggregated proteins: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway. The UPS is primarily responsible for the degradation of soluble, monomeric Tau, while larger Tau aggregates are cleared by autophagy.
Tau Clearance by UPS and Autophagy
Conclusion
The cross-seeding of Tau peptide (275-305) with other Tau fragments is a complex process with significant implications for the pathogenesis of tauopathies. The data presented in this guide highlight the differential seeding potential of various Tau fragments and the potential for cross-seeding to generate toxic oligomeric species. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in this field. Further quantitative studies are needed to fully elucidate the intricate network of interactions between different Tau fragments and to identify specific therapeutic targets within these pathways.
Comparative Efficacy of Aggregation Inhibitors on Tau Fragments: A Guide for Researchers
For immediate release
This guide provides a comparative analysis of the efficacy of aggregation inhibitors on the Tau (275-305) repeat 2 (R2) domain versus the larger K18 fragment, which encompasses all four microtubule-binding repeats of 4R-Tau. Understanding the differential inhibitory effects on these Tau fragments is crucial for the development of targeted therapeutics for tauopathies, a class of neurodegenerative diseases characterized by the abnormal aggregation of the Tau protein.
The aggregation of Tau is a complex process driven by specific motifs within its microtubule-binding region. The K18 fragment (residues 244-372 of Tau441) is a widely used model for 4R-Tau aggregation as it contains both the 275VQIINK280 (PHF6*) motif within the R2 repeat (residues 275-305) and the 306VQIVYK311 (PHF6) motif in the R3 repeat. In contrast, the 3R-Tau fragment, K19, lacks the R2 repeat and its associated VQIINK motif. This distinction is critical as the VQIINK motif is considered a potent driver of Tau aggregation, and its presence in 4R-Tau isoforms can influence the efficacy of certain inhibitors.[1][2]
Direct comparative studies on a wide range of inhibitors against the isolated Tau (275-305) peptide versus the K18 fragment are limited in publicly available literature. However, the differential activity of inhibitors on 4R (K18) versus 3R (K19) Tau fragments provides valuable insights into the role of the R2 domain in inhibitor efficacy.
Quantitative Comparison of Tau Aggregation Inhibitors
The following table summarizes the inhibitory activities of selected compounds on different Tau fragments. Due to variations in experimental conditions across different studies, direct comparison of absolute IC50 values should be made with caution. The data highlights the importance of targeting both aggregation-prone motifs for effective inhibition of 4R-Tau aggregation.
| Inhibitor | Target Tau Fragment | Assay Type | IC50 / % Inhibition | Key Findings & Reference |
| RI-AG03 | VQIINK peptide | Thioflavin T (ThT) | ~10 µM | Effectively suppresses aggregation of the R2 repeat motif.[3] |
| VQIVYK peptide | Thioflavin T (ThT) | ~15 µM | Also inhibits the R3 repeat motif, demonstrating dual-target action.[3] | |
| Tau2N4R (full-length 4R) | Thioflavin T (ThT) | ~5 µM | Potent inhibition of full-length 4R Tau aggregation.[3] | |
| VQIVYK-based inhibitors (e.g., TLKIVW) | 3R Tau isoforms | Thioflavin T (ThT) | Effective | Designed based on the VQIVYK structure, they effectively inhibit 3R Tau.[1][2] |
| 4R Tau isoforms (e.g., K18, Tau40) | Thioflavin T (ThT) | Less effective | Partial or ineffective inhibition due to the presence of the un-targeted VQIINK motif in the R2 repeat.[1][2] | |
| VQIINK-based inhibitors (e.g., MINK, WINK) | 4R Tau isoforms (e.g., Tau40) | Cell-based seeding assay | IC50 ≈ 22-29 µM | Specifically designed to target the VQIINK motif, showing effective inhibition of 4R Tau seeding.[1] |
| Rhodanine derivatives | K19 (3R fragment) | Thioflavin T (ThT) | IC50 ≈ 1.1-2.4 µM | Potent inhibitors of 3R Tau aggregation.[4] |
| Methylene Blue | 3R Tau isoforms | (Not specified) | More pronounced effect | Shows a more significant inhibitory effect on the oligomerization of 3R Tau compared to 4R Tau.[3] |
| 4R Tau isoforms | (Not specified) | Less pronounced effect |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of Tau aggregation inhibitors. The Thioflavin T (ThT) fluorescence assay is a widely used method.
In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)
This assay monitors the formation of β-sheet-rich Tau aggregates in the presence of an inhibitor.
1. Reagents and Materials:
-
Recombinant Tau protein (K18 or other fragments)
-
Aggregation inducer (e.g., heparin, arachidonic acid)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Test inhibitor compounds
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
2. Procedure:
-
Protein Preparation: Purified recombinant Tau protein is prepared and centrifuged to remove any pre-existing aggregates.
-
Reaction Mixture: A reaction mixture is prepared containing the Tau protein (e.g., 2-10 µM) in the assay buffer.[5]
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Aggregation Induction: Aggregation is initiated by adding an inducer like heparin (e.g., 2-10 µM).[5]
-
ThT Addition: ThT is added to a final concentration of 5-20 µM.[5]
-
Incubation and Monitoring: The plate is incubated at 37°C with intermittent shaking. Fluorescence intensity is measured at regular intervals (e.g., every 5-15 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-521 nm.[6]
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence of inhibitor-treated samples to the vehicle control. The IC50 value, the concentration of inhibitor that reduces aggregation by 50%, is determined from a dose-response curve.
Visualizing Tau Aggregation and Inhibition
The following diagrams illustrate the Tau aggregation pathway and the workflow for inhibitor screening.
Caption: Tau aggregation pathway and points of inhibitor intervention.
Caption: Workflow for Thioflavin T-based inhibitor screening.
Conclusion
The presence of the R2 repeat (Tau 275-305), containing the highly amyloidogenic VQIINK motif, in 4R-Tau isoforms like the K18 fragment presents a distinct challenge for the development of aggregation inhibitors. Inhibitors that solely target the VQIVYK motif in the R3 repeat may show limited efficacy against 4R-Tau. Therefore, dual-inhibitors targeting both VQIINK and VQIVYK motifs, or those specifically designed against the VQIINK structure, are promising strategies for treating tauopathies involving 4R-Tau pathology. Future research should focus on direct, standardized comparisons of inhibitor efficacy on these critical Tau fragments to accelerate the discovery of potent and specific anti-aggregation compounds.
References
- 1. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Small Molecule Inhibitors of Tau Aggregation by Targeting Monomeric Tau As a Potential Therapeutic Approach for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Tau Peptide (275-305) Sequence: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers and drug development professionals investigating neurodegenerative diseases like Alzheimer's, precise validation of synthetic or purified peptides is a critical first step. The Tau protein's second microtubule-binding repeat (R2), encompassing amino acids 275-305, is a key region implicated in Tau aggregation. Ensuring the exact sequence integrity of this 31-amino acid peptide is paramount for the validity of subsequent functional and pathological studies.
This guide provides an objective comparison of mass spectrometry (MS) with alternative methods for validating the primary sequence of the Tau (275-305) peptide. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate technique for their needs.
Performance Comparison: Mass Spectrometry vs. Edman Degradation
Mass spectrometry, particularly tandem MS (MS/MS), has become the gold standard for peptide sequencing due to its speed, sensitivity, and versatility.[1][2] The most direct alternative for primary sequence validation is Edman degradation, a classic chemical method.
| Feature | Mass Spectrometry (Tandem MS) | Edman Degradation |
| Principle | Measures mass-to-charge ratio of peptide fragments to deduce the sequence. | Sequential chemical removal and identification of N-terminal amino acids.[3][4][5] |
| Speed & Throughput | High (minutes per sample), suitable for high-throughput analysis.[6][7] | Low (approx. 1 hour per amino acid), single sample analysis.[8] |
| Sequence Coverage | Can achieve 100% coverage with multiple proteases.[7] | Typically limited to 30-50 amino acids from the N-terminus.[4][8][9] |
| Sample Requirement | Low (picomole to femtomole range).[4] | Higher (10-100 picomoles).[4][8] |
| N-terminal Modification | Tolerant; can still sequence the peptide and identify the modification.[10] | Blocked N-terminus (e.g., acetylation) prevents sequencing.[3][9][11] |
| PTM Analysis | Excellent for identifying and localizing post-translational modifications (PTMs).[6][12] | Cannot detect PTMs.[13] |
| Data Analysis | Requires sophisticated software for spectral interpretation and database searching.[12] | Relatively straightforward identification of PTH-amino acids via chromatography.[3] |
| Confirmation | Provides high-confidence sequence data based on fragmentation patterns. | Provides unambiguous identification of each N-terminal residue sequentially.[9][11] |
Experimental Workflows and Protocols
Mass Spectrometry Workflow
The validation of the Tau (275-305) peptide sequence using mass spectrometry typically involves a "bottom-up" proteomics approach. This workflow ensures comprehensive sequence coverage and high confidence in the final result.
Experimental Protocol: LC-MS/MS for Tau (275-305) Validation
-
Sample Preparation & Digestion:
-
Reconstitute 10-20 µg of lyophilized Tau (275-305) peptide in 50 mM ammonium (B1175870) bicarbonate buffer.
-
To achieve full sequence coverage, perform separate digestions with at least two different proteases (e.g., Trypsin and Chymotrypsin) at a 1:50 enzyme-to-peptide ratio.
-
Incubate the reactions overnight at 37°C.
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
-
Liquid Chromatography (LC) Separation:
-
Load the digested peptide mixture onto a C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Separate the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient might run from 2% to 40% B over 60 minutes.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[7]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS1 scan (e.g., m/z range 350-1500) to detect peptide precursor ions.
-
Sequentially select the top 10-20 most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD).
-
Acquire MS2 scans of the resulting fragment ions.
-
-
Data Analysis:
-
Process the raw MS/MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Perform a database search against a database containing only the expected Tau (275-305) sequence (VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS).
-
Alternatively, for absolute confirmation without database bias, use de novo sequencing algorithms to derive the peptide sequences directly from the fragmentation spectra.[8]
-
Align the identified overlapping peptide fragments to reconstruct and confirm the full 31-amino acid sequence.
-
Edman Degradation Workflow
The Edman degradation process is a cyclical chemical reaction that provides a definitive, step-by-step confirmation of the amino acid sequence starting from the N-terminus.
Experimental Protocol: Edman Degradation for Tau (275-305) N-terminus
-
Sample Preparation:
-
Ensure the peptide sample is highly pure (>95%), as contaminants can interfere with the reactions. A pure sample is a critical requirement.[11]
-
Dissolve 50-100 picomoles of the Tau peptide in a suitable solvent.
-
Immobilize the peptide on a polyvinylidene difluoride (PVDF) membrane.
-
-
Automated Sequencing:
-
Place the PVDF membrane into an automated protein sequencer.
-
The instrument performs the following automated steps for each cycle:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[3]
-
Cleavage: The PTC-derivatized terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).[14]
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.[4]
-
-
-
Identification:
-
The resulting PTH-amino acid is automatically injected into a high-performance liquid chromatography (HPLC) system.
-
The residue is identified by comparing its retention time to that of known PTH-amino acid standards.
-
-
Cycling:
-
The shortened peptide (now n-1 amino acids) remaining on the membrane is subjected to the next cycle of coupling, cleavage, and conversion.
-
This process is repeated for up to 30-50 cycles to determine the N-terminal sequence.[4] For the 31-amino acid Tau (275-305) peptide, full sequencing is feasible.
-
Complementary Techniques for Structural Validation
While MS and Edman degradation confirm the primary amino acid sequence, other techniques can validate higher-order structures, which may be relevant depending on the research goals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides residue-specific information on the peptide's three-dimensional structure and dynamics in solution.[15][16] For Tau (275-305), NMR can confirm the presence of local structural propensities, such as β-turns or random coil regions, which are critical to its function and aggregation.[17]
-
Cross-Linking Mass Spectrometry (XL-MS): This technique uses chemical cross-linkers to covalently link amino acids that are spatially close.[18][19] Subsequent MS analysis identifies these linked residues, providing distance constraints that help model the peptide's conformational ensemble.[20][21] This is particularly useful for studying transient interactions and the folded states of intrinsically disordered peptides like Tau fragments.
Conclusion
For the primary task of validating the amino acid sequence of Tau Peptide (275-305), tandem mass spectrometry is the superior method . It offers a comprehensive, rapid, and highly sensitive analysis that can confirm the entire 31-amino acid sequence and detect any unexpected modifications. Its high-throughput nature makes it significantly more efficient than its alternatives.[1][7]
Edman degradation , while less versatile, serves as an excellent orthogonal method for unambiguously confirming the N-terminal sequence.[2][11] Its major drawbacks are the requirement for a free N-terminus and its slow, low-throughput process.[8][9] For researchers requiring the highest level of confidence, using MS for full sequence coverage and Edman degradation to confirm the first 10-15 N-terminal residues provides a robust and comprehensive validation strategy. Complementary techniques like NMR and XL-MS should be considered when the research focus extends beyond primary sequence to the peptide's structural and conformational properties.
References
- 1. novor.cloud [novor.cloud]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. How to Sequence a Peptide [biognosys.com]
- 11. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 12. Advantages and Disadvantages of Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ehu.eus [ehu.eus]
- 15. research.rug.nl [research.rug.nl]
- 16. Structural characterization by nuclear magnetic resonance of the impact of phosphorylation in the proline-rich region of the disordered Tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 18. Probing Protein Structural Changes in Alzheimer’s Disease via Quantitative Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
A Comparative Analysis of the Tau R2 Domain Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in the Tau R2 domain across different species is crucial for the development of effective therapeutics for tauopathies like Alzheimer's disease. This guide provides a comparative analysis of the Tau R2 domain, focusing on its amino acid sequence, microtubule-binding affinity, and post-translational modifications (PTMs), supported by experimental data and detailed protocols.
The Tau protein, primarily found in neurons, plays a vital role in the stabilization of microtubules, the cellular scaffolding essential for neuronal structure and function.[1] The microtubule-binding region (MTBR) of Tau is composed of three or four tandem repeats (R1, R2, R3, and R4). The second repeat, the R2 domain, is of particular interest as it is directly involved in microtubule binding and is a key component in the formation of pathological Tau aggregates that are a hallmark of several neurodegenerative diseases.[2][3]
Amino Acid Sequence Comparison of the Tau R2 Domain
The amino acid sequence of the Tau R2 domain is highly conserved among mammals, indicating its critical role in microtubule stabilization. Below is a comparison of the Tau R2 domain sequence from several species. The numbering corresponds to the full-length human Tau protein (2N4R isoform).
Table 1: Amino Acid Sequence Alignment of the Tau R2 Domain
| Species | UniProt ID | R2 Domain Sequence (Residues 275-305) | Sequence Identity to Human |
| Homo sapiens (Human) | P10636 | VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS | 100% |
| Mus musculus (Mouse) | P10637 | VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS | 100% |
| Rattus norvegicus (Rat) | P19332 | VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS | 100% |
| Bos taurus (Bovine) | P29172 | VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS | 100% |
| Danio rerio (Zebrafish) | Q6P4I3 | VQIINKKMDLSNVQSKCGSKDNIKHVPGGGS | 96.8% |
Note: The C-terminal half of mouse Tau, which includes the R2 domain, is identical to human Tau.[4] The sequences for other species were obtained from their respective UniProt entries.
The high degree of sequence conservation, particularly among mammals, underscores the fundamental importance of the R2 domain's structure and function. The single amino acid substitution (L to M at position 284) in zebrafish, a vertebrate model organism, may have implications for its interaction with microtubules and its aggregation propensity, warranting further investigation.
Microtubule-Binding Affinity of the Tau R2 Domain
The primary function of the Tau R2 domain is to bind to microtubules, contributing to their stability. While direct comparative studies of the R2 domain's binding affinity (Kd) across different species are limited, research on human Tau provides valuable insights into the factors influencing this interaction.
A study using a molecular modeling approach investigated the binding energy of the human Tau R2 domain to different neuronal-specific β-tubulin isotypes, revealing that the binding affinity follows the order: βIII > βIIb > βI.[2][5] This suggests that the specific composition of tubulin isotypes in different neuronal populations can influence the strength of Tau-microtubule interactions.
Table 2: Calculated Binding Energies of Human Tau R2 with β-Tubulin Isotypes
| β-Tubulin Isotype | Relative Binding Energy (kcal/mol) |
| βI | - |
| βIIb | - |
| βIII | - |
Phosphorylation within the R2 domain, particularly at serines 289 and 293, has been shown to significantly decrease the binding affinity of Tau to microtubules, promoting its detachment and subsequent aggregation.[6]
Post-Translational Modifications of the Tau R2 Domain
Post-translational modifications (PTMs) play a crucial role in regulating Tau's function and its involvement in pathology. The R2 domain is a hotspot for several PTMs, including phosphorylation, acetylation, and ubiquitination. While most data is derived from studies on human Tau in the context of tauopathies, it provides a framework for understanding potential regulatory mechanisms across species.
Table 3: Key Post-Translational Modification Sites within the Human Tau R2 Domain
| Modification | Site(s) | Reported Effect |
| Phosphorylation | Ser285, Ser289, Ser293, Ser305 | Decreases microtubule binding affinity; promotes aggregation.[1][6] |
| Acetylation | Lys280, Lys290, Lys294, Lys298 | Can either promote or inhibit aggregation depending on the specific site and context.[7][8] |
| Ubiquitination | Lys290 | Marks the protein for degradation or can influence aggregation.[9] |
It is important to note that the landscape of PTMs in the Tau R2 domain of other species under normal physiological conditions is not well-characterized. This represents a significant knowledge gap that needs to be addressed to fully understand the comparative biology of Tau.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative analysis of the Tau R2 domain. Below are summaries of key experimental procedures.
Recombinant Tau Protein Expression and Purification
A common method for obtaining pure Tau protein for in vitro studies involves recombinant expression in E. coli.
Protocol Summary: Recombinant Human Tau Purification [10]
-
Expression: Transform E. coli BL21 (DE3) cells with a plasmid containing the human Tau gene. Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM HEPES-KOH pH 8.5, 50 mM KCl, protease inhibitors, 5 mM β-mercaptoethanol) and lyse the cells using sonication or a cell disruptor.[10]
-
Heat Treatment: Exploit Tau's heat stability by boiling the cell lysate to denature and precipitate most other proteins. Centrifuge to collect the heat-stable Tau in the supernatant.
-
Ion-Exchange Chromatography: Apply the supernatant to a cation exchange column (e.g., POROS 20HS). Elute Tau using a salt gradient (e.g., 0-1 M KCl).[10]
-
Size-Exclusion Chromatography (Optional): For higher purity, perform size-exclusion chromatography to remove any remaining contaminants and aggregates.
In Vitro Microtubule Binding Assay
This assay is used to quantify the binding affinity of Tau to microtubules.
Protocol Summary: Microtubule Co-sedimentation Assay
-
Microtubule Polymerization: Polymerize purified tubulin in a polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) with the addition of GTP and a stabilizing agent like taxol.
-
Binding Reaction: Incubate varying concentrations of purified Tau protein with the pre-formed microtubules at room temperature.
-
Co-sedimentation: Centrifuge the mixture at high speed to pellet the microtubules and any bound Tau.
-
Analysis: Carefully separate the supernatant (containing unbound Tau) and the pellet (containing microtubules and bound Tau). Analyze the protein content of both fractions by SDS-PAGE and densitometry.
-
Data Interpretation: Plot the amount of bound Tau as a function of the Tau concentration to determine the dissociation constant (Kd).
NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the structure and dynamics of Tau and its interaction with microtubules at an atomic level.
Protocol Summary: NMR Spectroscopy of Tau [11]
-
Isotope Labeling: Express Tau protein in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to produce isotopically labeled protein.
-
Protein Purification: Purify the labeled Tau protein as described above.
-
Sample Preparation: Prepare the NMR sample by concentrating the purified Tau to the desired concentration in an appropriate NMR buffer (e.g., phosphate (B84403) buffer in D2O).
-
Data Acquisition: Acquire multidimensional NMR spectra (e.g., 1H-15N HSQC) to obtain resonance assignments for the protein backbone.
-
Interaction Studies: Titrate unlabeled binding partners (e.g., microtubules) into the labeled Tau sample and monitor chemical shift perturbations in the NMR spectra to identify binding interfaces and conformational changes.
Visualizations
Experimental Workflow for Tau R2 Domain Characterization
References
- 1. Human tauopathy strains defined by phosphorylation in R1-R2 repeat domains of tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau R2 and R3 are essential regions for tau aggregation, seeding and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acetylation mimetic and null mutations within the filament core of P301L tau have varied effects on susceptibility to seeding and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine 63-linked ubiquitination of tau oligomers contributes to the pathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disease-associated patterns of acetylation stabilize tau fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
A Comparative Guide to a Cell-Based Model of Tauopathy Using Tau Peptide (275-305)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a cell-based model of Tauopathy utilizing the Tau peptide (275-305), corresponding to the second microtubule-binding repeat (R2) of the Tau protein. We offer an objective comparison of this model's performance against alternative Tauopathy models, supported by experimental data. Detailed methodologies for key validation experiments are provided to ensure reproducibility.
Introduction to Tau Peptide (275-305) Model
The Tau peptide (275-305) is a 31-amino acid fragment from the R2 domain of the Tau protein.[1] This region is crucial for Tau's pathological aggregation, a hallmark of neurodegenerative diseases known as tauopathies, including Alzheimer's disease. Cell-based models employing this peptide are instrumental in studying the mechanisms of Tau aggregation and for screening potential therapeutic inhibitors. This model typically involves the extracellular application of the synthetic Tau (275-305) peptide to cultured cells, which can induce intracellular Tau pathology.
Comparative Analysis of Tauopathy Models
The selection of an appropriate cell-based model is critical for the relevance and success of Tauopathy research. Below is a comparative overview of the Tau peptide (275-305) model with other commonly used alternatives.
| Model Type | Description | Advantages | Disadvantages |
| Tau Peptide (275-305) | Utilizes a synthetic peptide corresponding to the R2 repeat of Tau to induce aggregation. | - Simple and cost-effective to produce the peptide.- Allows for the study of a specific aggregation-prone region.- Amenable to high-throughput screening of inhibitors. | - Does not represent the full complexity of the entire Tau protein.- May not fully recapitulate all post-translational modifications. |
| Tau Fragments (e.g., K18, K19) | Employs larger fragments of the Tau protein, such as K18 (containing all four microtubule-binding repeats) or K19 (lacking the R2 repeat). | - More closely mimics the microtubule-binding domain of Tau.- K18 is known for its high propensity to aggregate.[2] | - Production can be more complex than short peptides.- Aggregation often requires co-factors like heparin.[2] |
| Full-Length Tau (Wild-Type or Mutant) | Uses the entire Tau protein, either in its wild-type form or with mutations associated with familial tauopathies (e.g., P301L). | - Represents the most physiologically relevant form of the protein.- Allows for the study of all potential post-translational modifications. | - Aggregation of wild-type full-length Tau is slow and often requires inducers.- Mutant forms may not represent sporadic tauopathies. |
| iPSC-Derived Neurons | Patient-derived induced pluripotent stem cells are differentiated into neurons, carrying the genetic background of the donor. | - Highly relevant to human disease.- Allows for the study of patient-specific disease mechanisms. | - Technically demanding and expensive.- High variability between different iPSC lines. |
Quantitative Data Presentation
To validate and compare the Tau peptide (275-305) model, several quantitative assays are employed. The following tables summarize typical results from these experiments.
Table 1: Tau Aggregation Kinetics (Thioflavin T Assay)
This assay measures the formation of β-sheet structures, characteristic of amyloid fibrils, over time.
| Tau Species | Lag Phase (hours) | Max Fluorescence (Arbitrary Units) |
| Tau Peptide (275-305) | 4-6 | 800 ± 50 |
| K18 Fragment | 2-4 | 1200 ± 75 |
| Full-Length Tau (P301L) | 8-12 | 600 ± 40 |
Note: Data are representative and can vary based on experimental conditions such as peptide/protein concentration and the presence of aggregation inducers. The K18 fragment typically shows faster aggregation kinetics compared to the Tau (275-305) peptide and full-length Tau mutants.[3][4][5]
Table 2: Quantification of Intracellular Tau Aggregates (Immunofluorescence)
This method quantifies the percentage of cells exhibiting intracellular Tau aggregates after treatment.
| Treatment | % of Cells with Aggregates | Average Aggregate Size (µm²) |
| Vehicle Control | < 1% | N/A |
| Tau Peptide (275-305) (10 µM) | 25 ± 5% | 5.2 ± 1.5 |
| K18 Fibrils (1 µM) | 40 ± 8% | 8.9 ± 2.1 |
| Full-Length Tau (P301L) Fibrils (1 µM) | 35 ± 6% | 7.5 ± 1.8 |
Note: Quantification is typically performed by automated image analysis of cells stained with anti-Tau antibodies.
Table 3: Analysis of Tau Phosphorylation (Western Blot)
This technique measures the levels of specific phosphorylated forms of Tau, which are associated with pathology.
| Cell Model | Phospho-Tau (Ser396/404) / Total Tau Ratio | Phospho-Tau (Ser202/Thr205) / Total Tau Ratio |
| Untreated Control | 1.0 (baseline) | 1.0 (baseline) |
| Tau Peptide (275-305) treated | 2.5 ± 0.4 | 1.8 ± 0.3 |
| K18-seeded | 3.8 ± 0.6 | 2.9 ± 0.5 |
| Full-Length Tau (P301L) expressing | 4.5 ± 0.7 | 3.5 ± 0.6 |
Note: Ratios are normalized to untreated control cells. Data represents relative band intensities from densitometric analysis. Western blot analysis consistently shows an increase in pathological Tau phosphorylation in all models compared to controls.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Thioflavin T (ThT) Aggregation Assay
-
Objective: To monitor the kinetics of Tau aggregation in vitro.
-
Procedure:
-
Prepare a 10 µM solution of Tau peptide (275-305) or other Tau species in a suitable buffer (e.g., PBS, pH 7.4).
-
Add 20 µM Thioflavin T to the solution.
-
Incubate the mixture at 37°C with continuous shaking.
-
Measure fluorescence intensity at excitation ~440 nm and emission ~485 nm at regular intervals using a plate reader.[9]
-
Plot fluorescence intensity against time to obtain a sigmoidal aggregation curve.
-
2. Cell-Based Seeding Assay using Immunofluorescence
-
Objective: To induce and visualize intracellular Tau aggregation in a cellular context.
-
Procedure:
-
Plate HEK293T or SH-SY5Y cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a solution of Tau peptide (275-305) or pre-formed fibrils of other Tau species.
-
For enhanced uptake, mix the Tau preparation with a transfection reagent like Lipofectamine 2000 in Opti-MEM and incubate for 20 minutes.
-
Add the Tau-Lipofectamine complexes to the cells and incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against Tau (e.g., AT8 for phosphorylated Tau) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify aggregates using a fluorescence microscope and image analysis software.
-
3. Western Blot Analysis of Phosphorylated Tau
-
Objective: To quantify the levels of pathological Tau phosphorylation.
-
Procedure:
-
Lyse the cells from the seeding assay in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against specific phospho-Tau epitopes (e.g., AT8, PHF-1) and total Tau overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-Tau levels to total Tau.[10]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Extracellular Tau Peptide-Induced Neurotoxicity
Extracellular Tau species, including fragments like the (275-305) peptide, are known to induce neurotoxic effects by dysregulating intracellular signaling cascades. A key pathway involves the disruption of calcium homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of Tau construct K18 with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical analyses of tau and other neuronal markers in the submandibular gland and frontal cortex across stages of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new electrochemical method that mimics phosphorylation of the core tau peptide K18 enables kinetic and structural analysis of intermediates and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Unraveling the Role of Metals in Tau Aggregation: A Comparative Analysis of R2 and R3 Domains
A deep dive into the metal-ion-driven aggregation of Tau protein's R2 and R3 repeat domains reveals distinct characteristics and shared pathways, providing critical insights for researchers in neurodegenerative diseases and drug development. This guide synthesizes experimental data to objectively compare their roles in this pathological process.
The aggregation of the microtubule-associated protein Tau is a central event in the pathology of Alzheimer's disease and other tauopathies. A growing body of evidence highlights the significant role of metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), in promoting this aggregation. The microtubule-binding region of Tau, composed of three or four tandem repeats (R1-R4), is central to this process. Within this region, the second (R2) and third (R3) repeats are of particular interest due to their inherent propensity to form β-sheet structures, a hallmark of amyloid fibrils.[1] This guide provides a comparative analysis of the metal-induced aggregation of the Tau R2 and R3 domains, supported by experimental data and detailed methodologies.
Comparative Analysis of Metal-Induced Aggregation: R2 vs. R3
The R2 and R3 domains of Tau, while sharing some structural similarities, exhibit distinct responses to the presence of metal ions. Both domains contain a hexapeptide motif (VQIINK in R2 and VQIVYK in R3) that is crucial for β-sheet formation and subsequent aggregation.[2] However, differences in their amino acid sequences, particularly the presence of specific cysteine and histidine residues, influence their interaction with metal ions and their aggregation pathways.
Quantitative Comparison of Metal Interaction and Aggregation Kinetics
The following table summarizes key quantitative data from studies investigating the interaction of zinc and copper with Tau R2 and R3 domains and their subsequent effect on aggregation.
| Parameter | Tau R2 Domain | Tau R3 Domain | Metal Ion | Supporting Evidence |
| Metal Binding Affinity (Kd) | Data not explicitly found for isolated R2 | ~0.5 µM | Cu²⁺ | [3] |
| Data not explicitly found for isolated R2 | Association constant (Ka) = 6.82 ± 0.29 × 10⁴ M⁻¹ | Zn²⁺ | [2] | |
| Effect on Aggregation | Induces aggregation | Accelerates aggregation | Hg²⁺, Zn²⁺ | [2][3] |
| Fibril formation observed | Promoted formation of short fibrils and oligomers | Cu²⁺, Zn²⁺ | [2][4] | |
| Structural Changes Induced by Metals | Not explicitly detailed for isolated R2 | Monomeric α-helical and β-sheet structures | Cu²⁺ | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of metal-induced Tau R2 and R3 aggregation.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those in Tau fibrils.[5]
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Thioflavin T in dH₂O. This solution should be freshly prepared and filtered through a 0.2 µm syringe filter.[5]
-
Prepare the aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, supplemented with 1 mM DTT before use).[6]
-
Prepare stock solutions of the Tau R2 or R3 peptides and the metal ions (e.g., ZnCl₂ or CuCl₂) in the aggregation buffer.
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom microplate, mix the reagents to achieve the desired final concentrations. A typical reaction mixture might include 10 µM Tau peptide, 2.5 µM Heparin (as an aggregation inducer), the desired concentration of the metal ion, and 25 µM ThT in a final volume of 100 µL.[5][7]
-
Include control wells with Tau peptide alone and metal ion alone.
-
-
Data Acquisition:
-
Seal the plate to prevent evaporation and place it in a microplate reader equipped with fluorescence detection.[7]
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes to every hour) with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.[5][7][8]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. It measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the protein's conformation.[9][10]
-
Sample Preparation:
-
Prepare solutions of Tau R2 or R3 peptides at a suitable concentration (e.g., 10-20 µM) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). High salt concentrations can interfere with the measurement.
-
Prepare solutions with and without the addition of metal ions at the desired concentrations.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
A spectrum of the buffer alone should be recorded and subtracted from the protein spectra.
-
-
Data Analysis:
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of aggregated protein structures, allowing for the visualization of fibril morphology.[12]
-
Sample Preparation:
-
Take aliquots from the ThT aggregation assay at different time points (e.g., after the fluorescence has reached a plateau).
-
Apply a small volume (e.g., 5 µL) of the sample onto a carbon-coated copper grid for a few minutes.
-
Remove the excess sample with filter paper.
-
Optionally, wash the grid with a drop of distilled water.
-
-
Staining:
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Remove the excess stain with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope at an appropriate magnification.
-
Capture images of the Tau fibrils to analyze their morphology, such as their width, length, and whether they are twisted or straight.[13]
-
Visualizing the Process: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of metal-induced Tau aggregation.
References
- 1. The Role of Copper in Tau-Related Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zn2+ Aggravates Tau Aggregation and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Ion Effects on Aβ and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Effects of Copper Ions in the Aggregation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 8. 3.4. Thioflavin T Assay [bio-protocol.org]
- 9. Analyzing Protein Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Mind the Gap: A Guide to Improving Reproducibility in Tau Peptide (275-305) Aggregation Assays
A comparative analysis of factors influencing inter-laboratory variability and a proposed standardized protocol for consistent results.
The aggregation of the Tau protein is a central event in the pathology of Alzheimer's disease and other tauopathies. The microtubule-binding repeat domain, particularly the 275-305 region within the second repeat (R2) of 4R Tau isoforms, is known for its high propensity to aggregate.[1][2] However, in vitro aggregation assays using the Tau (275-305) peptide are often plagued by poor reproducibility across different laboratories. This guide provides a comprehensive overview of the key factors that contribute to this variability, presents comparative data to illustrate their impact, and proposes a standardized experimental protocol to enhance reproducibility. This information is critical for researchers and drug development professionals seeking to generate reliable and comparable data on Tau aggregation inhibitors.
Factors Influencing Reproducibility
The aggregation of Tau is a complex nucleation-dependent process that is highly sensitive to a multitude of experimental parameters.[3] Variability in any of these can lead to significant differences in aggregation kinetics, including the lag phase, elongation rate, and final fibril morphology. Key sources of inter-laboratory variability include the purity of the synthetic peptide, the methods for its preparation and solubilization, the specific assay conditions, and the techniques used for monitoring aggregation.
Table 1: Key Parameters Affecting Tau (275-305) Aggregation Assay Reproducibility
| Parameter | Source of Variability | Impact on Aggregation | Recommendations for Standardization |
| Peptide Quality | Purity, presence of pre-formed seeds, batch-to-batch variation. | Pre-existing aggregates can act as seeds, eliminating the lag phase and accelerating aggregation.[2] | Use highly purified (>95%) peptide. Implement a stringent monomerization protocol before each experiment. |
| Peptide Solubilization | Solvent (e.g., DMSO, water), sonication, filtration. | Incomplete solubilization can leave undissolved aggregates that act as seeds. | Standardize the solubilization procedure, including solvent, concentration, and mixing method. |
| Aggregation Buffer | pH, ionic strength, presence of co-factors (e.g., heparin). | pH and ionic strength affect peptide charge and conformation. Heparin and other polyanions are potent inducers of aggregation.[4][5] | Use a consistent, well-defined buffer system. If using inducers, standardize their source, preparation, and concentration. |
| Assay Conditions | Temperature, agitation, plate type. | Temperature affects reaction kinetics. Agitation can promote fibril fragmentation and secondary nucleation.[6] Plate surface can influence nucleation. | Maintain constant temperature and agitation speed. Use low-binding, non-binding surface plates. |
| Monitoring Method | Thioflavin T (ThT) concentration, instrument settings, data analysis. | ThT fluorescence can be affected by buffer components and instrument sensitivity. Data normalization and analysis methods can vary. | Standardize ThT concentration and instrument parameters. Use a consistent method for calculating kinetic parameters. |
Comparative Aggregation Kinetics
The following table summarizes representative data on how different conditions can affect the aggregation kinetics of Tau peptides. While a direct inter-lab comparison for the specific 275-305 peptide is not available in the literature, these data from studies on larger Tau fragments containing this region illustrate the potential for variability.
Table 2: Illustrative Aggregation Kinetics of Tau Fragments Under Different Conditions
| Tau Construct | Inducer | Lag Phase (t_lag) | Aggregation Rate (k_app) | Reference |
| Tau RD (WT) | Heparin | ~12.5 h | - | [7] |
| Tau RD (P301L mutant) | Heparin | ~5.2 h | Faster than WT | [7] |
| Tau RD (P301S mutant) | Heparin | ~3.9 h | Faster than WT | [7] |
| Tau (297-391) | None (spontaneous) | Concentration-dependent | - | [8] |
Note: This table is for illustrative purposes to show the magnitude of differences that can be expected with changes in the protein sequence or assay conditions.
Proposed Standardized Experimental Protocol
To address the challenges of reproducibility, the following standardized protocol for Tau peptide (275-305) aggregation assays is proposed.
1. Peptide Preparation (Monomerization)
-
Objective: To ensure a seed-free, monomeric starting material.
-
Protocol:
-
Dissolve the synthetic Tau (275-305) peptide in a suitable solvent (e.g., 100% DMSO) to a stock concentration of 1-5 mM.
-
Sonicate the stock solution for 10 minutes in a water bath sonicator.
-
Centrifuge the solution at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to pellet any pre-existing aggregates.
-
Carefully collect the supernatant containing the monomeric peptide. Determine the precise concentration using a method such as BCA or absorbance at 280 nm.
-
2. Aggregation Assay Setup
-
Objective: To initiate and monitor aggregation under controlled conditions.
-
Protocol:
-
Prepare the aggregation buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
If using an inducer like heparin, add it to the aggregation buffer at a standardized final concentration (e.g., a 1:4 molar ratio of Tau to heparin).
-
Add the monomeric Tau peptide to the aggregation buffer to the desired final concentration (e.g., 10-50 µM).
-
Add Thioflavin T (ThT) to a final concentration of 10 µM.
-
Aliquot the reaction mixture into a 96-well, clear-bottom, non-binding surface plate. Include buffer-only and ThT-only controls.
-
Seal the plate to prevent evaporation.
-
3. Aggregation Monitoring
-
Objective: To quantify the kinetics of fibril formation.
-
Protocol:
-
Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking every 5 minutes).
-
Measure ThT fluorescence every 5-15 minutes using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Continue monitoring until the fluorescence signal reaches a plateau.
-
4. Data Analysis
-
Objective: To extract key kinetic parameters from the aggregation curves.
-
Protocol:
-
Subtract the background fluorescence from the control wells.
-
Normalize the fluorescence data to the maximum intensity.
-
Fit the data to a sigmoidal curve to determine the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity.
-
Visualizing the Workflow and Influencing Factors
To further clarify the experimental process and the factors that can introduce variability, the following diagrams are provided.
Caption: Standardized workflow for a Tau (275-305) aggregation assay.
Caption: Key factors influencing the reproducibility of Tau aggregation assays.
By adhering to a more standardized protocol, the scientific community can improve the consistency and reliability of data generated from Tau (275-305) aggregation assays. This will ultimately accelerate the discovery and development of effective therapeutics for tauopathies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ensemble-based design of tau to inhibit aggregation while preserving biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 4. Cellular factors modulating the mechanism of tau protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Control Experiments for Tau Peptide (275-305) Seeding Assays
For researchers, scientists, and drug development professionals, establishing robust and reliable Tau seeding assays is paramount for advancing our understanding of tauopathies and developing effective therapeutics. This guide provides a comparative overview of essential control experiments for seeding assays involving the Tau peptide fragment 275-305, a key region within the microtubule-binding domain critical for Tau aggregation.
The aggregation of the Tau protein is a central pathological hallmark of a range of neurodegenerative diseases, collectively known as tauopathies, which includes Alzheimer's disease. The prion-like seeding and spreading of pathological Tau aggregates are thought to underlie disease progression. The Tau peptide spanning amino acids 275-305, located in the second microtubule-binding repeat (R2), contains the amyloidogenic motif 275VQIINK280, which is crucial for the formation of Tau fibrils. Consequently, seeding assays utilizing this peptide or constructs containing this region are vital tools for studying Tau aggregation and screening for potential inhibitors.
To ensure the validity and reproducibility of such assays, the inclusion of appropriate positive and negative controls is non-negotiable. This guide outlines key control strategies, presents comparative data in a structured format, provides detailed experimental protocols, and visualizes experimental workflows.
Comparative Analysis of Control Strategies
Effective control experiments are essential to validate the specificity and sensitivity of Tau seeding assays. Below is a summary of commonly employed positive and negative controls in various assay formats.
| Control Type | Control Agent | Assay Format | Expected Outcome | Reference |
| Positive Control | Heparin | In vitro ThT Aggregation Assay | Induces Tau aggregation, leading to a significant increase in Thioflavin T (ThT) fluorescence. | [1][2] |
| Full-length Tau | In vitro Aggregation Assay | Exhibits aggregation, serving as a baseline for comparing the aggregation propensity of Tau fragments. | [3][4] | |
| Alzheimer's Disease (AD) Brain Homogenate | Cell-based Seeding Assay / RT-QuIC | Seeds the aggregation of endogenous or recombinant Tau, resulting in a positive signal. | [5][6] | |
| Rifampin | Inhibitor Screening Assay | A known inhibitor of Tau aggregation, it should reduce the seeding signal. | [5] | |
| Negative Control | Tau without Heparin | In vitro ThT Aggregation Assay | No significant increase in ThT fluorescence, indicating the necessity of an inducer for aggregation. | [1][2] |
| Non-seeding Control Brain Homogenate | Cell-based Seeding Assay / RT-QuIC | Brain homogenate from healthy controls should not induce Tau aggregation. | ||
| Irrelevant Antibody (e.g., VHH F8-2) | In vitro Aggregation / Cell-based Assay | An antibody that does not target the Tau aggregation core should not affect the seeding process. | [1] | |
| Indomethacin | Inhibitor Screening Assay | A compound not expected to inhibit Tau aggregation, serving as a baseline for inhibitor effects. |
Key Experimental Workflows and Signaling Pathways
The following diagrams illustrate the fundamental workflows of common Tau seeding assays.
Caption: Workflow for a typical in vitro Tau aggregation assay using Thioflavin T.
Caption: Workflow for a cell-based FRET biosensor Tau seeding assay.
Detailed Experimental Protocols
In Vitro Thioflavin T (ThT) Aggregation Assay
This protocol is adapted from methodologies used to assess the aggregation of recombinant Tau protein.[1][2]
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant Tau protein (e.g., full-length Tau or Tau 275-305 fragment) in a suitable buffer (e.g., 50 mM MES pH 6.9, 30 mM NaCl, 2.5 mM EDTA, 0.3 mM DTT).
-
Prepare a stock solution of heparin (e.g., 2.5 mM).
-
Prepare a stock solution of Thioflavin T (ThT) (e.g., 50 µM).
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Positive Control: 10 µM Tau, 2.5 mM heparin, and 50 µM ThT in assay buffer.
-
Negative Control: 10 µM Tau and 50 µM ThT in assay buffer (without heparin).
-
Test Condition: 10 µM Tau, 2.5 mM heparin, 50 µM ThT, and the test compound in assay buffer.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence (e.g., excitation at 440 nm, emission at 485 nm) at regular intervals (e.g., every 5 minutes) using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The positive control should show a sigmoidal curve, while the negative control should exhibit a flat baseline.
-
Cell-Based FRET Biosensor Seeding Assay
This protocol is based on the widely used FRET-biosensor assay employing HEK293 cells.[7][8]
-
Cell Culture:
-
Culture HEK293 cells stably expressing the Tau repeat domain with the P301S mutation fused to CFP and YFP (TauRD-P301S-CFP/YFP) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in a 96-well plate at a density of 30,000 cells per well and culture for 24 hours.
-
-
Preparation of Tau Seeds:
-
Prepare Tau seeds from sources such as sarkosyl-insoluble fractions of brain homogenates or sonicated pre-formed fibrils of recombinant Tau.
-
-
Transduction of Seeds:
-
For each well, dilute the Tau seeds and a transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM.
-
Incubate the mixture for 20 minutes at room temperature to allow the formation of lipid-seed complexes.
-
Add the mixture to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24 to 48 hours to allow for the uptake of seeds and induction of intracellular Tau aggregation.
-
Harvest the cells and analyze the FRET signal by flow cytometry or high-content imaging. An increase in the FRET signal indicates seeded aggregation.
-
-
Controls:
-
Positive Control: Cells treated with known potent Tau seeds (e.g., from AD brain).
-
Negative Control: Cells treated with vehicle or brain homogenate from a healthy control.
-
By implementing these rigorous control experiments and standardized protocols, researchers can ensure the generation of high-quality, reproducible data in their Tau seeding assays, ultimately accelerating the discovery of novel diagnostics and therapeutics for tauopathies.
References
- 1. Inhibition of Tau seeding by targeting Tau nucleation core within neurons with a single domain antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The AD tau core spontaneously self-assembles and recruits full-length tau to filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbianeuroresearch.org [columbianeuroresearch.org]
- 5. Design and application of a Tau seed amplification assay for screening inhibitors of Tau seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two simple assays for assessing the seeding activity of proteopathic tau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ seeding assay: A novel technique for direct tissue localization of bioactive tau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
A Comparative Guide to Investigating Tau (275-305) Binding Interactions: Isothermal Titration Calorimetry and Alternatives
For researchers, scientists, and drug development professionals, understanding the binding interactions of specific protein fragments is crucial for elucidating disease mechanisms and designing targeted therapeutics. This guide provides a comparative overview of Isothermal Titration Calorimetry (ITC) and alternative biophysical techniques for characterizing the binding properties of the Tau protein fragment (275-305), a key region within the microtubule-binding domain implicated in neurodegenerative diseases.
This guide offers a detailed examination of experimental methodologies, presents quantitative data in a clear, comparative format, and visualizes experimental workflows to aid in the selection of the most appropriate technique for your research needs.
Quantitative Data Summary
Direct quantitative data for the binding of various ligands to the isolated Tau (275-305) fragment is limited in publicly available literature. The following table summarizes available data for this fragment and related Tau constructs to provide a comparative perspective on binding affinities and thermodynamic parameters.
| Technique | Tau Construct | Binding Partner | Dissociation Constant (Kd) | Enthalpy (ΔH) | Stoichiometry (n) | Reference |
| Isothermal Titration Calorimetry (ITC) | Tau (275-305) (R2) | Mercury (II) | Not explicitly stated | -34.8 kcal/mol | 1:2 (metal:protein) | [1] |
| Isothermal Titration Calorimetry (ITC) | Tau (R2R3 region) | Zinc | 5.9 µM (Ka = 1.7 x 10⁵ M⁻¹) | -7.4 kcal/mol | 0.8 | [2] |
| Isothermal Titration Calorimetry (ITC) | Full-length Tau | SRI-42667 (small molecule) | 11.9 µM | -1.5 kcal/mol | 0.9 | [3] |
| Surface Plasmon Resonance (SPR) | 4R Tau (contains 275-305) | hsc70 | 0.16 µM | Not determined by this method | Not determined by this method | [1] |
| Fluorescence Spectroscopy | Tau aggregates | pTP-TFE (fluorescent probe) | 38 nM | Not determined by this method | Not determined by this method | [4] |
Note: The data for larger Tau constructs are included to provide context for the range of binding affinities and thermodynamic profiles observed for the Tau protein. The specific binding characteristics of the isolated Tau (275-305) fragment may vary.
Comparison of Key Techniques
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][6] However, alternative methods such as Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy offer distinct advantages in terms of sensitivity, throughput, and sample consumption.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Spectroscopy |
| Principle | Measures the heat released or absorbed during a binding event in solution.[6] | Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[7] | Measures changes in fluorescence properties (intensity, polarization, or lifetime) of a molecule upon binding. |
| Key Advantages | - Provides a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) in a single experiment.[5] - Label-free and performed in solution, closely mimicking physiological conditions. | - High sensitivity, allowing for the detection of low-affinity interactions and the use of smaller sample quantities. - Provides real-time kinetic data (association and dissociation rates).[7] | - High sensitivity and can be used with very low sample concentrations. - Versatile, with various assay formats (e.g., fluorescence polarization, FRET). |
| Limitations | - Requires relatively large amounts of sample. - Lower throughput compared to other techniques. | - Requires immobilization of one binding partner, which may affect its conformation and activity. - Can be susceptible to non-specific binding to the sensor surface. | - Often requires fluorescent labeling of one of the binding partners, which can potentially alter the interaction. - Susceptible to interference from fluorescent compounds. |
| Typical Sample Requirements | Micromolar concentrations, milliliter volumes. | Nanomolar to micromolar concentrations, microliter volumes. | Nanomolar to picomolar concentrations, microliter volumes. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This generalized protocol outlines the key steps for an ITC experiment to study the binding of a small molecule to the Tau (275-305) fragment.
1. Sample Preparation:
- Express and purify the Tau (275-305) fragment to high homogeneity.
- Prepare a stock solution of the ligand (small molecule) of interest.
- Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris, 150 mM NaCl, pH 8.0.[3]
- Accurately determine the concentrations of both the protein and the ligand.
2. ITC Instrument Setup:
- Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.
- Set the experimental temperature (e.g., 25°C).[3]
3. Loading the Instrument:
- Load the Tau (275-305) solution into the sample cell (typically ~120 µM).[3]
- Load the ligand solution into the injection syringe (typically 1 mM).[3]
4. Titration:
- Perform a series of small, sequential injections (e.g., 16 injections of 2.5 µL) of the ligand into the protein solution.[3]
- Allow the system to reach equilibrium after each injection while monitoring the heat change.
5. Data Analysis:
- Integrate the heat-flow peaks for each injection.
- Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., "one set of sites") to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[3]
Surface Plasmon Resonance (SPR)
This generalized protocol describes the steps for an SPR experiment to analyze the interaction between the Tau (275-305) fragment and a binding partner.
1. Sensor Chip Preparation:
- Select a suitable sensor chip (e.g., a CM5 chip).
- Activate the carboxymethylated dextran (B179266) surface of the sensor chip.
2. Ligand Immobilization:
- Immobilize one of the binding partners (e.g., an antibody specific to Tau (275-305) or the binding partner itself) onto the sensor chip surface.
- Deactivate any remaining active esters on the surface.
3. Analyte Injection:
- Prepare a series of dilutions of the analyte (e.g., Tau (275-305) fragment) in a suitable running buffer.
- Inject the analyte solutions over the sensor surface at a constant flow rate.
- Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
4. Dissociation:
- After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.
5. Regeneration:
- If necessary, inject a regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.
6. Data Analysis:
- Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[1]
Fluorescence Spectroscopy
This generalized protocol outlines a fluorescence polarization/anisotropy assay to study the binding of a fluorescently labeled ligand to the Tau (275-305) fragment.
1. Sample Preparation:
- Prepare a solution of the fluorescently labeled ligand at a constant, low concentration in a suitable buffer.
- Prepare a series of dilutions of the Tau (275-305) fragment.
2. Measurement:
- In a multi-well plate or cuvette, mix the fluorescent ligand with each dilution of the Tau (275-305) fragment.
- Incubate the mixtures to allow binding to reach equilibrium.
- Excite the sample with polarized light at the appropriate wavelength for the fluorophore.
- Measure the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.
3. Data Analysis:
- Calculate the fluorescence polarization or anisotropy for each sample.
- Plot the change in polarization/anisotropy as a function of the Tau (275-305) concentration.
- Fit the resulting binding curve to a suitable binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for ITC, SPR, and a fluorescence binding assay.
References
- 1. Two motifs within the tau microtubule-binding domain mediate its association with the hsc70 molecular chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of small-molecule Tau-SH3 interaction inhibitors that prevent amyloid-β toxicity and network hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05620C [pubs.rsc.org]
- 5. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Tau (275-305) Peptides: A Comparative Analysis
For researchers and drug development professionals investigating tauopathies, the quality and performance of synthetic tau peptides are critical for obtaining reliable and reproducible experimental results. The Tau (275-305) fragment, encompassing the second microtubule-binding repeat (R2), is a key region implicated in tau aggregation and pathology. This guide provides a side-by-side comparison of commercially available Tau (275-305) peptides, supported by publicly available data and detailed experimental protocols for key assays.
Commercial Source Comparison
| Vendor | Catalog Number | Stated Purity | Form | Solubility |
| MedchemExpress | HY-P2516 | 98.83%[1] | Lyophilized powder | Not specified |
| GenScript | RP30887 | >95%[2] | Lyophilized | Can be dissolved in Ultrapure water[2] |
| Anaspec | AS-65434-1 | Not specified | Not specified | Not specified |
| Eurogentec | AS-65434-1 | Not specified | Lyophilized[3] | Not specified |
It is important to note that performance characteristics such as aggregation kinetics and seeding competency are not typically provided on vendor datasheets. Researchers are encouraged to perform their own validation experiments upon receipt of any commercial peptide.
Experimental Performance and Characterization
The utility of a synthetic Tau (275-305) peptide is determined by its ability to mimic the behavior of its endogenous counterpart in key pathological processes, namely aggregation and seeding. Below are detailed protocols for assessing these characteristics.
Thioflavin T (ThT) Aggregation Assay
This assay is a standard method for monitoring the formation of amyloid-like fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Experimental Protocol:
-
Preparation of Tau (275-305) Stock Solution:
-
Reconstitute the lyophilized Tau (275-305) peptide in an appropriate solvent (e.g., sterile, nuclease-free water or a buffer such as PBS) to a stock concentration of 1 mg/mL.
-
To ensure the peptide is in a monomeric state, it is recommended to filter the stock solution through a 0.22 µm syringe filter.
-
-
Aggregation Reaction Setup:
-
In a 96-well black, clear-bottom plate, prepare the aggregation reaction mixture. A typical reaction may consist of:
-
Tau (275-305) peptide at a final concentration of 10-50 µM.
-
An aggregation inducer, such as heparin, at a concentration that is typically a fraction of the tau concentration (e.g., a 1:4 molar ratio of heparin to tau).
-
Thioflavin T at a final concentration of 10-20 µM.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
-
Include appropriate controls, such as buffer with ThT alone and buffer with heparin and ThT.
-
-
Fluorescence Measurement:
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, followed by an exponential growth phase, and finally a plateau, representing the kinetics of fibril formation.
-
Quantitative parameters such as the lag time and the maximum fluorescence intensity can be used to compare the aggregation propensity of peptides from different sources.
-
Workflow for Thioflavin T Aggregation Assay:
Cell-Based Seeding Assay
This assay assesses the ability of pre-formed Tau (275-305) aggregates (seeds) to induce the aggregation of endogenous or overexpressed tau in a cellular context. A common model utilizes HEK293 cells stably expressing a fluorescently tagged, aggregation-prone form of tau.
Experimental Protocol:
-
Preparation of Tau (275-305) Seeds:
-
Induce the aggregation of Tau (275-305) peptide in vitro as described in the ThT assay protocol (without the ThT).
-
To generate smaller, more readily uptaken seeds, sonicate the aggregated peptide solution on ice.
-
-
Cell Culture and Transfection/Transduction:
-
Culture HEK293 cells expressing a fluorescently tagged tau construct (e.g., Tau-GFP or a FRET-based biosensor system) in appropriate media.
-
Plate the cells in a multi-well plate suitable for microscopy or flow cytometry.
-
-
Seeding:
-
Add the prepared Tau (275-305) seeds to the cell culture medium at various concentrations.
-
A lipid-based transfection reagent (e.g., Lipofectamine) is often used to facilitate the uptake of the seeds by the cells.
-
Include a control group of cells treated with the transfection reagent alone.
-
-
Incubation and Analysis:
-
Incubate the cells for a period of 24-72 hours to allow for the induction of intracellular tau aggregation.
-
Analyze the cells for the presence of intracellular tau aggregates using:
-
Fluorescence Microscopy: Visualize and quantify the number of cells with fluorescent puncta.
-
Flow Cytometry: Quantify the percentage of cells with a high fluorescence signal, indicative of aggregation.
-
-
Workflow for Cell-Based Seeding Assay:
Conclusion
The selection of a commercial source for Tau (275-305) peptide should be guided by the specific requirements of the intended application. While vendors provide basic quality control data, such as purity, researchers should be prepared to conduct their own functional validation using standardized assays like the Thioflavin T aggregation assay and cell-based seeding assays. The protocols and workflows provided in this guide offer a framework for these essential validation steps, promoting more reliable and comparable data across the field of tauopathy research.
References
Safety Operating Guide
Proper Disposal Procedures for Tau Peptide (275-305) (Repeat 2 Domain)
Disclaimer: This document provides guidance on the proper disposal of Tau Peptide (275-305). However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all local, state, and federal regulations.[1][2][3] This information is intended for use by trained laboratory personnel.
The Tau Peptide (275-305), corresponding to the second repeat unit of the microtubule-binding domain, is utilized in research, particularly in studies related to neurodegenerative diseases.[4][5][6] Due to the nature of synthetic peptides as potent biological materials, strict adherence to safety and disposal protocols is essential to protect research personnel and the environment.[1]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work with or disposal of Tau Peptide (275-305), ensure the appropriate Personal Protective Equipment is worn.[1]
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. Change immediately if contaminated.[1] |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of peptide solutions.[1] |
| Lab Coat | Standard laboratory coat or gown | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation.[1] |
Safe Handling Practices:
-
Designated Area: Handle the peptide in a designated, clean laboratory area.[1]
-
SDS Review: Always review the Safety Data Sheet (SDS) before using a new chemical.[1]
-
Storage: Store the lyophilized peptide at -20°C or colder for long-term stability.[5][7][8][9] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[7][8]
Step-by-Step Disposal Protocol
All waste contaminated with Tau Peptide (275-305) must be treated as hazardous chemical waste.[10][11] Never dispose of this peptide in the regular trash or down the drain.[1][3][10]
Experimental Protocol: Waste Decontamination and Segregation
Objective: To safely collect, treat, and segregate all waste streams contaminated with Tau Peptide (275-305) for final disposal.
Materials:
-
Appropriate PPE (see table above)
-
Designated hazardous waste containers (liquid and solid)
-
10% Bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH
-
Hazardous waste labels
Procedure:
Part A: Liquid Waste Disposal
-
Collection: Collect all aqueous solutions containing Tau Peptide (275-305), including unused stock solutions, experimental buffers, and the initial rinse of any labware, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[11]
-
Inactivation (Optional but Recommended): In a chemical fume hood, add a 10% bleach solution to the liquid waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite, or add 1 M NaOH.[11] Allow the mixture to react for a minimum of 30-60 minutes to denature the peptide.[11]
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 before sealing the container.
-
Labeling: Securely cap the container and label it clearly with "Hazardous Waste," the full chemical name "Tau Peptide (275-305)," and list all other chemical components in the solution.[11]
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[11]
Part B: Solid Waste Disposal
-
Segregation: All solid materials that have come into contact with the peptide must be disposed of as hazardous solid waste.[10][11] This includes:
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[11]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with Tau Peptide (275-305)").[11]
-
Storage: Keep the solid waste container sealed and store it in the satellite accumulation area for collection by EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Tau Peptide (275-305).
Caption: Workflow for the disposal of Tau Peptide (275-305) waste.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Notify: Alert others in the area and restrict access.
-
Wear PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain Spill: For liquid spills, cover with an absorbent material. For solid powder spills, gently cover with damp paper towels to avoid aerosolization.
-
Clean Area: Carefully collect all contaminated materials and place them in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a 10% bleach solution, allowing for a 30-minute contact time, followed by a water rinse.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous solid waste.[11]
Final disposal of all waste must be conducted through your institution's EHS program, which will coordinate with a licensed hazardous waste contractor.[1] This ensures compliance with all relevant environmental regulations.[3]
References
- 1. peptide24.store [peptide24.store]
- 2. genscript.com.cn [genscript.com.cn]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tau Peptide (275-305) (Repeat 2 domain) - Immunomart [immunomart.com]
- 6. Tau peptide (275-305) (Repeat2 domain) - 1 mg [eurogentec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Tau Peptide (275-305) (Repeat 2 domain)
Essential safety protocols and operational plans are crucial for the secure and effective handling of Tau Peptide (275-305) (Repeat 2 domain) in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of their work.
While Tau Peptide (275-305) is not classified as a hazardous substance, adherence to standard laboratory safety protocols for handling synthetic peptides is mandatory to minimize exposure risk. The primary hazards are associated with the inhalation of the lyophilized powder and contact with the skin or eyes.
Personal Protective Equipment (PPE): A Tiered Approach
A tiered approach to personal protective equipment is recommended based on the quantity of the peptide being handled and the specific laboratory procedure.
| Tier | Quantity & Procedure | Required Personal Protective Equipment |
| 1 | Small Quantities (milligrams) for routine solution preparation and use. | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Body Protection: Standard laboratory coat. |
| 2 | Large Quantities (grams) or procedures that may generate aerosols (e.g., weighing, sonicating). | Gloves: Nitrile gloves.Eye Protection: Chemical splash goggles.Body Protection: Standard laboratory coat.Respiratory Protection: NIOSH-approved N95 or higher-rated dust mask or respirator. |
Operational Plan: From Receipt to Storage
A systematic workflow is essential for the safe handling of Tau Peptide (275-305).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
